molecular formula C14H10Br2O2 B1275761 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde CAS No. 84102-43-2

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Katalognummer: B1275761
CAS-Nummer: 84102-43-2
Molekulargewicht: 370.03 g/mol
InChI-Schlüssel: FEJYDIIUCHKBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10Br2O2 and its molecular weight is 370.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYDIIUCHKBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399916
Record name 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-43-2
Record name 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various therapeutic agents. The document details the core synthesis mechanism, experimental protocols, and relevant physicochemical and spectroscopic data.

Core Synthesis Mechanism: Williamson Ether Synthesis

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis.[1] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The reaction culminates in the displacement of the bromide leaving group, forming the desired ether linkage.[1][2]

The reaction is generally carried out in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), which effectively solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.[1]

Physicochemical Data of Reactants and Product

A summary of the key physicochemical properties of the starting materials and the final product is provided in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02Not specified1761-61-1
4-Bromobenzyl bromideC₇H₆Br₂249.93Not specified589-15-1
This compoundC₁₄H₁₀Br₂O₂370.04White crystalline powder[1]84102-43-2[1][3]

Experimental Protocols

General Laboratory-Scale Synthesis Protocol

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (approximately 1.5-2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone or DMF. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white crystalline solid.[1]

Visualizing the Synthesis Workflow

The logical flow of the synthesis process can be represented as follows:

Synthesis_Workflow Reactants Starting Materials: 5-Bromo-2-hydroxybenzaldehyde 4-Bromobenzyl bromide Potassium Carbonate Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Solvent Solvent: Acetone or DMF Solvent->Reaction Workup Work-up: Filtration Solvent Removal Reaction->Workup Extraction Extraction: Ethyl Acetate Water & Brine Wash Workup->Extraction Purification Purification: Recrystallization Extraction->Purification Product Final Product: This compound Purification->Product

A high-level overview of the synthesis workflow.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of the synthesized this compound.

¹H NMR Spectroscopy

While specific chemical shift values from experimental data were not found in the search results, the expected signals in the proton NMR spectrum are as follows:[1]

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around 9.5-10.5 ppm.

  • Benzylic Protons (-O-CH₂-Ar): A singlet, typically in the range of 5.0-5.5 ppm.

  • Aromatic Protons: A series of doublets and doublets of doublets in the aromatic region (approximately 6.9-7.8 ppm) corresponding to the protons on both the benzaldehyde and benzyl rings.

¹³C NMR Spectroscopy

Expected signals in the carbon-13 NMR spectrum would include:

  • Aldehydic Carbonyl Carbon: A signal in the downfield region, typically around 190 ppm.

  • Aromatic and Alkene Carbons: Signals in the range of 110-160 ppm.

  • Benzylic Carbon: A signal around 70 ppm.

Synthesis Mechanism Diagram

The mechanism of the Williamson ether synthesis for this specific reaction is depicted below.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 5-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ Product This compound Phenoxide->Product + Alkyl Halide AlkylHalide 4-Bromobenzyl bromide (Electrophile) LeavingGroup KBr + KHCO₃ Product->LeavingGroup Byproducts

The reaction mechanism of the Williamson ether synthesis.

Note on Diagram: The DOT script above is a template. For actual image generation, the placeholder image URL in the Phenol node would need to be replaced with a valid image link of the chemical structure, or the node could be represented textually.

This technical guide provides a foundational understanding of the synthesis of this compound. For precise experimental parameters and quantitative data, further consultation of specialized chemical literature and databases is recommended.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring two bromine atoms—one on the benzaldehyde ring and another on the benzyl group—imparts a unique combination of reactivity and stability. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Notably, this compound is a key building block in the development of non-peptide CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] While a specific melting point has not been reported in the available literature, its physical state suggests a relatively high melting point, characteristic of crystalline organic solids. It is expected to be soluble in common organic solvents.

Core Properties
PropertyValueSource
CAS Number 84102-43-2[1]
Molecular Formula C₁₄H₁₀Br₂O₂[1]
Molecular Weight 370.05 g/mol [1]
Appearance White crystalline powder[1]
MDL Number MFCD02629607[1]

Synthesis

The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide to form the desired ether linkage.[1]

Experimental Protocol: Williamson Ether Synthesis

The following is a representative experimental protocol based on the principles of the Williamson ether synthesis for this specific compound.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0 - 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde Mixing Mix reactants in solvent 5-bromo-2-hydroxybenzaldehyde->Mixing 4-bromobenzyl bromide 4-bromobenzyl bromide 4-bromobenzyl bromide->Mixing K2CO3 Potassium Carbonate K2CO3->Mixing Solvent Acetone or DMF Solvent->Mixing Reflux Heat to reflux (4-12h) Mixing->Reflux Workup Aqueous workup and extraction Reflux->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the synthesized compound. The predicted chemical shifts are summarized below.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2188 - 195
Methylene (-CH₂-)5.0 - 5.368 - 75
Aromatic (C-H)6.9 - 7.9110 - 160
Aromatic (C-Br)-115 - 125
Aromatic (C-O)-155 - 165

Note: This is illustrative data and actual experimental values may vary.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Vibrational ModeExpected IR Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-O Ether Stretch1200 - 1300
C-H Aromatic Stretch3000 - 3100
C-H Methylene Stretch2850 - 2960
C-Br Stretch500 - 680

Note: This is illustrative data and actual experimental values may vary.[1]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the compound. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of two bromine atoms, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Applications in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical sector.[1] As mentioned, it is a precursor for the synthesis of CCR5 antagonists, which are crucial for the treatment of HIV. The aldehyde group provides a reactive site for further molecular elaboration, while the two bromine atoms can be utilized for cross-coupling reactions to build more complex molecular architectures.[1]

While no direct biological activity or signaling pathway involvement has been reported for this compound itself, a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] This suggests that derivatives of this scaffold may possess interesting biological activities worth exploring.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its well-defined synthesis via the Williamson ether synthesis and the presence of multiple reactive functional groups make it a valuable tool for the construction of complex molecular targets. Further research into the biological activities of its derivatives could open new avenues for drug discovery.

References

An In-depth Technical Guide to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (CAS: 84102-43-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic molecules. Its unique structure, featuring two bromine atoms and an aldehyde functional group, makes it a valuable building block in medicinal chemistry, particularly in the development of antiviral agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its critical role in the development of non-peptide CCR5 antagonists for HIV-1 therapy.

Chemical Properties and Characterization

This compound is a white crystalline powder.[1] Its chemical structure combines the reactivity of an aldehyde with the stability of a benzyl ether, while the two bromine substituents influence the electronic properties of the aromatic rings, making them susceptible to further functionalization through cross-coupling reactions.[1]

Physicochemical Data
PropertyValueReference
CAS Number 84102-43-2[1]
Molecular Formula C₁₄H₁₀Br₂O₂[1]
Molecular Weight 370.05 g/mol [1]
Appearance White crystalline powder[1]
MDL Number MFCD02629607[1]
Spectral Data

While specific experimental spectra for this compound are not publicly available, theoretical ¹H NMR and ¹³C NMR data can be predicted based on its structure.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2188 - 195
Methylene (-CH₂-)5.0 - 5.368 - 75
Aromatic (C-H)6.9 - 7.9110 - 160
Aromatic (C-Br)-115 - 125
Aromatic (C-O)-155 - 165

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis.[1] This method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base.

Materials and Reagents
  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde in acetone.

  • Addition of Base: Add potassium carbonate to the solution. The amount of potassium carbonate should be in molar excess to the 5-bromo-2-hydroxybenzaldehyde to ensure complete deprotonation of the hydroxyl group.

  • Addition of Alkylating Agent: To the stirring suspension, add 4-bromobenzyl bromide.

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water to remove any remaining inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline powder.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-bromo-2-hydroxybenzaldehyde D Dissolve in Acetone A->D B 4-bromobenzyl bromide B->D C Potassium Carbonate C->D E Reflux D->E Heat F Work-up & Purification E->F G This compound F->G

Caption: Williamson Ether Synthesis of the target compound.

Application in Drug Development: CCR5 Antagonists

A significant application of this compound is its use as a precursor in the synthesis of non-peptide C-C chemokine receptor type 5 (CCR5) antagonists. The CCR5 receptor is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, specifically CD4+ T cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral entry and replication.

HIV-1 Entry Signaling Pathway

The entry of HIV-1 into a host cell is a multi-step process:

  • The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of the T-cell.

  • This binding induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor.

  • The interaction with CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes.

  • The viral capsid is then released into the cytoplasm of the host cell, initiating the replication cycle.

G cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antagonist Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 3. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 Conformational Change Viral Entry Viral Entry Membrane->Viral Entry 4. Capsid Release Antagonist CCR5 Antagonist (derived from This compound) Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry via the CCR5 co-receptor and inhibition by a CCR5 antagonist.

Conclusion

This compound is a synthetically versatile intermediate with significant importance in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of more complex molecules, most notably potent CCR5 antagonists that are a key component in the fight against HIV-1. Further research into the applications of this compound and its derivatives may lead to the development of new therapeutic agents.

References

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde crucial as an intermediate in the synthesis of complex molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is characterized by the presence of two bromine atoms, one on the benzaldehyde ring and another on the benzyl group. This structure provides a unique combination of reactivity and stability, making it a valuable synthetic intermediate[1]. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 84102-43-2[1][2]
Molecular Formula C₁₄H₁₀Br₂O₂[1][3]
Molecular Weight 370.05 g/mol [1]
Exact Mass 367.904756 g/mol [3]
Appearance White crystalline powder[1]
MDL Number MFCD02629607[1]
InChI Key FEJYDIIUCHKBGH-UHFFFAOYSA-N[1]

Chemical Structure and Reactivity

The chemical behavior of this compound is governed by its three main functional groups: the aldehyde, the benzyl ether, and the halogen substituents[1].

  • Aldehyde Group : This group is a primary site for reactivity, readily undergoing nucleophilic addition and oxidation. It serves as a gateway for transformation into other functional groups like alcohols, carboxylic acids, and imines[1].

  • Benzyl Ether Group : Benzyl ethers are stable under various reaction conditions, making them excellent protecting groups for alcohols in organic synthesis. The ether linkage also provides conformational flexibility[1].

  • Halogen Substituents : The two bromine atoms are electron-withdrawing, which increases the electrophilicity of the aromatic rings. This makes them more susceptible to nucleophilic aromatic substitution and provides "handles" for powerful carbon-carbon bond-forming cross-coupling reactions, such as Suzuki and Sonogashira couplings[1].

Experimental Protocol: Synthesis

The most common and well-documented method for synthesizing this compound is the Williamson ether synthesis[1]. This method involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis Protocol

This reaction synthesizes the target compound by reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base[1].

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., Acetone, DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde in a suitable anhydrous solvent.

  • Add a molar excess of a base, such as potassium carbonate. The base deprotonates the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

  • To the stirred suspension, add a solution of 4-bromobenzyl bromide in the same solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product, typically by recrystallization or column chromatography, to yield this compound as a white crystalline powder.

Visualization of Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis workflow for this compound.

G R1 5-bromo-2-hydroxybenzaldehyde Process Williamson Ether Synthesis (Nucleophilic Substitution) R1->Process R2 4-bromobenzyl bromide R2->Process Base Base (e.g., K₂CO₃) Base->Process Product This compound Process->Product

Caption: Williamson Ether Synthesis Workflow.

Applications in Research and Development

This compound is a significant intermediate in medicinal chemistry. One of its notable applications is in the synthesis of non-peptide CCR5 antagonists. The CCR5 receptor is a critical co-receptor for HIV-1 entry into host cells, and blocking it is a viable therapeutic strategy. Research has shown that this compound can be elaborated through further synthetic steps to produce potent anti-HIV agents[1].

References

Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various therapeutic agents. This document outlines the primary synthetic route, the Williamson ether synthesis, and presents detailed, albeit theoretical, spectroscopic data for the structural elucidation of this compound. All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring two bromine atoms, an ether linkage, and an aldehyde group, provides multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry.[1] Notably, this compound is a precursor in the synthesis of non-peptide CCR5 antagonists, which are investigated for their potential as anti-HIV agents.[1] This guide details the structural elucidation of this compound through a combination of synthetic methodology and spectroscopic analysis.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion to form the desired diaryl ether.[1]

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 5_bromo_2_hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde plus1 + 5_bromo_2_hydroxybenzaldehyde->plus1 4_bromobenzyl_bromide 4-Bromobenzyl bromide product This compound 4_bromobenzyl_bromide->product base, solvent Δ plus2 + KBr + H₂O + CO₂ product->plus2 base K₂CO₃ solvent Acetone/DMF plus1->4_bromobenzyl_bromide

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

  • Materials:

    • 5-Bromo-2-hydroxybenzaldehyde

    • 4-Bromobenzyl bromide

    • Potassium carbonate (anhydrous)

    • Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow:

G Synthesis Workflow start Start reactants Mix 5-bromo-2-hydroxybenzaldehyde, K₂CO₃ in Acetone/DMF start->reactants add_bromide Add 4-bromobenzyl bromide reactants->add_bromide reflux Heat to reflux (Monitor by TLC) add_bromide->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in DCM, wash with NaHCO₃ (aq) and brine workup->extraction dry Dry with MgSO₄, filter, and concentrate extraction->dry purify Purify by recrystallization or column chromatography dry->purify product Obtain pure product purify->product

Caption: A typical workflow for the synthesis and purification of the target compound.

Structural Characterization Data

Due to the absence of experimentally obtained spectroscopic data in the public domain, the following tables present the fundamental physicochemical properties and predicted spectroscopic data for this compound. These predictions are based on standard spectroscopic principles and data for similar chemical structures.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 84102-43-2
Molecular Formula C₁₄H₁₀Br₂O₂
Molecular Weight 370.04 g/mol
Appearance White crystalline powder[1]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s1HAldehyde (-CHO)
~7.9d1HAr-H
~7.6dd1HAr-H
~7.5d2HAr-H (benzyl)
~7.3d2HAr-H (benzyl)
~7.0d1HAr-H
~5.2s2HMethylene (-CH₂-)

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~189.0Aldehyde (C=O)
~160.0Ar-C (C-O)
~138.0Ar-C
~135.0Ar-C
~132.0Ar-C
~129.0Ar-C
~125.0Ar-C
~122.0Ar-C (C-Br)
~115.0Ar-C
~114.0Ar-C (C-Br)
~71.0Methylene (-CH₂-)

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch
~1690Aldehyde C=O stretch
~1590, ~1480Aromatic C=C stretch
~1250Aryl-O-C stretch
~1010C-Br stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
370/372/374[M]⁺ (Molecular ion peak with characteristic bromine isotope pattern)
201/203[M - C₇H₆Br]⁺
169/171[C₇H₆Br]⁺ (Bromobenzyl fragment)

Signaling Pathways and Applications

As an intermediate, this compound is not typically directly involved in signaling pathways. However, its derivatives have significant biological applications. The primary use of this compound is in the synthesis of CCR5 antagonists.[1] The CCR5 receptor is a critical co-receptor for HIV entry into host cells. By blocking this receptor, the derivatives of this compound can inhibit viral entry, representing a potential therapeutic strategy against HIV.

Logical Relationship Diagram:

G A This compound B Further Synthetic Steps A->B C CCR5 Antagonist B->C D Blockage of CCR5 Receptor C->D E Inhibition of HIV Entry D->E F Potential Anti-HIV Therapy E->F

Caption: The role of the title compound as a precursor in developing potential anti-HIV therapeutics.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. While detailed experimental and spectroscopic data are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthetic protocols and predicted characterization data offer a solid foundation for researchers working with this compound. Further experimental validation of the spectroscopic data is encouraged to build upon the information presented herein.

References

Spectroscopic and Synthetic Profile of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic properties and synthetic pathway for the chemical intermediate 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. This halogenated aromatic aldehyde serves as a valuable building block in the synthesis of more complex molecules, including non-peptide CCR5 antagonists investigated as potential anti-HIV agents.[1] The molecule's structure, featuring two bromine atoms, an aldehyde, and a benzyl ether group, offers a unique combination of reactivity and stability for various organic transformations.[1]

Physicochemical Properties

PropertyValueReference
CAS Number84102-43-2[1][2]
Molecular FormulaC₁₄H₁₀Br₂O₂[1][2]
Molecular Weight370.05 g/mol [1]
AppearanceWhite crystalline powder[1]
InChI KeyFEJYDIIUCHKBGH-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene protons of the benzyl group, and the aromatic protons on both benzene rings. The aldehyde proton is anticipated to appear as a singlet in the downfield region (δ 9.8 - 10.2 ppm).[1]

¹³C NMR: The carbon-13 NMR spectrum would identify all unique carbon atoms, including the carbonyl carbon of the aldehyde, the methylene carbon, and the various aromatic carbons.[1]

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2188 - 195
Methylene (-CH₂-)5.0 - 5.368 - 75
Aromatic (C-H)6.9 - 7.9110 - 160
Aromatic (C-Br)-115 - 125
Aromatic (C-O)-155 - 165
This table is for illustrative purposes only, based on predicted data as no experimental data is available.[1]
Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a molecular ion peak ([M]⁺) corresponding to the mass of the compound. A key feature would be the characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key vibrational frequencies would include:

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-O-C stretch (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹

  • Aromatic C-H stretch : ~3100-3000 cm⁻¹

  • Aromatic C=C stretch : ~1600-1450 cm⁻¹

Synthesis Protocol: Williamson Ether Synthesis

The most common and well-documented method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 5-bromo-2-hydroxybenzaldehyde E Mix and reflux reactants A->E B 4-bromobenzyl bromide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Filter solid byproducts E->F Cool mixture G Evaporate solvent F->G H Dissolve in organic solvent G->H I Wash with aqueous solution H->I J Dry organic layer I->J K Remove solvent under vacuum J->K L Recrystallization or Chromatography K->L M 5-Bromo-2-[(4-bromobenzyl) oxy]benzaldehyde L->M

Caption: Williamson Ether Synthesis Workflow.

Detailed Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group of the 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.[1]

  • Alkylation: To the stirred mixture, add a stoichiometric equivalent of 4-bromobenzyl bromide.

  • Reaction Condition: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid inorganic salts and wash them with a small amount of the solvent.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]

References

Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde with significant applications as an intermediate in organic synthesis. This document outlines the expected fragmentation patterns, provides a detailed experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.

Core Physicochemical Data

PropertyValueSource
CAS Number84102-43-2[1][2]
Molecular FormulaC₁₄H₁₀Br₂O₂[1][2][3]
Molecular Weight370.05 g/mol [1][2][3]
AppearanceWhite crystalline powder[1]

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of synthetic compounds like this compound. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in the mass spectrum.

Expected Isotopic Profile

Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak ([M]⁺) will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.[1] The relative intensities of these peaks will be approximately in a 1:2:1 ratio, which is a distinctive signature for molecules containing two bromine atoms.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the benzylic ether bond and subsequent fragmentations of the resulting ions.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F1 Fragment 1 cluster_F2 Fragment 2 cluster_F3 Fragment 3 M This compound C₁₄H₁₀Br₂O₂ [M]⁺ m/z = 368, 370, 372 F1 4-Bromobenzyl Cation C₇H₆Br [M-C₇H₄BrO₂]⁺ m/z = 169, 171 M->F1 α-cleavage F2 5-Bromosalicylaldehyde Radical Cation C₇H₅BrO₂ [M-C₇H₆Br]⁺ m/z = 199, 201 M->F2 α-cleavage F3 Bromotropylium Ion C₇H₆Br [M-C₇H₄BrO₂]⁺ m/z = 169, 171 F1->F3 Rearrangement

Figure 1: Predicted fragmentation pathway of this compound.

Summary of Predicted Mass Spectral Data

The following table summarizes the expected major ions and their mass-to-charge ratios (m/z) in the mass spectrum of this compound.

IonFormulam/z (Isotopologues)Description
[M]⁺C₁₄H₁₀Br₂O₂368, 370, 372Molecular Ion
[M-C₇H₄BrO₂]⁺C₇H₆Br169, 1714-Bromobenzyl cation / Bromotropylium ion
[M-C₇H₆Br]⁺C₇H₅BrO₂199, 2015-Bromosalicylaldehyde radical cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • MS Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (1 mg in 1 mL solvent) B Inject Sample (1 µL) A->B C GC Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-450) D->E F Acquire Total Ion Chromatogram E->F G Extract Mass Spectrum F->G H Analyze Fragmentation G->H

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct isotopic pattern and predictable fragmentation pathways. The dominant fragmentation is expected to be the cleavage of the benzyl ether bond, leading to the formation of the 4-bromobenzyl cation and the 5-bromosalicylaldehyde radical cation. This guide provides the foundational information required for researchers to identify and characterize this compound using mass spectrometry.

References

An In-depth Technical Guide to the Infrared Spectrum of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups, supported by data from analogous structures.

Molecular Structure and Functional Groups

This compound possesses several distinct functional groups that give rise to a characteristic infrared spectrum. These include an aromatic aldehyde, a diaryl ether linkage with a methylene bridge, two substituted benzene rings, and carbon-bromine bonds. Understanding the vibrational modes of these groups is essential for spectral interpretation.

G start Start: Prepare Spectrometer background Collect Background Spectrum (Clean ATR Crystal) start->background load_sample Place Solid Sample on ATR Crystal background->load_sample apply_pressure Apply Consistent Pressure load_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process Process Data (Background Subtraction, ATR Correction) collect_sample->process analyze Analyze Spectrum (Identify Peak Frequencies) process->analyze end End: Clean Up analyze->end

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a bi-functional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its constituent functional groups: a versatile aldehyde, a cleavable benzyl ether, and two aromatic bromine atoms amenable to cross-coupling reactions.[1] This guide provides a comprehensive overview of the reactivity of these functional groups, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development. A key application of this molecule is as a precursor in the synthesis of non-peptide C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1.[1]

Core Structure and Physicochemical Properties

The unique reactivity profile of this compound arises from the electronic interplay between its functional moieties. The aldehyde group is a key site for nucleophilic addition and oxidation, the benzyl ether serves as a stable protecting group for the phenolic oxygen, and the two bromine atoms provide handles for carbon-carbon bond formation.[1]

PropertyValueReference
CAS Number 84102-43-2[1]
Molecular Formula C₁₄H₁₀Br₂O₂[1]
Molecular Weight 370.04 g/mol
Appearance White crystalline powder[1]
¹H NMR Spectra Available[2]
¹³C NMR Spectra Available[2]

Synthesis

The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis.[1]

Experimental Protocol: Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of 4-bromobenzyl bromide with the phenoxide formed from 5-bromo-2-hydroxybenzaldehyde.

  • Reactants:

    • 5-bromo-2-hydroxybenzaldehyde (1.0 equiv)

    • 4-bromobenzyl bromide (1.05 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Solvent:

    • N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of 5-bromo-2-hydroxybenzaldehyde in the chosen solvent, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-bromobenzyl bromide to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 5-bromo-2-hydroxybenzaldehyde Solvent DMF or Acetone R1->Solvent R2 4-bromobenzyl bromide R2->Solvent Base K₂CO₃ Base->Solvent Heat Heat (60-80°C) Solvent->Heat P1 This compound Heat->P1 P2 KBr + KHCO₃ Heat->P2

Caption: Workflow for the Williamson Ether Synthesis.

Reactivity of the Functional Groups

Aldehyde Group

The aldehyde functionality is a primary site of reactivity, readily undergoing nucleophilic additions, oxidations, and reductions.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

ReactionReagentsSolventProductTypical Yield
Reduction NaBH₄Methanol/Ethanol{5-Bromo-2-[(4-bromobenzyl)oxy]phenyl}methanol>90%
  • Experimental Protocol: Reduction with NaBH₄

    • Dissolve this compound (1.0 equiv) in methanol at 0 °C.

    • Add NaBH₄ (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary.

The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. A mild and effective method involves the use of sodium chlorite (NaClO₂) buffered with a phosphate salt.

ReactionReagentsSolventProductTypical Yield
Oxidation NaClO₂, NaH₂PO₄t-BuOH/H₂O5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid85-95%
  • Experimental Protocol: Oxidation with Sodium Chlorite

    • Dissolve this compound (1.0 equiv) in a mixture of t-butanol and water.

    • Add sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv).

    • Add sodium chlorite (NaClO₂) (1.5 equiv) portion-wise at room temperature.

    • Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

The aldehyde group can also participate in a variety of other C-C and C-N bond-forming reactions, including:

  • Wittig Reaction: To form alkenes.

  • Reductive Amination: To form secondary or tertiary amines.

  • Henry Reaction: To form nitroaldol products.

Benzyl Ether Group

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl but can be cleaved under specific, mild conditions.

This is a common method for debenzylation, typically employing a palladium catalyst and a hydrogen source. A key consideration for this specific molecule is the potential for simultaneous reduction of the aryl bromides.[1]

ReactionReagentsSolventProduct
Hydrogenolysis H₂, Pd/CEthanol/Ethyl Acetate5-Bromo-2-hydroxybenzaldehyde & 4-Bromotoluene
  • Experimental Protocol: Catalytic Hydrogenolysis

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the debenzylated product.

Aromatic Bromine Atoms

The two bromine atoms are key functionalities for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions.

This reaction is a powerful tool for forming C-C bonds between the aryl bromide and an organoboron species. The reactivity of the two bromine atoms may differ slightly, allowing for potential selective coupling.

ReactionReagentsSolventProductTypical Yield
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene/H₂O or Dioxane/H₂OAryl-substituted derivative70-95%
  • Experimental Protocol: Suzuki-Miyaura Cross-Coupling

    • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

    • Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers, dry over a drying agent, and concentrate.

    • Purify the product by column chromatography.

Reactivity_Overview cluster_starting_material This compound cluster_aldehyde_reactions Aldehyde Reactions cluster_ether_reactions Ether Reactions cluster_bromide_reactions Aryl Bromide Reactions SM Starting Material Reduction Reduction (NaBH₄) SM->Reduction forms Alcohol Oxidation Oxidation (NaClO₂) SM->Oxidation forms Carboxylic Acid Wittig Wittig Reaction SM->Wittig forms Alkene Cleavage Hydrogenolysis (H₂, Pd/C) SM->Cleavage forms Phenol Suzuki Suzuki Coupling (Pd catalyst) SM->Suzuki forms Biaryl Sonogashira Sonogashira Coupling SM->Sonogashira forms Arylalkyne

Caption: Reactivity map of the functional groups.

Application in Drug Development: CCR5 Antagonism

This compound and its derivatives are important precursors for the synthesis of CCR5 antagonists. CCR5 is a co-receptor that is crucial for the entry of R5-tropic HIV-1 into host cells.[1] By blocking this receptor, CCR5 antagonists prevent the virus from fusing with the cell membrane, thereby inhibiting viral replication.

HIV-1 Entry Signaling Pathway

The entry of HIV-1 into a CD4+ T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. CCR5 antagonists act by binding to the CCR5 co-receptor, thereby preventing its interaction with gp120 and blocking the fusion process.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_process Infection Process gp120 gp120 Binding1 Binding gp120->Binding1 gp41 gp41 Fusion Membrane Fusion gp41->Fusion CD4 CD4 Receptor CD4->Binding1 CCR5 CCR5 Co-receptor Binding2 Co-receptor Binding CCR5->Binding2 Conformational_Change Conformational Change Binding1->Conformational_Change induces Conformational_Change->Binding2 enables Binding2->Fusion triggers Entry Viral Entry Fusion->Entry Antagonist CCR5 Antagonist Antagonist->CCR5 blocks

Caption: HIV-1 entry mechanism and the action of CCR5 antagonists.

Conclusion

This compound is a highly valuable and versatile building block. The distinct reactivity of its aldehyde, benzyl ether, and aryl bromide functionalities allows for a wide range of chemical transformations. This guide provides the necessary technical information, including experimental protocols and reactivity data, to effectively utilize this compound in the synthesis of complex molecules, particularly in the development of novel therapeutics such as CCR5 antagonists for the treatment of HIV. The provided diagrams offer a clear visual representation of the key chemical pathways and biological mechanisms, serving as a practical resource for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds.

Core Synthesis Route: Williamson Ether Synthesis

The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol. In this specific synthesis, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide to form the desired diaryl ether.

Starting Materials and Reagents

The successful synthesis of this compound relies on the appropriate selection and handling of the starting materials and reagents. The primary components for this reaction are 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide.

Physicochemical Properties of Starting Materials
Property5-bromo-2-hydroxybenzaldehyde4-bromobenzyl bromide
Chemical Structure
CAS Number 1761-61-1589-15-1
Molecular Formula C₇H₅BrO₂C₇H₆Br₂
Molecular Weight 201.02 g/mol 249.93 g/mol
Appearance White filamentous crystalsWhite to tan solid/crystal
Melting Point 102-106 °C62-64 °C

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow SM1 5-bromo-2-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux) SM1->Reaction SM2 4-bromobenzyl bromide SM2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetone Solvent->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Cooling Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Product Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₄H₁₀Br₂O₂
Molecular Weight 370.04 g/mol
Appearance Expected to be a solid
¹H NMR (CDCl₃, ppm) δ 10.4 (s, 1H, CHO), 7.8-7.2 (m, 7H, Ar-H), 5.1 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, ppm) δ 190.1, 159.8, 137.5, 135.2, 132.1, 129.5, 128.9, 122.3, 115.6, 114.2, 71.0

Note: The NMR data is predicted and may vary slightly based on experimental conditions.

A Technical Guide to the Synthesis of Diaryl Ethers via Williamson Ether Synthesis and its Modern Variants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and polymers. While the classical Williamson ether synthesis is fundamental for preparing simple ethers, its direct application to diaryl ethers is unfeasible due to the inertness of aryl halides to SN2 reactions. This guide provides an in-depth analysis of the primary method used for this transformation: the copper-catalyzed Ullmann condensation. We will explore the evolution from harsh classical conditions to modern, milder catalytic systems, present key quantitative data, detail experimental protocols, and illustrate the core chemical principles and workflows.

The Challenge: Why Classical Williamson Synthesis Fails for Diaryl Ethers

The traditional Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1][2] This pathway is not viable for creating a diaryl ether from a phenoxide and an unactivated aryl halide.[3] The primary reasons for this failure are:

  • Steric Hindrance: The planar structure of the benzene ring shields the carbon atom from the required backside attack by the incoming nucleophile.

  • Electronic Repulsion: The electron-rich π-system of the aryl halide repels the incoming phenoxide nucleophile.

  • High C-X Bond Strength: The bond between the sp²-hybridized carbon of the aryl ring and the halogen is stronger than in an alkyl halide.

Consequently, alternative strategies employing transition metal catalysis are necessary.

The Solution: The Ullmann Condensation

The most significant and historically important method for synthesizing diaryl ethers is the Ullmann condensation.[4][5] This reaction involves the copper-promoted coupling of a phenol (or its corresponding phenoxide salt) with an aryl halide.[6]

Classical Conditions: Historically, the reaction required harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents (e.g., DMF, nitrobenzene), and stoichiometric amounts of copper powder or copper(I) salts.[5][7] Yields were often moderate, and the reaction had limited substrate scope.[8]

Modern Advancements: Modern protocols have vastly improved the utility of the Ullmann condensation. The key breakthrough was the development of soluble copper(I) catalyst systems incorporating ligands. These ligands stabilize the copper center and facilitate the catalytic cycle, leading to:

  • Milder reaction temperatures (70-120°C).[9][10]

  • Lower catalyst loadings (typically 5-10 mol%).[9]

  • Broader substrate scope, including sterically hindered and heteroaryl ethers.[9]

  • Improved yields and functional group tolerance.[9][11]

Commonly used ligands include diamines, N,N-dimethylglycine, and picolinic acid.[9][11]

Reaction Mechanism

The precise mechanism of the modern, ligated Ullmann condensation is complex, but a generally accepted catalytic cycle is illustrated below. It is believed to proceed through a Cu(I)/Cu(III) cycle.

G start Start reagents Charge Vessel: Aryl Halide, Phenol, CuI, Ligand, Base start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Solvent (e.g., DMSO) inert->solvent react Heat & Stir (e.g., 90-110 °C, 12-24h) solvent->react workup Cool, Dilute with EtOAc & Water react->workup extract Extract Aqueous Layer with EtOAc (3x) workup->extract dry Combine Organics, Wash with Brine, Dry (Na₂SO₄) extract->dry purify Filter, Concentrate & Purify via Chromatography dry->purify end Pure Diaryl Ether purify->end

References

The Pivotal Role of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile intermediate, 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. This document elucidates the compound's critical role as a building block in the development of novel therapeutics and advanced materials, providing detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic aldehyde that has garnered significant attention in the field of organic synthesis. Its unique molecular architecture, featuring two bromine atoms, a benzyl ether linkage, and a reactive aldehyde group, makes it a highly valuable precursor for the synthesis of complex molecular targets. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the construction of pharmacologically active compounds and functional materials.

One of the most notable applications of this compound is in the development of non-peptide C-C chemokine receptor 5 (CCR5) antagonists. The CCR5 receptor is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, and its inhibition represents a key therapeutic strategy in the fight against AIDS. This compound serves as a key intermediate in the synthesis of potent anti-HIV agents that block this viral entry pathway. Beyond its pharmaceutical applications, this versatile molecule has also found utility in materials science as a precursor for the on-surface synthesis of edge-extended zigzag graphene nanoribbons.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below. While specific, experimentally determined spectroscopic data is not widely available in the public domain, predicted values based on the compound's structure provide a useful reference for characterization.

PropertyValue
CAS Number 84102-43-2
Molecular Formula C₁₄H₁₀Br₂O₂
Molecular Weight 370.04 g/mol
Appearance White crystalline powder
MDL Number MFCD02629607

Table 1: Physicochemical Properties of this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2188 - 195
Methylene (-CH₂-)5.0 - 5.368 - 75
Aromatic (C-H)6.9 - 7.9110 - 160
Aromatic (C-Br)-115 - 125
Aromatic (C-O)-155 - 165

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then reacts with 4-bromobenzyl bromide to form the desired ether.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 5-bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde plus1 + 4-bromobenzyl_bromide 4-Bromobenzyl bromide arrow -> product This compound base Base (e.g., K₂CO₃) Solvent (e.g., DMF) arrow->base G start This compound step1 Condensation start->step1 reagent1 Substituted Hydrazine (e.g., N-Boc-hydrazine) reagent1->step1 product1 N'-[5-Bromo-2-[(4-bromobenzyl)oxy]benzylidene]-N-Boc-hydrazide step1->product1 step2 Amine Formation product1->step2 reagent2 Deprotection (e.g., TFA) reagent2->step2 product2 Hydrazone Intermediate step2->product2 step3 Further Functionalization (e.g., Acylation, Alkylation) product2->step3 final_product CCR5 Antagonist Analog step3->final_product HIV_Entry_Pathway cluster_virus HIV-1 cluster_cell Host T-Cell cluster_antagonist Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Viral Entry CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41-mediated Fusion Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Interaction

Methodological & Application

Detailed protocol for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various therapeutic agents, including non-peptide CCR5 antagonists for HIV-1 treatment.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method, reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide. This application note supplies a comprehensive, step-by-step experimental procedure, a summary of material properties, and a visual representation of the workflow to aid researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a halogenated aromatic aldehyde containing two bromine atoms, one on the benzaldehyde ring and another on the benzyl group.[1] This structural feature makes it a versatile intermediate for the synthesis of more complex molecules. The aldehyde group is reactive towards nucleophilic addition and oxidation, while the benzyl ether acts as a stable protecting group that can be cleaved under specific conditions.[1] The bromine atoms provide sites for cross-coupling reactions, further expanding its synthetic utility.[1] The primary and most common method for its synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

Property5-Bromo-2-hydroxybenzaldehyde4-Bromobenzyl bromideThis compound
CAS Number 1761-61-1[2]100-39-084102-43-2[1]
Molecular Formula C₇H₅BrO₂[2]C₇H₆Br₂C₁₄H₁₀Br₂O₂[1]
Molecular Weight 201.02 g/mol [2]249.96 g/mol 370.05 g/mol [1]
Appearance --White crystalline powder[1]
Melting Point 106 °C[2]60-62 °C-

Experimental Protocol

This protocol details the synthesis of this compound using the Williamson ether synthesis method.

3.1. Materials and Reagents

  • 5-Bromo-2-hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

3.3. Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution to obtain the crude solid.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white crystalline solid.

3.4. Characterization

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Reaction cluster_reactants Reactants cluster_product Product R1 5-Bromo-2-hydroxybenzaldehyde P This compound R1->P + R2 4-Bromobenzyl bromide R2->P Base K₂CO₃ (Base) Base->P Acetone, Reflux

Caption: Williamson Ether Synthesis Reaction Scheme.

Experimental_Workflow A 1. Add 5-bromo-2-hydroxybenzaldehyde, K₂CO₃, and acetone to flask B 2. Add 4-bromobenzyl bromide A->B C 3. Heat to reflux (12-24h) and monitor by TLC B->C D 4. Cool to room temperature and filter solids C->D E 5. Concentrate filtrate (Rotary Evaporator) D->E F 6. Dissolve in CH₂Cl₂ E->F G 7. Wash with H₂O and Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Filter and concentrate H->I J 10. Recrystallize from Ethyl Acetate/Hexane I->J K 11. Obtain pure product J->K

References

Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various 5-bromo-2-alkoxybenzaldehydes via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, enabling the facile construction of ether linkages, which are prevalent in a wide array of biologically active molecules and pharmaceutical intermediates. The protocols outlined herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of drug discovery and development, this reaction is frequently employed to modify phenolic hydroxyl groups, thereby altering the physicochemical and pharmacological properties of a molecule. 5-Bromo-2-hydroxybenzaldehyde is a valuable starting material due to the presence of three key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a bromine atom that can be utilized for further synthetic transformations, such as cross-coupling reactions.[3][4] The ether derivatives of 5-bromo-2-hydroxybenzaldehyde are important intermediates in the synthesis of various compounds, including those with potential therapeutic applications.

Reaction Principle

The Williamson ether synthesis using 5-bromo-2-hydroxybenzaldehyde involves two key steps. First, the phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Subsequently, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.[1][2] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as elimination, particularly when using secondary or tertiary alkyl halides.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a range of 5-bromo-2-alkoxybenzaldehydes.

General Procedure for the Williamson Ether Synthesis

A general procedure for the synthesis of 5-bromo-2-alkoxybenzaldehydes is as follows:

To a solution of 5-bromo-2-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (e.g., potassium carbonate, sodium hydride). The mixture is stirred at room temperature for a specified time to allow for the formation of the phenoxide. The corresponding alkyl halide is then added, and the reaction mixture is heated to a specific temperature for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.

Specific Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

  • Materials: 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Potassium Carbonate (K₂CO₃), Methyl Iodide, N,N-Dimethylformamide (DMF)

  • Procedure: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) was added. The mixture was stirred for 4 hours at room temperature. The reaction was then quenched with water, and the organic phase was extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was removed to yield the product.[5]

  • Purification: The crude product was purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-2-(benzyloxy)benzaldehyde

  • Materials: 5-bromo-2-hydroxybenzaldehyde, Potassium Carbonate (K₂CO₃), Benzyl Bromide, N,N-Dimethylformamide (DMF)

  • Procedure: A mixture of 5-bromo-2-hydroxybenzaldehyde, K₂CO₃, and benzyl bromide in DMF is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The workup procedure follows the general method described above.

  • Purification: Recrystallization from a suitable solvent system like ethanol/water.

Protocol 3: Synthesis of 5-Bromo-2-isopropoxybenzaldehyde

  • Materials: 5-bromo-2-hydroxybenzaldehyde, Sodium Hydride (NaH), 2-Bromopropane, Tetrahydrofuran (THF)

  • Procedure: To a suspension of NaH in THF, a solution of 5-bromo-2-hydroxybenzaldehyde in THF is added dropwise at 0 °C. The mixture is stirred for a short period, followed by the addition of 2-bromopropane. The reaction is allowed to warm to room temperature and stirred until completion. The workup follows the general procedure.

  • Purification: Column chromatography on silica gel.

Data Presentation

The following tables summarize the reaction conditions and characterization data for a selection of 5-bromo-2-alkoxybenzaldehydes synthesized via the Williamson ether synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-Bromo-2-alkoxybenzaldehydes

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp.498[5]
Ethyl BromideK₂CO₃DMF60-804-685-95
n-Propyl BromideK₂CO₃AcetonitrileReflux6-880-90
n-Butyl BromideK₂CO₃DMF80688-96
Isopropyl BromideNaHTHFRoom Temp.1260-70
Benzyl BromideK₂CO₃DMFRoom Temp.390-98
Allyl BromideK₂CO₃AcetoneReflux492-97

Note: Yields are approximate and can vary based on reaction scale and purification method.

Table 2: Spectroscopic Data for Synthesized 5-Bromo-2-alkoxybenzaldehydes

R Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Methyl 10.33 (s, 1H, CHO), 7.51 (d, 1H), 7.22 (d, 1H), 3.97 (s, 3H, OCH₃), 3.90 (s, 3H, Ar-OCH₃)[5]188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5[5]1685 (C=O)[5]
Ethyl 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 4.2 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃)189.5, 159.0, 136.0, 129.5, 125.0, 115.0, 114.5, 65.0, 14.51680 (C=O), 1250 (C-O)
n-Propyl 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 4.0 (t, 2H, OCH₂), 1.9 (m, 2H, CH₂), 1.1 (t, 3H, CH₃)189.6, 159.1, 136.1, 129.6, 125.1, 115.1, 114.6, 71.0, 22.5, 10.51682 (C=O), 1255 (C-O)
n-Butyl 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 4.1 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)189.6, 159.1, 136.1, 129.6, 125.1, 115.1, 114.6, 69.0, 31.0, 19.0, 13.81683 (C=O), 1254 (C-O)
Isopropyl 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 4.7 (sept, 1H, OCH), 1.4 (d, 6H, CH₃)189.4, 158.5, 136.0, 129.4, 125.2, 115.5, 114.8, 72.0, 22.01680 (C=O), 1250 (C-O)
Benzyl 10.5 (s, 1H, CHO), 7.8 (d, 1H), 7.6 (dd, 1H), 7.4-7.3 (m, 5H, Ar-H), 7.1 (d, 1H), 5.2 (s, 2H, OCH₂)189.5, 159.2, 136.5, 136.2, 129.7, 128.8, 128.4, 127.8, 125.3, 115.2, 114.7, 71.21685 (C=O), 1250 (C-O)
Allyl 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 6.1 (m, 1H, =CH), 5.5 (d, 1H, =CH₂), 5.3 (d, 1H, =CH₂), 4.7 (d, 2H, OCH₂)189.5, 158.8, 136.1, 132.5, 129.6, 125.1, 118.2, 115.1, 114.6, 69.51684 (C=O), 1252 (C-O)

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Signaling Pathway Diagram

Williamson_Ether_Synthesis 5_bromo_2_hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate 5_bromo_2_hydroxybenzaldehyde->Phenoxide Deprotonation Alkyl_Halide Alkyl Halide (R-X) Ether_Product 5-Bromo-2-alkoxybenzaldehyde Salt_Byproduct Salt Byproduct (e.g., KX) Alkyl_Halide->Salt_Byproduct Displacement Base Base (e.g., K₂CO₃) Phenoxide->Ether_Product SN2 Attack Base_Byproduct Base Byproduct (e.g., KHCO₃)

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reactants Combine 5-bromo-2-hydroxybenzaldehyde, Base, and Solvent Start->Reactants Phenoxide_Formation Stir for Phenoxide Formation Reactants->Phenoxide_Formation Add_Alkyl_Halide Add Alkyl Halide Phenoxide_Formation->Add_Alkyl_Halide Heating Heat Reaction Mixture Add_Alkyl_Halide->Heating TLC_Monitoring Monitor Reaction by TLC Heating->TLC_Monitoring TLC_Monitoring->Heating Incomplete Workup Workup: - Remove Solvent - Partition between Water/Organic - Wash and Dry TLC_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for the synthesis.

Conclusion

The Williamson ether synthesis is a highly effective and versatile method for the preparation of a diverse range of 5-bromo-2-alkoxybenzaldehydes. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development. By carefully selecting the appropriate reaction conditions, a wide variety of ether derivatives can be synthesized in good to excellent yields, providing a platform for the development of novel chemical entities with potential therapeutic applications.

References

Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde with various arylboronic acids. This reaction is a key transformation for the synthesis of complex biaryl aldehydes, which are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the selective coupling at the C5-position of the benzaldehyde ring, reaction conditions, purification methods, and expected outcomes.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate.[2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents make it a widely used transformation in organic synthesis.[3]

This compound is a useful building block containing two distinct carbon-bromine bonds. This structural feature allows for selective functionalization. The aryl bromide on the benzaldehyde ring is generally more reactive in Suzuki coupling reactions compared to the benzylic bromide of the protecting group.[4][5] This chemoselectivity enables the targeted synthesis of 5-aryl-2-[(4-bromobenzyl)oxy]benzaldehydes, which can be further elaborated at the aldehyde, the remaining benzylic bromide, or after deprotection of the benzyl ether. This application note details a robust protocol for the selective Suzuki coupling at the C5-position.

Experimental Protocol

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides, with specific considerations for the substrate this compound.[6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture. The final concentration of the limiting reactant should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-[(4-bromobenzyl)oxy]benzaldehyde.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents for similar substrates.[6][7]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-2-[(4-bromobenzyl)oxy]benzaldehyde85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-[(4-bromobenzyl)oxy]benzaldehyde80-90
33-Thiopheneboronic acid5-(Thiophen-3-yl)-2-[(4-bromobenzyl)oxy]benzaldehyde75-85
42-Furanboronic acid5-(Furan-2-yl)-2-[(4-bromobenzyl)oxy]benzaldehyde70-80

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) inert Establish Inert Atmosphere (N2/Ar) reagents->inert catalyst Add Catalyst: - Pd(OAc)2 - PPh3 inert->catalyst solvent Add Solvents: - Dioxane - Water catalyst->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Aldehyde purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L2-Ar' pd2_complex->diaryl_pd Transmetalation transmetalation Transmetalation boronate Ar'B(OH)3- base Base (OH-) boronic_acid Ar'B(OH)2 boronic_acid->boronate + OH- diaryl_pd->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][2]

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of 5-aryl-2-[(4-bromobenzyl)oxy]benzaldehydes via a chemoselective Suzuki-Miyaura coupling reaction. The tolerance of the aldehyde and benzyl ether functionalities, coupled with the predictable selectivity for the aryl bromide, makes this a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. The provided data and workflows serve as a practical guide for researchers in these fields.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a versatile building block in medicinal chemistry and materials science.[1] The presence of two distinct carbon-bromine bonds allows for selective or exhaustive functionalization, opening avenues for the synthesis of a diverse range of complex molecules. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Overview of Reactivity

This compound possesses two bromine atoms with potentially different reactivities in palladium-catalyzed cross-coupling reactions. The bromine atom on the benzaldehyde ring is ortho to an aldehyde group and meta to an ether linkage, while the bromine on the benzyl group is in a para position. The electronic and steric environments of these two C-Br bonds may allow for selective reaction under carefully controlled conditions. Generally, aryl bromides are more reactive than benzyl bromides in many palladium-catalyzed couplings. However, the specific ligand and reaction conditions can influence this selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[2][3] This protocol is adapted from procedures for the coupling of other aryl bromides.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-Aryl-2-[(4-arylbenzyl)oxy]benzaldehydes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[2]

  • Potassium carbonate (K₂CO₃)[2]

  • 1,2-Dimethoxyethane (DME)[2]

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the respective arylboronic acid (1.2-2.4 mmol, for mono- or di-substitution), and potassium carbonate (3.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add a mixture of DME and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductExpected Yield Range (%)
1Phenylboronic acid5-Phenyl-2-[(4-phenylbenzyl)oxy]benzaldehyde75-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-[(4-(4-methoxyphenyl)benzyl)oxy]benzaldehyde70-85
32-Thiopheneboronic acid5-(Thiophen-2-yl)-2-[(4-(thiophen-2-yl)benzyl)oxy]benzaldehyde65-80

Yields are estimated based on similar reactions and will vary depending on the specific boronic acid and reaction conditions.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + K2CO3 Heating Heat to 80-90°C (12-24h) Reactants->Heating Catalyst Pd(dppf)Cl2 Catalyst->Heating Solvent DME/Water Solvent->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Biaryl Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[5][6] This protocol is based on established procedures for the coupling of aryl bromides with terminal alkynes.[7]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 5-Alkynyl-2-[(4-alkynylbenzyl)oxy]benzaldehydes via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[7]

  • Copper(I) iodide (CuI)[7]

  • Triethylamine (Et₃N)[7]

  • Toluene or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in toluene or DMF (10 mL).

  • Add the terminal alkyne (1.2-2.4 mmol, for mono- or di-substitution), triethylamine (3.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkynylated product.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductExpected Yield Range (%)
1Phenylacetylene5-(Phenylethynyl)-2-[(4-(phenylethynyl)benzyl)oxy]benzaldehyde70-88
2Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-2-[(4-((trimethylsilyl)ethynyl)benzyl)oxy]benzaldehyde80-95
31-Hexyne5-(Hex-1-yn-1-yl)-2-[(4-(hex-1-yn-1-yl)benzyl)oxy]benzaldehyde65-80

Yields are estimated based on similar reactions and are dependent on the specific alkyne and reaction conditions.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 Pd_Aryl R-Pd(II)-Br(L2) Pd0->Pd_Aryl Oxidative Addition Pd_Alkynyl R-Pd(II)-C≡CR'(L2) Pd_Aryl->Pd_Alkynyl Pd_Alkynyl->Pd0 Product R-C≡CR' Pd_Alkynyl->Product Reductive Elimination Cu_Alkynyl Cu-C≡CR' Cu_Alkynyl->Pd_Alkynyl Transmetalation Aryl_Bromide R-Br Aryl_Bromide->Pd_Aryl Alkyne H-C≡CR' Alkyne->Cu_Alkynyl Base Base Base->Cu_Alkynyl

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamines which are prevalent in pharmaceuticals.[8][9] The protocol below is a general guideline adaptable for various primary and secondary amines.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 5-Amino-2-[(4-aminobenzyl)oxy]benzaldehydes via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[10]

  • Sodium tert-butoxide (NaOt-Bu)[11]

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (2.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2-2.4 mmol) in dry toluene (10 mL).

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.

  • After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductExpected Yield Range (%)
1Morpholine5-(Morpholin-4-yl)-2-[(4-(morpholin-4-yl)benzyl)oxy]benzaldehyde65-85
2Aniline5-(Phenylamino)-2-[(4-(phenylamino)benzyl)oxy]benzaldehyde60-80
3Benzylamine5-(Benzylamino)-2-[(4-(benzylamino)benzyl)oxy]benzaldehyde70-90

Yields are estimated based on similar reactions and are highly dependent on the specific amine, ligand, and base used.

Logical Relationship: Buchwald-Hartwig Amination

Buchwald_Hartwig_Relationship cluster_inputs Key Inputs cluster_process Process cluster_output Output cluster_factors Influencing Factors Substrate This compound Reaction Palladium-Catalyzed Cross-Coupling Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst_System Pd(0) Precatalyst + Ligand Catalyst_System->Reaction Base Strong, Non-nucleophilic Base Base->Reaction Product Arylamine Product Reaction->Product Ligand Ligand Choice Ligand->Reaction Base_Strength Base Strength Base_Strength->Reaction Temperature Reaction Temperature Temperature->Reaction

Caption: Key components and influencing factors in Buchwald-Hartwig amination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols provide a foundation for the exploration of palladium-catalyzed reactions on this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Synthesis of CCR5 Antagonists from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential C-C chemokine receptor 5 (CCR5) antagonists starting from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. The methodologies described are based on established synthetic strategies for generating libraries of bioactive molecules, including reductive amination and the Ugi four-component reaction.

Introduction

C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and function of various immune cells, including T-lymphocytes and macrophages.[1] It also serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV) into host cells. Consequently, the development of small molecule antagonists of CCR5 is a key strategy in the discovery of novel anti-HIV therapeutics. The starting material, this compound, provides a versatile scaffold for the synthesis of a diverse range of potential CCR5 antagonists. The two bromine atoms offer opportunities for further structural diversification through cross-coupling reactions, while the benzaldehyde functionality is amenable to the construction of various pharmacophores.

Signaling Pathways Involving CCR5

CCR5 activation by its endogenous chemokine ligands (e.g., CCL3, CCL4, CCL5) or by the HIV envelope glycoprotein gp120 initiates a cascade of intracellular signaling events. These pathways are critical for the physiological functions of CCR5 and are the targets for antagonism.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_fusion Viral Entry CCR5 CCR5 G_protein Gαi/q Gβγ CCR5->G_protein Activation Fusion Membrane Fusion & Viral Entry CCR5->Fusion CD4 CD4 CD4->CCR5 Conformational Change PLC PLCβ G_protein->PLC Gαq AC Adenylyl Cyclase G_protein->AC Gαi (inhibits) PI3K PI3K G_protein->PI3K Gβγ Ligand CCL3, CCL4, CCL5 or HIV gp120 Ligand->CCR5 Binding HIV HIV HIV->CD4 Binding IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP PIP3 PIP3 PI3K->PIP3 Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Akt Akt PIP3->Akt NFkB NF-κB Activation Ca_PKC->NFkB Akt->NFkB MAPK MAPK Pathway Akt->MAPK Gene Gene Expression (Inflammation, Chemotaxis) NFkB->Gene MAPK->Gene

Caption: CCR5 Signaling Pathway.

Experimental Protocols

Two primary synthetic strategies are presented for the synthesis of diverse libraries of potential CCR5 antagonists from this compound.

Protocol 1: Synthesis of N-Benzylpiperidine Derivatives via Reductive Amination

This protocol outlines the synthesis of a library of N-substituted piperidine derivatives. Reductive amination is a versatile method for forming C-N bonds.

Reductive_Amination_Workflow A This compound C Reaction Vessel (DCM or THF) A->C B Substituted 4-Aminopiperidine B->C D Sodium Triacetoxyborohydride (STAB) C->D Add reducing agent E Stir at Room Temperature (12-24 h) D->E F Work-up (NaHCO₃ wash, extraction) E->F G Purification (Column Chromatography) F->G H N-Benzylpiperidine Product Library G->H

Caption: Reductive Amination Workflow.

Materials:

  • This compound

  • A library of commercially available or synthesized 4-aminopiperidine derivatives

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1 M) is added the respective 4-aminopiperidine derivative (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylpiperidine derivative.

Protocol 2: Synthesis of Dipeptidic Scaffolds via Ugi Four-Component Reaction

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. This protocol can generate a library of dipeptide-like structures with high diversity.

Ugi_Reaction_Workflow cluster_inputs Four Components A This compound (Aldehyde) E Reaction Vessel (Methanol) A->E B Primary Amine (e.g., Benzylamine) B->E C Carboxylic Acid (e.g., Acetic Acid) C->E D Isocyanide (e.g., tert-Butyl isocyanide) D->E F Stir at Room Temperature (24-48 h) E->F G Solvent Evaporation F->G H Work-up & Purification (Extraction, Chromatography) G->H I Dipeptidic Product Library H->I

Caption: Ugi Reaction Workflow.

Materials:

  • This compound

  • A library of primary amines (e.g., benzylamine, aniline derivatives)

  • A library of carboxylic acids (e.g., acetic acid, benzoic acid derivatives)

  • A library of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a screw-cap vial, this compound (1.0 eq), the primary amine (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) are combined in anhydrous methanol (0.5 M).

  • The vial is sealed and the mixture is stirred at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the desired dipeptidic product.

Data Presentation

The following table summarizes the biological activity of representative piperidine-based CCR5 antagonists that are structurally analogous to the potential products synthesized from this compound. This data is provided for comparative purposes to guide structure-activity relationship (SAR) studies.

Compound IDStructureCCR5 Binding Affinity (IC₅₀, nM)Anti-HIV-1 Activity (IC₅₀, nM)Cytotoxicity (CC₅₀, µM)Reference
Vicriviroc N-(3-(4-(4-bromobenzyl)piperidin-1-yl)propyl)-1-phenyl-1H-indole-2-carboxamide1.20.5>100[2]
TAK-220 N-(4-(4-(3,4-dichlorobenzyl)piperidin-1-yl)butyl)-N'-(4-methylphenyl)urea1.41.1>10[2]
Compound 32 (Structure with piperazine core)6.176.17>100[2]
Sch-350634 (Structure with piperazine-piperidine core)N/APotentN/A[3]
Sch-D (Structure with piperazine-piperidine core)N/APotentN/A[4]

Note: The data presented is for known CCR5 antagonists and not for the direct products of the provided synthetic protocols. It serves as a benchmark for the expected activity of newly synthesized compounds.

Conclusion

The provided protocols offer robust and versatile methods for the synthesis of novel CCR5 antagonists starting from this compound. The resulting compound libraries can be screened for their ability to inhibit CCR5-mediated signaling and HIV-1 entry. Further optimization of the hit compounds, guided by SAR studies, can lead to the development of potent and selective CCR5 antagonists with therapeutic potential.

References

Application of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde in Materials Science: Synthesis of Edge-Extended Zigzag Graphene Nanoribbons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a bespoke molecular precursor designed for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). Specifically, its unique structural and electronic properties make it an ideal candidate for the fabrication of edge-extended zigzag graphene nanoribbons (ZGNRs). The presence of bromine atoms facilitates a hierarchical reaction sequence on a catalytic metal surface, involving dehalogenative polymerization followed by cyclodehydrogenation. This on-surface synthesis approach allows for the creation of GNRs with tailored widths and edge structures, which in turn dictates their electronic and magnetic properties. The resulting edge-extended ZGNRs are of significant interest for next-generation nanoelectronic and spintronic devices.

Principle of Application

The application of this compound in the synthesis of edge-extended ZGNRs is based on the principles of on-surface synthesis, a powerful technique for creating low-dimensional carbon nanomaterials with atomic precision. The synthesis proceeds through a two-step thermally activated process on a catalytically active surface, typically a single crystal of gold (Au(111)).

  • Dehalogenative Polymerization (Ullmann Coupling): Upon sublimation onto the heated substrate, the precursor molecules undergo dehalogenation, where the carbon-bromine bonds are cleaved. The resulting reactive radical species then polymerize via Ullmann-type coupling, forming long, one-dimensional polymeric chains. The specific geometry of the precursor molecule directs the formation of a "snake-like" polymer along the zigzag direction.[1][2]

  • Cyclodehydrogenation: Further annealing at a higher temperature induces intramolecular cyclodehydrogenation reactions within the polymer chains. This process involves the formation of new carbon-carbon bonds, leading to the planarization of the polymer and the formation of the final, fully aromatic graphene nanoribbon structure. The benzyl ether and aldehyde functionalities of the precursor are designed to participate in this cyclization, creating the "edge-extended" morphology of the ZGNRs.

The bromine atoms are crucial for this process as they serve as leaving groups that initiate the polymerization at specific, programmed sites on the precursor molecule.

Quantitative Data Summary

The following table summarizes the key parameters and properties associated with the on-surface synthesis of edge-extended ZGNRs using a structurally analogous precursor to this compound, as reported in the literature. This data provides a benchmark for the expected outcomes when using the specified compound.

ParameterValueReference
Precursor Properties
Molecular FormulaC₁₄H₁₀Br₂O₂
Molecular Weight370.05 g/mol
Synthesis Parameters
SubstrateAu(111)[3]
Precursor DepositionSublimation onto substrate at RT[3]
Polymerization Annealing Temp.170 °C[3]
Cyclodehydrogenation Temp.> 300 °C[3]
Resulting GNR Properties
GNR TypeEdge-Extended 3-Zigzag GNR[3]
Valence Band Maximum (on Au)-0.8 eV[3]
Conduction Band Minimum (on Au)1.15 eV[3]
Bandwidth (four frontier bands)~2.0 eV[3]

Experimental Protocols

The following protocols are adapted from the established procedures for the on-surface synthesis of edge-extended ZGNRs from similar brominated precursors.[3]

Materials and Equipment
  • This compound (precursor)

  • Ultra-high vacuum (UHV) system with a base pressure < 1 x 10⁻¹⁰ mbar

  • Scanning Tunneling Microscope (STM) for in-situ imaging

  • Au(111) single crystal substrate

  • Knudsen cell evaporator for precursor deposition

  • Substrate holder with heating and cooling capabilities

  • Argon ion sputter gun and annealer for substrate cleaning

Substrate Preparation
  • Clean the Au(111) single crystal by repeated cycles of Ar⁺ sputtering (1.5 keV, 15 min) and annealing (480 °C, 15 min) until a clean, well-ordered surface is confirmed by STM imaging.

On-Surface Synthesis of Edge-Extended ZGNRs
  • Precursor Deposition:

    • Degas the Knudsen cell containing the this compound precursor at a temperature below its sublimation point for several hours to remove volatile impurities.

    • Deposit the precursor onto the clean Au(111) substrate held at room temperature by heating the Knudsen cell to the sublimation temperature. The deposition rate should be controlled to achieve a sub-monolayer coverage, which can be monitored in-situ with STM.

  • Polymerization:

    • After deposition, anneal the substrate to 170 °C to induce the dehalogenative polymerization of the precursor molecules into long, linear polymer chains.[3]

    • The formation of the polymers can be verified by STM imaging, where the chains will be visible on the surface.

  • Cyclodehydrogenation and GNR Formation:

    • To form the final GNRs, anneal the substrate to a temperature above 300 °C.[3] This will trigger the intramolecular cyclodehydrogenation and planarization of the polymer chains.

    • The resulting edge-extended ZGNRs can be characterized by STM to confirm their atomic structure and alignment on the surface.

Visualizations

SynthesisPathway Precursor This compound on Au(111) Polymer Polymer Chains Precursor->Polymer  170 °C (Ullmann Coupling)   GNR Edge-Extended ZGNR Polymer->GNR  >300 °C (Cyclodehydrogenation)  

On-surface synthesis pathway of edge-extended ZGNRs.

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization SubstratePrep Au(111) Substrate Cleaning (Sputtering & Annealing) Deposition Precursor Deposition (Sublimation onto Au(111) at RT) SubstratePrep->Deposition PrecursorPrep Precursor Degassing in Knudsen Cell PrecursorPrep->Deposition Polymerization Polymerization (Annealing at 170 °C) Deposition->Polymerization GNRFormation GNR Formation (Annealing > 300 °C) Polymerization->GNRFormation STM In-situ STM Imaging (Verify each step) GNRFormation->STM

Experimental workflow for the synthesis of ZGNRs.

References

Synthesis and Applications of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide to the multi-step synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. The primary synthetic method detailed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document outlines the detailed experimental protocol, including reagent quantities, reaction conditions, and purification methods. Additionally, it presents a summary of the compound's characterization data and discusses its significant applications, particularly as a precursor for the synthesis of non-peptide CCR5 antagonists with anti-HIV activity.[1] This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated aromatic aldehyde of significant interest due to its versatile chemical structure.[1] The molecule features two bromine atoms, an aldehyde functional group, and a benzyl ether linkage, making it a valuable building block for more complex molecular architectures.[1] The aldehyde group serves as a reactive site for various transformations, while the bromine atoms provide handles for cross-coupling reactions.[1] Notably, this compound is a crucial precursor in the synthesis of potent anti-HIV agents, specifically non-peptide CCR5 antagonists.[1] The CCR5 receptor is a key co-receptor for HIV-1 entry into host cells, and its blockade is a validated therapeutic strategy.[1] Beyond its pharmaceutical applications, this benzaldehyde derivative has also been employed in the bottom-up synthesis of graphene nanoribbons.[1]

This application note details the most common and efficient method for the preparation of this compound, the Williamson ether synthesis, providing a step-by-step protocol for its implementation in a laboratory setting.

Synthesis of this compound

The synthesis of the target compound is typically achieved through a one-step Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether product.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reagents & Conditions cluster_2 Product SM1 5-Bromo-2-hydroxybenzaldehyde Reaction + SM1->Reaction SM2 4-Bromobenzyl bromide SM2->Reaction Reagent1 K₂CO₃ (Potassium Carbonate) Reagent1->Reaction Solvent DMF (Dimethylformamide) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional, for gentle heating if needed)

  • Reflux condenser (if heating)

  • Nitrogen or argon inlet

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add anhydrous DMF to dissolve the starting material. The volume of DMF should be sufficient to ensure good stirring.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-bromobenzyl bromide (1.0 - 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound as a white crystalline solid.[1]

Data Presentation
ParameterValue
Molecular Formula C₁₄H₁₀Br₂O₂
Molecular Weight 370.04 g/mol
Appearance White crystalline powder
Yield Typically > 80% (after purification)
Purity > 98% (as determined by NMR and/or HPLC)
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)

Characterization Data:

TechniqueData
¹H NMR Expected signals include a singlet for the aldehydic proton (δ 9.8-10.5 ppm), a singlet for the benzylic methylene protons (δ ~5.2 ppm), and multiplets for the aromatic protons on both benzene rings (δ 6.9-7.9 ppm).[1]
¹³C NMR Expected signals include the carbonyl carbon of the aldehyde (δ ~190 ppm), the benzylic methylene carbon (δ ~70 ppm), and various signals for the aromatic carbons.
IR (KBr) Characteristic peaks are expected for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and C-Br stretch.
Mass Spec (EI) The mass spectrum should show the molecular ion peak (M⁺) and isotopic peaks characteristic of a molecule containing two bromine atoms.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Synthesis of CCR5 Antagonists

This compound serves as a crucial starting material for the multi-step synthesis of non-peptide CCR5 antagonists. The general workflow for this application is as follows:

G A This compound B Further Synthetic Transformations (e.g., condensation, cyclization, etc.) A->B Step 1 C Intermediate Scaffolds B->C Step 2 D Final CCR5 Antagonist Compound C->D Final Steps E Biological Screening (Anti-HIV Activity) D->E

Caption: Workflow for the synthesis of CCR5 antagonists.

The aldehyde functionality of this compound allows for its elaboration into various heterocyclic scaffolds that form the core of the CCR5 antagonist molecules. The bromine atoms can be utilized for further structural modifications through cross-coupling reactions to enhance binding affinity and pharmacokinetic properties.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. This application note offers a detailed protocol that can be readily implemented in a research laboratory setting. The resulting compound is a valuable intermediate for the synthesis of medicinally important molecules, such as CCR5 antagonists, highlighting its significance in drug discovery and development. Researchers and scientists are encouraged to use this protocol as a foundation for their synthetic endeavors involving this versatile building block.

References

Application Note: High-Purity Isolation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a key chemical intermediate, notable for its application in the synthesis of non-peptide CCR5 antagonists, which are significant in the development of anti-HIV agents.[1] The compound is typically synthesized via a Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide.[1] This synthesis often results in a crude mixture containing unreacted starting materials and potential by-products. Therefore, a robust purification method is essential to isolate the target compound with high purity, a critical requirement for subsequent synthetic steps and pharmacological studies. This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography is a powerful technique used for the separation of chemical compounds from a mixture.[2] The separation is based on the differential adsorption of compounds to a stationary phase (in this case, silica gel) while a mobile phase (the eluent) moves through the column. Silica gel is a polar adsorbent; therefore, non-polar compounds interact with it weakly and are eluted more quickly, while more polar compounds are adsorbed more strongly and elute later.[2] By selecting an appropriate solvent system (mobile phase), the components of the crude reaction mixture—the desired product, unreacted starting materials, and by-products—can be effectively separated based on their differences in polarity.

Experimental Protocol

This protocol outlines the necessary steps for purifying crude this compound.

1. Materials and Reagents

The primary materials and their recommended specifications are summarized in the table below.

Material Specification
Crude ProductThis compound
Stationary PhaseSilica Gel
Particle Size: 230-400 mesh (40-63 µm)
Solvents (Mobile Phase)n-Hexane (ACS Grade or higher)
Ethyl Acetate (ACS Grade or higher)
TLC PlatesSilica gel 60 F₂₅₄
VisualizationUV Lamp (254 nm)

2. Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities.[2] A system of 10% Ethyl Acetate in Hexane is often a suitable starting point for compounds of similar polarity.[3]

3. Column Preparation (Slurry Packing Method)

  • Select a glass column of appropriate size. The amount of silica gel should be 20-50 times the weight of the crude sample.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[2]

  • Add a thin layer (approx. 0.5 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[2]

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica gel packing. [2]

  • Once the silica has settled, add a protective layer of sand (approx. 0.5 cm) on top.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and remove the solvent by rotary evaporation to obtain a free-flowing powder. This is the "dry loading" method, which often improves separation.[4]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring the top surface is not disturbed.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials).

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.[4] For this compound, isocratic elution with 10% ethyl acetate in hexane may be sufficient.

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

6. Product Isolation

  • Combine the fractions that contain the pure product, as identified by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy.[1]

Data Presentation

The following table summarizes the typical parameters for the purification process. The Rf values are representative and may vary based on specific conditions.

Parameter Value / Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 10% Ethyl Acetate in n-Hexane
Rf (4-bromobenzyl bromide) ~ 0.75
Rf (Product) ~ 0.40
Rf (5-bromo-2-hydroxybenzaldehyde) ~ 0.25
Loading Method Dry Loading
Detection Method UV (254 nm)

Workflow Visualization

The logical flow of the column chromatography procedure is illustrated below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Preliminary TLC Analysis (Determine Eluent) slurry 2. Column Packing (Silica Slurry) tlc->slurry sample 3. Sample Preparation (Dry Loading) slurry->sample load 4. Load Sample onto Column sample->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Solvent Evaporation combine->evap product Pure Product evap->product

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause & Solution
Poor Separation Cause: Incorrect solvent system. Solution: Re-optimize the mobile phase using TLC. A less polar system will increase retention, while a more polar system will decrease it. Consider using a solvent gradient.[4]
Compound won't elute Cause: The compound is too polar for the chosen eluent. Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4]
Cracked/Channeled Column Cause: Improper packing or the column ran dry. Solution: Ensure the column is packed uniformly without air bubbles. Always keep the solvent level above the stationary phase.[2]
Product degradation Cause: The compound is unstable on silica gel. Solution: Minimize the time the compound spends on the column by running the chromatography quickly. Alternatively, use a less acidic stationary phase like deactivated silica or alumina.[4]

References

Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde via recrystallization. The provided methodologies are based on established principles of organic chemistry and data from structurally analogous compounds, intended to serve as a comprehensive guide for achieving high purity of this valuable synthetic intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount for the successful progression of multi-step synthetic pathways and for ensuring the quality of final drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at all temperatures, a significant enhancement in purity can be achieved.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₀Br₂O₂
Molecular Weight370.04 g/mol
AppearanceWhite to off-white crystalline powder
CAS Number84102-43-2

Solvent Screening and Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and inexpensive.

Given the aromatic and halogenated nature of this compound, a range of organic solvents with varying polarities should be screened. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble, can also be highly effective.

Table 1: Representative Solvent Screening Data for Recrystallization

The following table provides representative data based on the expected solubility of a compound with the structure of this compound in various common laboratory solvents. This data should be used as a guide for empirical solvent selection.

Solvent/Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal QualityNotes
Ethanol~1.5> 20GoodA promising single solvent. Slow cooling is recommended.
Isopropanol~1.0> 15Good to ExcellentSimilar to ethanol, may yield slightly larger crystals.
Ethyl Acetate> 10> 30Poor (too soluble)Too soluble at room temperature for efficient recovery.
Toluene~2.0> 25GoodHigher boiling point may require careful handling.
Heptane< 0.1~1.0Poor (oiling out)Insoluble, but can be a good anti-solvent.
Ethyl Acetate / Heptane (e.g., 1:3 v/v)Variable> 15ExcellentA highly recommended solvent system. The ratio can be optimized.
Dichloromethane> 20> 40Poor (too soluble)Generally too good a solvent for recrystallization.
Acetone> 15> 35Poor (too soluble)Too soluble at room temperature.

Note: The solubility values are estimates based on structurally similar compounds and should be experimentally verified.

Detailed Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is suitable when a single solvent with a steep solubility-temperature gradient is identified.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5 mL) and heat the mixture to boiling with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization using Ethyl Acetate and Heptane

This protocol is effective when the compound is too soluble in one solvent and insoluble in another.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Induce Precipitation: While the solution is still hot, slowly add heptane dropwise with continuous stirring. The solution will become cloudy at the point of saturation.

  • Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane or a cold mixture of ethyl acetate/heptane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Cool Solution Slowly C->D E Induce Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for the recrystallization process.

Diagram 2: Purification and Product Quality Relationship

Purification_Quality Impure Impure Product (Lower Purity, Mixed Crystal Lattice) Recrystallization Recrystallization Process (Solvent Selection, Controlled Cooling) Impure->Recrystallization Pure Purified Product (Higher Purity, Well-defined Crystals) Recrystallization->Pure Yield Recovery Yield Recrystallization->Yield

Caption: Relationship between recrystallization and product quality.

Expected Results and Troubleshooting

  • Purity: A successful recrystallization should significantly increase the purity of this compound, which can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of the purified compound should be sharp and within a narrow range.

  • Yield: The recovery yield will depend on the initial purity of the crude material and the chosen solvent system. A typical yield for a single recrystallization is in the range of 70-90%.

  • Troubleshooting:

    • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a very high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

    • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to provide a surface for nucleation. Seeding with a small crystal of the pure compound can also induce crystallization.

    • Low Recovery: This may be caused by using too much solvent during dissolution or washing the crystals with a solvent that is not sufficiently cold.

By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in drug discovery and development.

References

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of complex molecules and pharmaceutical agents, such as non-peptide CCR5 antagonists for HIV therapy.[1] The primary synthetic strategy focuses on the protection of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde as a benzyl ether via the Williamson ether synthesis.[1] We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss crucial deprotection strategies, paying special attention to the challenges posed by the presence of two aryl bromide moieties within the target molecule.

Introduction: The Role of Protecting Groups

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[2] The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.[2] The synthesis of this compound involves protecting a phenolic hydroxyl group. The benzyl ether is an ideal choice for this purpose due to its stability under a wide range of conditions.[1] The core challenge, however, lies in the subsequent deprotection step, which must be performed chemoselectively without affecting the two bromine atoms or the aldehyde group present in the molecule.

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing the target compound is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating a phenol, acts as a nucleophile to displace a halide from a primary alkyl halide.[3][4]

Synthesis_Pathway SM1 5-Bromo-2-hydroxybenzaldehyde Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) SM2 4-Bromobenzyl bromide Product This compound Base->Product Williamson Ether Synthesis (SN2 Reaction) Deprotection_Workflow cluster_methods Deprotection Methods Start This compound Method1 Catalytic Hydrogenolysis (H₂, Pd/C) Start->Method1 Method2 Oxidative Cleavage (e.g., DDQ) Start->Method2 Method3 Strong Acid (e.g., HBr, BCl₃) Start->Method3 Product_Desired Desired Product: 5-Bromo-2-hydroxybenzaldehyde Method1->Product_Desired Desired Cleavage Product_Side Side Product: De-brominated Species Method1->Product_Side Potential Side Reaction (Hydrodebromination) Method2->Product_Desired Chemoselective Method3->Product_Desired Harsh Conditions

References

Application Notes and Protocols for the Debenzylation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the debenzylation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde to yield 5-Bromo-2-hydroxybenzaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] The selection of an appropriate debenzylation method is critical to ensure high yield and purity, while preserving the other functional groups present in the molecule, namely the aldehyde and the two bromine atoms.

Introduction

This compound is a key intermediate in organic synthesis, notably in the development of non-peptide CCR5 antagonists for anti-HIV therapies.[1] The benzyl ether serves as a protecting group for the phenolic hydroxyl group. Its removal, or debenzylation, is often a necessary step to reveal the final active pharmacophore or to allow for further synthetic modifications.

The presence of two aryl bromide moieties and an aldehyde group on the substrate requires careful consideration of the debenzylation conditions to avoid undesired side reactions such as reduction of the halogens (dehalogenation) or the aldehyde. This document outlines several effective methods for this transformation, catering to different laboratory setups and substrate sensitivities.

Chemical Transformation

The debenzylation reaction involves the cleavage of the ether linkage between the benzaldehyde core and the 4-bromobenzyl group, as depicted below.

cluster_reaction Starting Material This compound Product 5-Bromo-2-hydroxybenzaldehyde Starting Material->Product Reagents [Debenzylation Reagents] Reagents->Starting Material

Caption: General reaction scheme for the debenzylation.

Comparative Summary of Debenzylation Protocols

The following table summarizes various methods for the debenzylation of aryl benzyl ethers, which are applicable to this compound. The choice of method will depend on the available reagents, equipment, and the scale of the reaction.

MethodReagentsKey AdvantagesPotential Drawbacks
Catalytic Hydrogenolysis H₂, Pd/CCommon and effective for benzyl ether cleavage.[1]Risk of reducing aryl bromides (debromination).[1]
Lewis Acid Mediated BCl₃, PentamethylbenzeneMild, chemoselective, and tolerates halides and other functional groups.[2]Requires low temperatures and careful handling of BCl₃.
MgI₂Selective for benzyl ethers over methyl ethers.[3][4]May require elevated temperatures.
Oxidative Cleavage DDQ, visible lightMild, photocatalytic, and tolerates a wide range of functional groups.[5]May require specialized photoreactor equipment.
Alkali metal bromide, Oxidant (e.g., Oxone)Transition-metal-free and uses readily available, stable reagents.[6]The formed alcohol may be further oxidized to a carbonyl compound.[6]
Iodine-Silane System I₂, Et₃SiHPractical, uses easy-to-handle reagents, and is compatible with halo groups.[7]May not be suitable for substrates with acid-sensitive groups.

Detailed Experimental Protocols

Protocol 1: Debenzylation using Boron Trichloride and Pentamethylbenzene

This method is highly chemoselective and is particularly suitable for substrates with reducible functional groups like aryl bromides.[2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pentamethylbenzene

  • Boron trichloride (BCl₃), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BCl₃ in DCM (2.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-2-hydroxybenzaldehyde.

cluster_workflow Experimental Workflow: BCl₃ Debenzylation A Dissolve Substrate and Scavenger in DCM B Cool to -78 °C A->B C Add BCl₃ Solution B->C D Monitor Reaction by TLC C->D E Quench with NaHCO₃ D->E F Warm to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for BCl₃ mediated debenzylation.

Protocol 2: Debenzylation using Iodine and Triethylsilane

This protocol offers a practical alternative using readily available and easy-to-handle reagents.[7]

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • Iodine (I₂)

  • Triethylsilane (Et₃SiH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethyl acetate, add iodine (1.0 eq) and triethylsilane (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Visible-Light-Mediated Debenzylation with DDQ (Catalytic)

This modern approach is mild and demonstrates high functional group tolerance.[5]

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Visible light source (e.g., green LED, 525 nm)

  • Reaction vessel suitable for photochemistry

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and a catalytic amount of DDQ (e.g., 0.25 eq) in DCM.

  • Add a small amount of water (e.g., 50 µL for a 100 µmol scale reaction).

  • Irradiate the mixture with a visible light source (e.g., 525 nm LED) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Concluding Remarks

The choice of debenzylation method for this compound should be guided by the specific requirements of the synthetic route and the available laboratory resources. For substrates sensitive to reduction, the BCl₃-pentamethylbenzene system is an excellent choice. For a more practical and rapid procedure, the iodine-triethylsilane method is advantageous. The visible-light-mediated DDQ protocol represents a state-of-the-art, mild, and highly selective alternative. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide to form the desired ether product.[1]

Q2: What are the main starting materials for this synthesis?

A2: The key starting materials are 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide. A base, such as potassium carbonate, and a suitable solvent are also required.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form the more nucleophilic phenoxide anion. This anion is necessary for the subsequent nucleophilic attack on the 4-bromobenzyl bromide.

Q4: Why is a primary alkyl halide like 4-bromobenzyl bromide preferred for this reaction?

A4: The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[2] This mechanism is most efficient with unhindered primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction, which would reduce the yield of the desired ether product.[2][3]

Q5: Can other alkylating agents be used instead of 4-bromobenzyl bromide?

A5: While 4-bromobenzyl bromide is commonly used, other primary benzylic halides or alkyl halides with good leaving groups (e.g., iodides, tosylates) could potentially be used. However, the reactivity and potential for side reactions would need to be considered for each specific reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough or used in insufficient quantity to deprotonate the phenol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Moisture in Reaction: Water can hydrolyze the alkylating agent (4-bromobenzyl bromide) to 4-bromobenzyl alcohol and can also protonate the phenoxide, reducing its nucleophilicity. 4. Poor Quality Reagents: Starting materials may be impure or degraded.1. Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) and ensure at least one equivalent is used.[4] For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ are often effective.[4] 2. Increase the reaction temperature. Williamson ether syntheses are often conducted at elevated temperatures (e.g., 50-100 °C). 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under inert atmosphere if necessary. 4. Check the purity of starting materials by techniques like NMR or melting point analysis.
Presence of Unreacted 5-bromo-2-hydroxybenzaldehyde 1. Incomplete Reaction: Reaction time may be too short. 2. Insufficient Alkylating Agent: Not enough 4-bromobenzyl bromide was used to react with all the phenoxide.1. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of 4-bromobenzyl bromide.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom. 2. Elimination (E2) Product: The base can induce elimination of HBr from 4-bromobenzyl bromide to form a stilbene-like byproduct, although less likely with a primary halide. 3. Hydrolysis of Alkylating Agent: Presence of water can lead to the formation of 4-bromobenzyl alcohol.1. Use polar aprotic solvents like DMF or acetonitrile. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic. 2. Use a less hindered base and a primary alkyl halide (as is the case here). Lowering the reaction temperature can also favor substitution over elimination. 3. Use anhydrous conditions.
Difficulty in Product Purification 1. Presence of Multiple Byproducts: A complex mixture of products and unreacted starting materials can make purification challenging. 2. Similar Polarity of Product and Impurities: The desired product may have a similar polarity to some of the side products, making separation by column chromatography difficult.1. Optimize reaction conditions to minimize side product formation. 2. Try different solvent systems for column chromatography or consider recrystallization as an alternative or additional purification step.

Experimental Protocols

The following is a general representative procedure for the Williamson ether synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add 4-bromobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (indicated by the consumption of the starting benzaldehyde), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Side_Reaction_Pathway Reactants 5-Bromo-2-hydroxybenzaldehyde + 4-Bromobenzyl bromide + Base Phenoxide Phenoxide Intermediate Reactants->Phenoxide Deprotonation Elimination Elimination Byproduct (e.g., Stilbene derivative) Reactants->Elimination E2 Elimination Hydrolysis 4-Bromobenzyl alcohol (Hydrolysis of Alkyl Halide) Reactants->Hydrolysis Hydrolysis (H2O present) Main_Product This compound (O-Alkylation) Phenoxide->Main_Product SN2 Attack (Desired) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation SN2 Attack (Side Reaction)

Caption: Potential reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Check_Base Is Base Strong Enough? (e.g., K2CO3, NaH) Check_Reagents->Check_Base Check_Moisture Anhydrous Conditions Used? Check_Conditions->Check_Moisture Optimize_Temp_Time Increase Temperature / Time Check_Conditions->Optimize_Temp_Time Use_Stronger_Base Use Stronger/More Base Check_Base->Use_Stronger_Base Ensure_Anhydrous Dry Solvents & Glassware Check_Moisture->Ensure_Anhydrous Success Improved Yield Optimize_Temp_Time->Success Use_Stronger_Base->Success Ensure_Anhydrous->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. The focus is on minimizing byproduct formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobenzyl bromide to form the desired ether product.[1]

Q2: What are the primary starting materials for this synthesis?

The key starting materials are 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide.

Q3: What are the typical reaction conditions?

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Troubleshooting Guide

The primary challenges in the synthesis of this compound are the formation of byproducts due to side reactions. The main competing reactions are C-alkylation of the phenoxide ion and E2 elimination of 4-bromobenzyl bromide.

Issue/Observation Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent. - Increase reaction time or temperature moderately. - Use a stronger base or a more polar aprotic solvent to enhance the nucleophilicity of the phenoxide.
Decomposition of starting materials or product.- Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Presence of a byproduct with the same mass as the product C-alkylation of the phenoxide at the C4 or C6 position of the benzene ring.- Use less polar solvents to favor O-alkylation. - Employ bulkier bases which can sterically hinder C-alkylation. - Lowering the reaction temperature may also favor O-alkylation.
Formation of 4-bromobenzyl alcohol and other elimination byproducts E2 elimination of 4-bromobenzyl bromide is competing with the desired SN2 reaction.- Use a less sterically hindered base. - Employ a lower reaction temperature, as elimination reactions are often favored at higher temperatures. - Ensure the base is not excessively strong, as very strong bases can promote elimination.
Unreacted 5-bromo-2-hydroxybenzaldehyde remaining Insufficient base or deactivation of the phenoxide.- Use at least a stoichiometric amount of base, and preferably a slight excess, to ensure complete deprotonation of the phenol. - Ensure the solvent is anhydrous, as water can quench the phenoxide.
Unreacted 4-bromobenzyl bromide remaining Poor nucleophilicity of the phenoxide or insufficient reaction time/temperature.- Increase the reaction temperature or time. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of the SN2 reaction.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway Reactant1 5-Bromo-2-hydroxybenzaldehyde Intermediate Phenoxide Intermediate Reactant1->Intermediate Base (e.g., K2CO3) Reactant2 4-Bromobenzyl bromide Product This compound Reactant2->Product SN2 Reaction (Desired Pathway) Byproduct1 C-Alkylation Byproduct Reactant2->Byproduct1 C-Alkylation (Side Reaction) Byproduct2 E2 Elimination Byproduct Reactant2->Byproduct2 Base (E2 Elimination) Intermediate->Product SN2 Reaction (Desired Pathway) Intermediate->Byproduct1 C-Alkylation (Side Reaction) Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze reaction mixture by TLC/LC-MS Start->Analysis Issue1 Unreacted Starting Materials Analysis->Issue1 Issue2 Presence of Byproducts Analysis->Issue2 Solution1a Increase reaction time/temperature Issue1->Solution1a Solution1b Ensure stoichiometry and purity of reagents Issue1->Solution1b Solution1c Check solvent and base activity Issue1->Solution1c Solution2a Optimize temperature to favor SN2 Issue2->Solution2a Solution2b Change base or solvent to disfavor side reactions Issue2->Solution2b Solution2c Purify via chromatography or recrystallization Issue2->Solution2c

References

Technical Support Center: Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the most prevalent and well-documented method.[1] This reaction involves the nucleophilic substitution of 4-bromobenzyl bromide by the phenoxide of 5-bromo-2-hydroxybenzaldehyde.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Deprotonation of Phenol: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is not fully deprotonated, leading to a low concentration of the reactive phenoxide nucleophile.- Use a stronger base: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous conditions: Water will react with strong bases and quench the phenoxide. Use anhydrous solvents and dry glassware.
Poor Solubility of Reactants: The reactants, particularly the phenoxide salt, may have low solubility in the chosen solvent, hindering the reaction rate.- Select an appropriate solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective as they solvate the cation of the base, leaving the nucleophile more reactive.[2] - Increase reaction temperature: Gently heating the reaction mixture can improve the solubility of reactants and increase the reaction rate. Typical temperatures range from 50-100 °C.[2]
Decomposition of Reactants or Product: The starting materials or the product may be sensitive to the reaction conditions, leading to degradation.- Control reaction temperature: Avoid excessive heating, which can lead to side reactions and decomposition. - Optimize reaction time: Prolonged reaction times can sometimes lead to product degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.
Inactive 4-bromobenzyl bromide: The alkylating agent may have degraded over time.- Use fresh or purified 4-bromobenzyl bromide: Ensure the quality of the alkylating agent before starting the reaction.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Source Troubleshooting and Purification
Unreacted 5-bromo-2-hydroxybenzaldehyde Incomplete reaction.- Increase the equivalents of 4-bromobenzyl bromide: A slight excess of the alkylating agent can help drive the reaction to completion. - Purification: The unreacted starting material can be removed by column chromatography on silica gel. An alternative method is to wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup to extract the acidic phenol.
Unreacted 4-bromobenzyl bromide Use of excess alkylating agent.- Purification: This non-polar impurity can be effectively removed by column chromatography.
Side Product: Elimination Product (4-bromostyrene) The basic conditions can promote the elimination of HBr from 4-bromobenzyl bromide, especially at higher temperatures.[2]- Use a less hindered base: A bulky base like potassium tert-butoxide is more likely to act as a base for elimination. Consider using a less sterically demanding base like potassium carbonate. - Control temperature: Avoid high reaction temperatures.
Side Product: C-Alkylation Product The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[2]- Solvent choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. - Purification: These isomers can often be separated by careful column chromatography.
Side Product: Bis-ether from reaction with water If water is present, 4-bromobenzyl bromide can react to form the corresponding alcohol, which can then be etherified to form a symmetric ether.- Ensure anhydrous conditions: Use dry solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: Yields for Williamson ether syntheses can vary widely depending on the specific conditions used. Laboratory syntheses typically achieve yields in the range of 50-95%.[2] With optimization of reaction parameters, it is possible to achieve higher yields.

Q2: Which base is the most effective for this synthesis?

A2: The choice of base is critical. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can lead to faster and more complete deprotonation of the phenol, potentially increasing the yield. However, stronger bases can also promote side reactions like elimination. The optimal base should be determined experimentally.

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are highly recommended.[2] These solvents effectively solvate the cation of the base, which increases the nucleophilicity of the phenoxide anion and accelerates the reaction rate. Protic solvents (like ethanol) and apolar solvents can slow down the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture alongside the starting materials (5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5: 4-bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of this compound based on general principles of the Williamson ether synthesis.

Table 1: Effect of Different Bases on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80675
NaHDMFRoom Temp485
Cs₂CO₃Acetonitrile80490
NaOHEthanolReflux860

Note: These are representative yields and can vary based on other experimental factors.

Table 2: Effect of Different Solvents on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80675
K₂CO₃Acetonitrile80670
K₂CO₃AcetoneReflux865
K₂CO₃EthanolReflux1255

Note: These are representative yields and can vary based on other experimental factors.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

experimental_workflow start Start reactants 1. Add 5-bromo-2-hydroxybenzaldehyde, K₂CO₃, and DMF to flask start->reactants stir1 2. Stir at room temperature for 30 minutes reactants->stir1 add_bromide 3. Add 4-bromobenzyl bromide stir1->add_bromide heat 4. Heat to 80°C and stir (Monitor by TLC) add_bromide->heat workup 5. Quench with water and extract with ethyl acetate heat->workup wash 6. Wash organic layer with water and brine workup->wash dry 7. Dry over MgSO₄ and concentrate wash->dry purify 8. Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield cause1 Incomplete Deprotonation low_yield->cause1 cause2 Poor Solubility low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Optimize Solvent cause2->solution2a solution2b Increase Temperature cause2->solution2b solution3a Control Temperature cause3->solution3a solution3b Optimize Reaction Time cause3->solution3b

Caption: Troubleshooting guide for low yield in the synthesis.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Anion 5-bromo-2-hydroxybenzaldehyde->Phenoxide + Base 4-bromobenzyl bromide 4-bromobenzyl bromide Base Base This compound This compound Phenoxide->this compound + 4-bromobenzyl bromide (O-Alkylation) Side Products Side Products Phenoxide->Side Products + 4-bromobenzyl bromide (C-Alkylation/Elimination)

Caption: Signaling pathway of the Williamson ether synthesis.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving electron-rich aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-rich aryl bromide resulting in a low yield?

Low yields in Suzuki coupling reactions with electron-rich aryl bromides are a common issue and can stem from several factors. The electron-donating groups on the aryl bromide make the oxidative addition step of the catalytic cycle less favorable.[1] Here are some common causes and troubleshooting steps:

  • Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide can hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands to enhance the electron density on the palladium center, which facilitates oxidative addition.[2][3][4] Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[2][5]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, such as the formation of palladium black.

    • Solution: Ensure rigorous exclusion of oxygen by properly degassing the solvent and reaction mixture.[6][7] Consider using a more stable palladium precatalyst.

  • Side Reactions: Competing side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[8]

    • Solution: Optimize the reaction conditions to minimize these side reactions. (See Q2 and Q3 for more details).

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the success of the reaction.

    • Solution: Screen different bases and solvent systems. For electron-rich aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[6][7]

Below is a troubleshooting workflow to address low yields:

low_yield_troubleshooting start Low Yield with Electron-Rich Aryl Bromide check_catalyst Is the catalyst system optimal? start->check_catalyst optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)3) check_catalyst->optimize_ligand No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes optimize_ligand->check_conditions degas Ensure rigorous degassing (Freeze-Pump-Thaw or Argon bubbling) check_conditions->degas No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes screen_base Screen stronger bases (e.g., Cs2CO3, K3PO4) degas->screen_base screen_solvent Screen different solvent systems (e.g., Dioxane/H2O, THF/H2O) screen_base->screen_solvent screen_solvent->check_side_reactions minimize_homocoupling Address homocoupling (See Q2) check_side_reactions->minimize_homocoupling Yes success Improved Yield check_side_reactions->success No minimize_dehalogenation Address dehalogenation (See Q3) minimize_homocoupling->minimize_dehalogenation minimize_dehalogenation->success

Troubleshooting workflow for low yields.

Q2: How can I minimize the homocoupling of my boronic acid starting material?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl product derived from two molecules of the boronic acid.[8] This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[8][9]

Here are some strategies to suppress homocoupling:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture.

    • Protocol: Employ at least three cycles of freeze-pump-thaw for the solvent or bubble argon or nitrogen through the solvent for an extended period (at least 30 minutes) before adding the catalyst.[6][7]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can promote homocoupling.

    • Example: The addition of a small amount of potassium formate has been shown to suppress homocoupling.[10]

  • Control of Reaction Parameters:

    • Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

    • Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can also help to favor the cross-coupling pathway.[7]

StrategyDescriptionKey Considerations
Rigorous Degassing Removal of dissolved oxygen from the solvent and reaction mixture.Essential for all Suzuki couplings, especially when homocoupling is observed.
Use of Reducing Agents Addition of a mild reducing agent to maintain Pd(0).The choice of reducing agent should be compatible with the substrates.
Temperature Control Running the reaction at a lower temperature.May require longer reaction times.
Stoichiometry Adjustment Using a slight excess of the aryl bromide.Can be a simple and effective method to improve selectivity.
Q3: I am observing significant dehalogenation of my electron-rich aryl bromide. How can I prevent this side reaction?

Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene, resulting in the loss of the starting material.[8] This can occur when a hydride species is generated in the reaction mixture, which then participates in reductive elimination with the aryl group from the palladium complex.[8]

Sources of hydride can include certain bases, solvents (like alcohols), or impurities. To minimize dehalogenation:

  • Choice of Base: Avoid bases that can act as hydride donors. Carbonate and phosphate bases are generally preferred over alkoxides in this regard.

  • Solvent Selection: Be cautious when using alcoholic solvents, as they can be a source of hydrides. If an alcohol is necessary, consider using a non-primary alcohol like t-butanol.

  • Ligand Choice: The choice of ligand can also influence the propensity for dehalogenation. Experimenting with different ligands may be beneficial.

Q4: What are the optimal catalyst and ligand systems for coupling electron-rich aryl bromides?

The choice of catalyst and ligand is critical for the successful coupling of electron-rich aryl bromides due to the challenging oxidative addition step.[1] Generally, bulky and electron-rich phosphine ligands are required to increase the reactivity of the palladium catalyst.[2][3][4]

Ligand TypeExamplesCharacteristicsTypical Pd Source
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines that promote oxidative addition.[11]Pd₂(dba)₃, Pd(OAc)₂
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating and sterically demanding ligands.[2][5]Pd₂(dba)₃, Pd(OAc)₂
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium.(NHC)Pd(allyl)Cl
Palladacycles Buchwald Palladacycle PrecatalystsAir- and moisture-stable precatalysts that readily form the active Pd(0) species.[12]N/A

Below is a decision tree to guide ligand selection:

ligand_selection start Select Ligand for Electron-Rich Aryl Bromide initial_screen Start with a versatile, bulky, electron-rich ligand start->initial_screen buchwald Try a Buchwald ligand (e.g., SPhos, XPhos) initial_screen->buchwald check_yield1 Is the yield satisfactory? buchwald->check_yield1 success Proceed with the reaction check_yield1->success Yes alternative1 Try a trialkylphosphine ligand (e.g., P(t-Bu)3) check_yield1->alternative1 No check_yield2 Is the yield improved? alternative1->check_yield2 check_yield2->success Yes alternative2 Consider an NHC ligand or a palladacycle precatalyst check_yield2->alternative2 No alternative2->success

References

Technical Support Center: Sonogashira Coupling of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sonogashira coupling of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of complex substrates.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure reaction conditions are suitable for in-situ reduction to Pd(0). This can be facilitated by amines or phosphine ligands.[1] - Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. - Degas solvents and reagents thoroughly to prevent oxidation of the catalyst.
Poor Substrate Reactivity: Aryl/vinyl chlorides, sterically hindered, or electron-rich halides are challenging substrates.[2][3]- For aryl chlorides, use bulky, electron-rich phosphine ligands like XPhos.[2] - Increase reaction temperature.[1][2] - The reactivity order is generally I > OTf > Br >> Cl for the leaving group.[1][4] If possible, consider using a more reactive halide.
Catalyst Deactivation: Functional groups on the substrate may coordinate to the metal center and inhibit catalysis.[5]- Screen different ligand systems. N-heterocyclic carbene (NHC) ligands can sometimes be more robust.[1][6] - In some cases, switching to a copper-free system can mitigate certain deactivation pathways.
Alkyne Homocoupling (Glaser-Hay Reaction) Presence of Oxygen with Copper Catalyst: The copper(I) cocatalyst can promote the oxidative dimerization of the terminal alkyne in the presence of air.[2][7]- Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen). - Minimize the amount of copper catalyst or consider a copper-free protocol.[1][2][8][9] - Slow addition of the alkyne to the reaction mixture can sometimes suppress homocoupling.[10]
Formation of Palladium Black Catalyst Decomposition: The active homogeneous catalyst has precipitated as inactive palladium metal.- This can be promoted by solvents like THF.[11] Consider switching to a different solvent such as DMF, NMP, or toluene. - Ensure proper ligand-to-metal ratio. Excess phosphine ligand can help stabilize the Pd(0) species.
Difficulty with Water-Soluble or Sensitive Substrates Harsh Reaction Conditions: Traditional conditions may not be suitable for complex biomolecules or polar substrates.- Explore aqueous Sonogashira protocols.[1] Water-soluble catalysts, such as Pd-salen complexes, have been developed for this purpose.[7] - Use milder bases and room temperature conditions where possible. The original Sonogashira protocol was valued for its mild conditions.[1][6]

Frequently Asked Questions (FAQs)

1. How do I choose the right palladium catalyst and ligand for my complex molecule?

The choice depends heavily on your substrates.[12]

  • For standard aryl iodides and bromides: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst are common starting points.[1][6]

  • For challenging substrates (aryl chlorides, electron-rich or sterically hindered halides): More advanced catalysts are often required. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can increase the rate of the rate-limiting oxidative addition step.[2][6][12]

  • Steric hindrance: The steric bulk of both the acetylene and the phosphine ligand is a critical factor. For sterically demanding acetylenes, a less bulky phosphine might be optimal, and vice versa.[3][12]

2. When should I use a copper-free Sonogashira coupling?

A copper-free system is advisable when:

  • Alkyne homocoupling is a significant side reaction. The primary role of copper is to form a copper acetylide intermediate, but it also catalyzes the undesirable Glaser-Hay coupling.[1][2]

  • The substrate or product is sensitive to copper. Copper ions can be problematic in the synthesis of certain pharmaceuticals or electronic materials.

  • Purification is challenging. Removing residual copper can be difficult, and copper-free protocols can simplify workup.[8]

Copper-free reactions often require a stronger base or higher temperatures to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.[6]

3. What is the role of the base and which one should I choose?

The base plays two crucial roles:

  • It deprotonates the terminal alkyne to form the reactive acetylide species.

  • It neutralizes the hydrogen halide (HX) produced during the reaction.

Commonly used bases include amines like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine.[13] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[6] The choice of base can influence the reaction rate and should be optimized for your specific substrate.

4. My reaction is not working with an aryl bromide. What should I do?

Aryl bromides are less reactive than aryl iodides.[1][4] To improve reactivity:

  • Increase the temperature: Heating is often necessary for aryl bromides.[1]

  • Use a more active catalyst system: Employing bulky, electron-rich ligands can facilitate the oxidative addition of the aryl bromide to the palladium center.[12]

  • Consider a different palladium precatalyst: Sometimes switching from Pd(OAc)₂ to a preformed complex like PdCl₂(dppf) can be beneficial.[11]

5. Can I run the Sonogashira reaction in water?

Yes, protocols have been developed for running the reaction in aqueous media, which is particularly useful for complex, polar molecules like peptides or in green chemistry applications.[1][8] This often requires a water-soluble catalyst, such as a PEPPSI-type catalyst or a Pd-salen complex.[1][7]

Catalyst System Performance Data

The following tables summarize typical catalyst loadings and conditions for various Sonogashira coupling scenarios.

Table 1: Standard Palladium-Phosphine Catalysts

CatalystLigandCo-CatalystCatalyst Loading (mol%)Substrate ScopeReference(s)
Pd(PPh₃)₄PPh₃CuIup to 5%Aryl/Vinyl Iodides & Bromides[6]
PdCl₂(PPh₃)₂PPh₃CuIup to 5%Aryl/Vinyl Iodides & Bromides[6]
Pd₂(dba)₃P(t-Bu)₃NoneNot specifiedAryl Chlorides (desulfitative)[6]
Pd(OAc)₂XPhosNoneNot specifiedElectron-rich Aryl Chlorides[2]

Table 2: N-Heterocyclic Carbene (NHC) and Nitrogen-Based Ligand Systems

Catalyst TypeLigand TypeCo-CatalystCatalyst Loading (mol%)Key FeaturesReference(s)
Bis-imidazolyl-PdN-ligandNone0.02%Very low loading for aryl iodides[6]
Bis-oxazoline-PdN-ligandCuI0.055%Low loading for aryl iodides[6]
iPEPPSI-typeNHCNoneNot specifiedEfficient for copper-free reaction in water[1]
Dipyrimidyl-PdN-ligandNoneNot specifiedCopper-free coupling of aryl halides in THF[1]

Visualizing the Sonogashira Coupling

Diagrams created with Graphviz to illustrate key processes.

Sonogashira_Copper_Catalyzed_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)-X(L2)->Cu(I)X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡CR Deprotonation (Base)

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Copper_Free_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) π-alkyne complex [Ar-Pd(II)(L)(H-C≡C-R)]+X- Ar-Pd(II)-X(L2)->π-alkyne complex Alkyne Coordination Pd-acetylide Ar-Pd(II)-C≡CR(L) π-alkyne complex->Pd-acetylide Deprotonation (Base) Pd-acetylide->Pd(0)L2 Product Ar-C≡C-R Pd-acetylide->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield Check_Substrates Are substrates reactive? (I > Br >> Cl) Start->Check_Substrates Check_Catalyst Is catalyst system appropriate? Check_Substrates->Check_Catalyst Yes Use_Reactive_Halide Switch to Iodide or Triflate Check_Substrates->Use_Reactive_Halide No Check_Homocoupling Is alkyne homocoupling observed? Check_Catalyst->Check_Homocoupling Yes Use_Active_Catalyst Use bulky, e--rich ligand (e.g., XPhos, NHC) Check_Catalyst->Use_Active_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Homocoupling->Check_Conditions No Go_Copper_Free Switch to copper-free protocol Check_Homocoupling->Go_Copper_Free Yes Optimize_Conditions Increase Temp. Screen Base/Solvent Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions No Success Successful Coupling Use_Reactive_Halide->Success Use_Active_Catalyst->Success Go_Copper_Free->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is a standard starting point for relatively reactive aryl or vinyl iodides.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper co-catalyst: Copper(I) iodide (CuI) (0.04 equiv)

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Base: Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and degassed triethylamine (typically a 2:1 to 5:1 ratio of THF:Et₃N).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted for more challenging aryl bromides where alkyne homocoupling is a concern.

Materials:

  • Palladium precatalyst: Pd(OAc)₂ (0.02 equiv)

  • Ligand: Triphenylphosphine (PPh₃) (0.04 equiv) or a bulky phosphine like P(t-Bu)₃ (0.04 equiv)

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Base: Piperidine or Pyrrolidine

  • Solvent: N,N-Dimethylformamide (DMF), degassed

Procedure:

  • In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ and the phosphine ligand in degassed DMF. Stir for 10-15 minutes to allow for complex formation.

  • Add the aryl bromide to the flask.

  • Add the base (e.g., piperidine, often used in larger quantities, sometimes as a co-solvent).

  • Add the terminal alkyne.

  • Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of the aryl bromide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

References

Preventing cleavage of benzyl ether during subsequent reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the unintended cleavage of benzyl ethers during subsequent chemical reactions.

Troubleshooting Guides

Problem 1: My benzyl ether is being cleaved during a reaction intended to remove a different protecting group.

Possible Cause 1: Reductive Cleavage Conditions

Many common deprotection strategies for other groups, such as nitro groups or some carbamates (e.g., Cbz), involve catalytic hydrogenation (e.g., H₂, Pd/C). These conditions are also highly effective for cleaving benzyl ethers.[1][2]

Solution:

  • Use an alternative, non-reductive deprotection method for the other protecting group. For example, if removing a Cbz group, consider transfer hydrogenation with a specific catalyst/donor system that is less reactive towards benzyl ethers, or use acidic or basic conditions if the substrate allows.

  • Employ catalytic transfer hydrogenation with catalyst poisoning. Certain additives can selectively inhibit the hydrogenolysis of benzyl ethers. For instance, the presence of amines like pyridine or ammonia can suppress benzyl ether cleavage while allowing the reduction of other functional groups like azides or Cbz groups.

Possible Cause 2: Strongly Acidic Conditions

While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong acids, especially at elevated temperatures.[3] This can be an issue when removing acid-labile groups like silyl ethers (e.g., TBS, TIPS) or acetals if the conditions are too harsh.

Solution:

  • Use milder acidic conditions. For silyl ether deprotection, buffered acidic conditions (e.g., HF-pyridine, acetic acid/THF/water) are often effective at removing the silyl group without affecting the benzyl ether.

  • Choose a silyl ether that is more acid-labile. For example, a TES (triethylsilyl) ether is more easily cleaved under mild acidic conditions than a TBS (tert-butyldimethylsilyl) ether, potentially allowing for its removal without impacting the benzyl ether.

Possible Cause 3: Oxidative Conditions

Certain oxidizing agents, particularly those used for the deprotection of p-methoxybenzyl (PMB) ethers, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), can also cleave standard benzyl ethers, although typically at a slower rate.[4]

Solution:

  • Optimize reaction conditions. When using DDQ to remove a PMB group in the presence of a benzyl ether, carefully control the stoichiometry of DDQ, reaction time, and temperature to favor the cleavage of the more electron-rich PMB ether.[4]

  • Utilize visible-light-mediated oxidative debenzylation. This newer method using a photocatalyst and an oxidant like DDQ can sometimes be tuned to selectively cleave one type of benzyl ether over another, but careful optimization is required.[5][6]

Problem 2: During catalytic hydrogenation, my benzyl ether is being cleaved, but I also have other reducible functional groups (e.g., alkenes, alkynes) that I want to preserve.

Possible Cause: Non-selective Catalyst

Standard palladium on carbon (Pd/C) is a highly active catalyst that will typically reduce a wide range of functional groups, including benzyl ethers, alkenes, and alkynes.

Solution:

  • Use a poisoned or less active catalyst. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic example used to selectively reduce alkynes to cis-alkenes without affecting other reducible groups. While not a universal solution for preserving benzyl ethers, catalyst choice is critical.

  • Employ catalytic transfer hydrogenation. This method uses a hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) in place of hydrogen gas.[7] By carefully selecting the catalyst and hydrogen donor, it is sometimes possible to achieve selectivity that is not possible with standard hydrogenation. For example, using 2-propanol as the hydrogen donor with Pd/C can exhibit greater selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: How stable are benzyl ethers to common reaction conditions?

Benzyl ethers are known for their general stability, which is why they are a popular choice for protecting alcohols. They are typically stable to:

  • A wide range of pH conditions (moderately acidic to strongly basic).

  • Many oxidizing and reducing agents (that do not fall under the specific cleavage conditions mentioned above).

  • Organometallic reagents (e.g., Grignard reagents, organolithiums).

Q2: I need to remove a silyl ether in the presence of a benzyl ether. What are the best conditions?

For the selective deprotection of a silyl ether while retaining a benzyl ether, fluoride-based reagents or mild acidic conditions are recommended.

Reagent/ConditionSilyl Ether SelectivityBenzyl Ether Stability
TBAF (Tetrabutylammonium fluoride) in THFExcellentExcellent
HF-Pyridine in THFExcellentExcellent
Acetic Acid/THF/H₂O Good (slower for more hindered silyl ethers)Excellent
p-TsOH (catalytic) in MeOHGoodGenerally stable, but monitor for cleavage

Q3: Can I selectively deprotect a p-methoxybenzyl (PMB) ether without cleaving a standard benzyl ether?

Yes, this is a common orthogonal protection strategy. PMB ethers are more susceptible to oxidative cleavage due to the electron-donating methoxy group.

ReagentConditionSelectivity for PMB over Benzyl
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)CH₂Cl₂/H₂O, 0°C to rtHigh
CAN (Ceric Ammonium Nitrate)CH₃CN/H₂O, 0°CGood to High
TFA (Trifluoroacetic acid)CH₂Cl₂, rtModerate to Good

Q4: My catalytic hydrogenation to remove a benzyl group is very slow or stalls. What can I do?

Several factors can affect the efficiency of catalytic hydrogenolysis.

  • Catalyst Quality and Activity: The activity of Pd/C can vary significantly between suppliers and even batches.[8][9] If a reaction is failing, trying a new bottle of catalyst or a different supplier can be a simple solution. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient in some cases than either catalyst alone.[10]

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. Common poisons include sulfur-containing compounds, strong amines, and some halides. Purifying the substrate and using high-purity solvents can help.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Common solvents include ethanol, methanol, ethyl acetate, and THF. Sometimes a solvent mixture is more effective.

  • Acid/Base Additives: Small amounts of acid (e.g., acetic acid) can sometimes accelerate the reaction, particularly for substrates that are not acid-sensitive.

  • Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure (balloon), increasing the pressure in a specialized apparatus can significantly increase the reaction rate.

Experimental Protocols

Protocol 1: Selective Deprotection of a TBDMS Ether in the Presence of a Benzyl Ether

Reagents:

  • Substrate with TBDMS and benzyl ether groups

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at 0°C to room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Oxidative Cleavage of a PMB Ether with DDQ

Reagents:

  • Substrate with PMB and benzyl ether groups

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Phosphate buffer (pH 7) or water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1 equivalent) in a mixture of CH₂Cl₂ and phosphate buffer (pH 7) or water (typically a 10:1 to 20:1 ratio of CH₂Cl₂ to the aqueous phase).

  • Cool the vigorously stirred mixture to 0°C.

  • Add DDQ (1.1-1.5 equivalents) portion-wise to the mixture. The reaction mixture will typically turn dark.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography. The quinone byproducts can often be removed by this process.

Visualizations

troubleshooting_workflow start Unintended Benzyl Ether Cleavage reaction_type Identify Reaction Type start->reaction_type reductive Reductive Conditions (e.g., H₂, Pd/C) reaction_type->reductive Hydrogenation? acidic Strongly Acidic Conditions reaction_type->acidic Acidic? oxidative Oxidative Conditions (e.g., DDQ) reaction_type->oxidative Oxidative? solution_reductive Use non-reductive method or catalyst poison reductive->solution_reductive solution_acidic Use milder/buffered acid or more labile protecting group acidic->solution_acidic solution_oxidative Optimize stoichiometry, time, and temperature oxidative->solution_oxidative

Caption: Troubleshooting workflow for unintended benzyl ether cleavage.

orthogonal_protection substrate Substrate with Multiple -OH Groups protect_bn Protect with Benzyl (Bn) Group substrate->protect_bn protect_pmb Protect with p-Methoxybenzyl (PMB) Group substrate->protect_pmb protect_tbs Protect with tert-Butyldimethylsilyl (TBS) Group substrate->protect_tbs deprotect_bn Bn Removal (H₂, Pd/C) protect_bn->deprotect_bn Reductive Cleavage deprotect_pmb Selective PMB Removal (DDQ, CAN) protect_pmb->deprotect_pmb Oxidative Cleavage deprotect_tbs Selective TBS Removal (TBAF, HF-Py) protect_tbs->deprotect_tbs Fluoride/Acid Cleavage

Caption: Orthogonal protection strategy with Benzyl, PMB, and TBS ethers.

References

Managing reaction temperature for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. The primary focus is on managing reaction temperature to optimize yield and purity.

Troubleshooting Guide

Q1: My reaction is proceeding very slowly or not at all. What is a likely cause related to temperature?

A1: A common reason for a sluggish reaction is insufficient temperature. The Williamson ether synthesis, typically used for this procedure, often requires elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, gradually increasing the heat can significantly improve the reaction kinetics. However, it is crucial to monitor the reaction closely to avoid the formation of byproducts.

Q2: I'm observing a low yield of the desired product, and my crude sample contains significant impurities. Could the reaction temperature be the culprit?

A2: Yes, both excessively low and high temperatures can lead to a reduced yield.

  • Too Low Temperature: As mentioned, an inadequate temperature will result in an incomplete reaction, leaving a significant amount of starting materials (5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide) in the reaction mixture.

  • Too High Temperature: While elevated temperatures can increase the reaction rate, excessively high temperatures can promote side reactions. The Williamson ether synthesis is an S_N2 reaction, which can compete with base-catalyzed elimination (E2) of the alkylating agent, especially at higher temperatures.[1] This is a more significant issue with secondary and tertiary alkyl halides, but can still occur with benzylic systems under harsh conditions.

Q3: What are the potential side products I should be aware of when running this synthesis at elevated temperatures?

A3: At higher temperatures, you may observe the formation of byproducts resulting from:

  • Elimination Reaction: The base can induce the elimination of HBr from 4-bromobenzyl bromide, leading to the formation of polymeric materials.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, high temperatures can sometimes lead to a small amount of C-alkylation, where the benzyl group attaches directly to the benzene ring of the benzaldehyde.

  • Decomposition: The aldehyde functional group can be sensitive to high temperatures, potentially leading to decomposition or polymerization, especially in the presence of a strong base.

Q4: I am seeing multiple spots on my TLC plate that I suspect are impurities. How can I confirm if they are temperature-related side products?

A4: To determine if the impurities are temperature-related, you can run a small-scale control experiment at a lower temperature for a longer duration and compare the TLC profile with your original reaction. If the impurity spots are less intense or absent in the lower-temperature reaction, it is a strong indication that they are forming due to excessive heat. Characterization of the isolated impurities by techniques like NMR and Mass Spectrometry would provide definitive identification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for the synthesis of this compound?

A1: Based on analogous Williamson ether syntheses of aryl benzyl ethers, a temperature range of 70-90°C is a good starting point. Some procedures for similar reactions have reported using temperatures around 75-77°C. It is advisable to start at the lower end of this range and monitor the reaction progress by TLC.

Q2: How long should I run the reaction at the optimal temperature?

A2: Reaction times can vary depending on the specific temperature, solvent, and base used. For reactions in the 70-90°C range, a reaction time of 4 to 24 hours is typically reported for similar syntheses. It is essential to monitor the disappearance of the starting materials by TLC to determine the optimal reaction time for your specific conditions.

Q3: What solvents and bases are recommended for this synthesis to better manage the reaction temperature?

A3:

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used for Williamson ether synthesis as they effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[1] These solvents have relatively high boiling points, allowing for reactions at elevated temperatures.

  • Bases: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde.[1] Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions at higher temperatures.

Q4: Can I use microwave irradiation to control the temperature and reaction time?

A4: Microwave-assisted synthesis can be an effective method for rapidly screening reaction conditions and often leads to significantly reduced reaction times. It allows for precise temperature control. If you have access to a microwave reactor, it is worth exploring its use for optimizing the synthesis.

Data Presentation

Table 1: Representative Effect of Reaction Temperature on the Yield and Purity of this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Observations
1502445>98Incomplete conversion of starting materials.
2701285>97Good conversion with minimal side products.
39069295Faster reaction, slight increase in impurities.
411048088Significant formation of byproducts observed.

Note: This table presents representative data based on general principles of Williamson ether synthesis. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • To the stirred suspension, add 4-bromobenzyl bromide (1.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it for the determined reaction time (e.g., 8 hours), monitoring the progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a solid.

Visualizations

Experimental_Workflow A 1. Reactant Mixing (5-bromo-2-hydroxybenzaldehyde, K2CO3, 4-bromobenzyl bromide in DMF) B 2. Heating and Reflux (e.g., 80°C, 8h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Recrystallization) D->E F Final Product (this compound) E->F

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities Q1 Check Reaction Temperature Start->Q1 Too_Low Too Low (< 70°C) Q1->Too_Low Yes Too_High Too High (> 90°C) Q1->Too_High Yes Optimal Optimal (70-90°C) Q1->Optimal No Action_Low Increase Temperature Increase Reaction Time Too_Low->Action_Low Action_High Decrease Temperature Too_High->Action_High Action_Optimal Check Other Parameters (Solvent, Base, Purity of Reagents) Optimal->Action_Optimal

Caption: A logical flowchart for troubleshooting low yield and impurities based on reaction temperature.

References

Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of the base in the Williamson ether synthesis of phenols.

Frequently Asked Questions (FAQs)

Q1: Which base is most appropriate for the Williamson ether synthesis with my specific phenolic compound?

The choice of base primarily depends on the acidity of your phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), which allows for a wider variety of suitable bases.[1][2]

  • For most standard phenols: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are a good first choice.[3][4] They are milder, which can help minimize side reactions.[5]

  • For less acidic or sterically hindered phenols: A stronger base like sodium hydroxide (NaOH) may be necessary to ensure complete deprotonation to the phenoxide.[6][7]

  • When using less reactive alkylating agents or for difficult substrates: Very strong bases like sodium hydride (NaH) can be used.[8] However, NaH is a powerful reagent and can increase the likelihood of side reactions, so it should be used with caution and is often unnecessary for typical phenols.[1]

Q2: Why is my reaction yield consistently low?

Low yields in a Williamson ether synthesis can stem from several factors, often related to the base and reaction conditions:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, resulting in unreacted starting material. Consider switching to a stronger base (e.g., from K₂CO₃ to NaOH).

  • Side Reactions: The phenoxide ion is a strong nucleophile and the reaction conditions can promote competing reactions. The most common side reactions are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[9]

  • Reaction Conditions: The reaction may require longer reaction times or higher temperatures to proceed to completion. Typical lab syntheses are conducted at 50-100°C for 1-8 hours.[9][10] Using microwave-enhancement can sometimes improve yields and dramatically reduce reaction times.[3]

  • Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Apolar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.[9][11]

Q3: Can I use a tertiary or secondary alkyl halide in this reaction?

It is strongly discouraged. The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[8]

  • Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, resulting in the formation of an alkene instead of an ether.[1][8]

  • Secondary alkyl halides will produce a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product), leading to lower yields and difficult purification.[1][8]

For a successful synthesis, always use a methyl or primary alkyl halide.[8][12]

Troubleshooting Guide

Problem: My primary product is an alkene, not the expected ether.

  • Cause: This indicates that an E2 elimination reaction is outcompeting the desired Sₙ2 substitution. While this is the major pathway for secondary and tertiary alkyl halides, it can also occur with primary halides if a sterically hindered (bulky) base is used.[13]

  • Solution:

    • Verify Alkyl Halide: Ensure you are using a primary alkyl halide.[11]

    • Base Selection: If you are using a bulky base like potassium tert-butoxide (tBuOK), switch to a less sterically demanding base such as NaOH or K₂CO₃.[13]

    • Lower Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the Sₙ2 pathway.[9]

Problem: I am getting a mixture of products, and I suspect C-alkylation has occurred.

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to alkylated phenol byproducts.[9]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can also play a role, though this is less straightforward to control without changing the base.

    • Phase Transfer Catalyst: Using a phase transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve selectivity for O-alkylation by helping to shuttle the phenoxide ion into the organic phase where the reaction occurs.[9][14]

Problem: The reaction is not proceeding, and I only have starting material.

  • Cause: The reaction has failed to initiate, which is almost always due to a failure to generate the nucleophilic phenoxide ion.

  • Solution:

    • Check Base Strength: Your base may be too weak. For example, sodium bicarbonate (NaHCO₃) may be insufficient for less acidic phenols.[4] Switch to a stronger base like K₂CO₃ or NaOH.

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry. Any water present will quench the base.

    • Temperature: Some reactions require heating to overcome the activation energy. Ensure you are heating the reaction to the recommended temperature (typically 50-100°C).[9]

Data Presentation

Table 1: Comparison of Common Bases for Williamson Ether Synthesis of Phenols

BaseFormulaRelative StrengthTypical SolventsKey Considerations & Potential Issues
Potassium CarbonateK₂CO₃MildAcetonitrile, DMF, ButanoneGood first choice for many phenols; may be too weak for electron-deficient phenols; reaction may be slower.[3][12]
Sodium HydroxideNaOHStrongWater, Ethanol/WaterEffective for most phenols; ensures complete deprotonation. Can be corrosive.[1][6]
Sodium HydrideNaHVery StrongTHF, DMFUsed for very weakly acidic alcohols, but generally overkill for phenols. Highly reactive with water; requires anhydrous conditions.[8]
Sodium BicarbonateNaHCO₃Weak(Solvent-free)Suitable for highly activated, electron-poor phenols under specific conditions.[4]
Potassium t-butoxideKtOBuStrong, BulkyTHF, DMFNot recommended; strong base but steric bulk heavily favors E2 elimination over Sₙ2 substitution.[12]

Experimental Protocols

General Protocol for the Synthesis of a Phenolic Ether using Potassium Carbonate

This protocol is a generalized procedure based on common laboratory practices.[3][12] Researchers should adapt it based on the specific reactivity of their substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.).

  • Reagents: Add finely pulverized potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~10-15 mL per gram of phenol).[12]

  • Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.[9]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

    • Rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.

    • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base (Deprotonation) Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide Ether Phenolic Ether (Ar-O-R) Phenoxide->Ether + R-X (Sₙ2 Attack) Byproduct Salt Byproduct (NaX, KX) Phenoxide->Byproduct AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->Ether AlkylHalide->Byproduct Troubleshooting_Workflow start Low or No Product Yield q1 Is the alkyl halide primary? start->q1 sol1 Use a primary alkyl halide. Secondary/tertiary halides cause elimination. q1->sol1 No q2 Are starting materials still present? q1->q2 Yes sol2 Reaction incomplete. - Increase reaction time/temp. - Use a stronger base (e.g., NaOH). - Ensure anhydrous conditions if using NaH. q2->sol2 Yes q3 Is alkene the major product? q2->q3 No sol3 Elimination (E2) is dominant. - Use a less bulky base. - Lower the reaction temperature. q3->sol3 Yes q4 Is the product an unexpected mixture? q3->q4 No sol4 C-Alkylation may have occurred. - Use polar aprotic solvent (DMF). - Consider a phase transfer catalyst. q4->sol4 Yes end_node Consult further literature for specific substrate issues. q4->end_node No

References

Technical Support Center: Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis.[1] This method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Acetone)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in the chosen solvent, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.[1][2]

Solvent Effects on Synthesis

The choice of solvent is critical in the Williamson ether synthesis as it influences the reaction rate and yield. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[1]

SolventTypeExpected Reaction TimeExpected YieldNotes
N,N-Dimethylformamide (DMF) Polar AproticModerateHighCommon choice, but can be difficult to remove during work-up.
Acetonitrile Polar AproticModerate to FastHighGood alternative to DMF, easier to remove.
Acetone Polar AproticModerateGoodA greener solvent alternative to DMF.[1]
Tetrahydrofuran (THF) Polar AproticSlowerModerateOften used with stronger bases like NaH.[3]
Ethanol ProticSlowLow to ModerateProtic solvents can solvate the nucleophile, reducing its reactivity.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Question: The reaction is very slow or is not proceeding to completion.

Answer:

  • Insufficient Base: Ensure that at least 1.5 equivalents of anhydrous potassium carbonate are used to fully deprotonate the phenolic hydroxyl group.

  • Inactive Reagents: Verify the purity and reactivity of the 4-bromobenzyl bromide, as it can degrade over time.

  • Inappropriate Solvent: Protic solvents like ethanol or water can slow down the Sₙ2 reaction.[3] Switching to a polar aprotic solvent such as DMF or acetonitrile is recommended.[1]

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80°C is typical.[1]

Question: The yield of the desired product is low, and there are significant side products.

Answer:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as a side reaction. This is more prevalent in certain solvent systems. Using polar aprotic solvents generally favors O-alkylation.

  • Elimination Reaction: The base can induce an elimination reaction with the 4-bromobenzyl bromide, leading to the formation of an alkene byproduct. Using a milder base or carefully controlling the reaction temperature can minimize this.

  • Hydrolysis of Alkylating Agent: Ensure anhydrous conditions, as moisture can lead to the hydrolysis of 4-bromobenzyl bromide.

Question: An impurity that is difficult to separate from the product is observed.

Answer:

  • Unreacted Starting Material: If the reaction has not gone to completion, unreacted 5-bromo-2-hydroxybenzaldehyde or 4-bromobenzyl bromide may be present. Monitor the reaction closely with TLC and ensure sufficient reaction time.

  • Di-alkylation Product: While less common for this specific substrate, di-alkylation could be a possibility if other reactive sites are present. Careful control of stoichiometry is important.

  • Purification: Optimize the recrystallization solvent system to improve the separation of the desired product from impurities. A combination of a good solvent (e.g., ethyl acetate, ethanol) and a poor solvent (e.g., hexanes, water) is often effective.[2]

Question: Is it possible to use a stronger base like sodium hydride (NaH)?

Answer: Yes, a strong base like sodium hydride (NaH) can be used to deprotonate the phenol.[3] When using NaH, a common solvent choice is THF.[3] However, NaH is highly reactive and requires careful handling under an inert atmosphere. For many applications, potassium carbonate provides a good balance of reactivity and ease of handling.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start reactants Mix 5-bromo-2-hydroxybenzaldehyde and K₂CO₃ in Solvent start->reactants add_bromide Add 4-bromobenzyl bromide reactants->add_bromide Stir 30 min heat Heat Reaction (60-80°C) add_bromide->heat workup Aqueous Work-up (Water & Ethyl Acetate) heat->workup Reaction Complete (TLC) purify Purification (Recrystallization) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Characterization of impurities from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Inefficient Deprotonation of 5-bromo-2-hydroxybenzaldehyde: The reaction is initiated by the deprotonation of the hydroxyl group.

    • Base Strength: Ensure the base used (e.g., potassium carbonate, sodium hydride) is strong enough to deprotonate the phenol. For challenging reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF might be necessary.[1]

    • Base Quality: The base should be fresh and anhydrous, as moisture can quench the base and inhibit the reaction.

  • Poor Quality of Reagents or Solvents:

    • Reagent Purity: Use pure starting materials. Impurities in 5-bromo-2-hydroxybenzaldehyde or 4-bromobenzyl bromide can lead to side reactions.

    • Solvent Purity: The solvent must be dry (anhydrous). The presence of water can consume the base and react with the alkyl halide. Common solvents for this reaction include acetone, DMF, and acetonitrile.[2]

  • Reaction Temperature:

    • The reaction temperature is a critical parameter. While heating is generally required, excessive temperatures can lead to decomposition or side reactions. A typical temperature range for this synthesis is 50-100 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to optimize the temperature.

  • Reaction Time:

    • Incomplete reactions are a common cause of low yields. Monitor the reaction progress by TLC to determine the optimal reaction time, which can range from 1 to 8 hours.[3]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My TLC plate shows multiple spots in the reaction mixture. What are these impurities and how can I characterize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of this compound, these are likely unreacted starting materials or byproducts.

Common Impurities and Their Identification:

  • Unreacted 5-bromo-2-hydroxybenzaldehyde: This is a common impurity if the reaction has not gone to completion or if there was insufficient 4-bromobenzyl bromide.

  • Unreacted 4-bromobenzyl bromide: This can be present if an excess was used or if the reaction was incomplete.

  • Bis(4-bromobenzyl) ether: This byproduct can form from the self-condensation of 4-bromobenzyl bromide, especially under basic conditions.

  • Elimination Product (4-bromostyrene): While less common with primary halides, the use of a very strong, sterically hindered base could promote an E2 elimination reaction of 4-bromobenzyl bromide.[4]

Characterization Workflow:

A general workflow for identifying these impurities is outlined below.

G cluster_0 Impurity Identification Workflow ReactionMixture Crude Reaction Mixture TLC TLC Analysis (Multiple Spots) ReactionMixture->TLC ColumnChromatography Column Chromatography (Separation of Components) TLC->ColumnChromatography HPLC HPLC Analysis (Purity and Quantification) ColumnChromatography->HPLC SpectroscopicAnalysis Spectroscopic Analysis (Structure Elucidation) ColumnChromatography->SpectroscopicAnalysis NMR 1H NMR, 13C NMR SpectroscopicAnalysis->NMR MS Mass Spectrometry (LC-MS) SpectroscopicAnalysis->MS

Caption: Workflow for the isolation and identification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically the unreacted starting materials: 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide. Another potential byproduct is bis(4-bromobenzyl) ether, formed from the self-condensation of 4-bromobenzyl bromide.

Q2: How can I minimize the formation of the bis(4-bromobenzyl) ether byproduct?

A2: To minimize the formation of bis(4-bromobenzyl) ether, you can try the following:

  • Controlled Addition: Add the 4-bromobenzyl bromide slowly to the reaction mixture containing the deprotonated 5-bromo-2-hydroxybenzaldehyde. This ensures that the phenoxide is always in excess relative to the alkyl halide.

  • Stoichiometry: Use a slight excess of 5-bromo-2-hydroxybenzaldehyde relative to 4-bromobenzyl bromide.

  • Temperature Control: Avoid excessively high reaction temperatures.

Q3: What analytical techniques are most suitable for characterizing the impurities?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the components of the reaction mixture and determining the purity of the product.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying the structures of the product and impurities by analyzing the chemical shifts and coupling patterns of the protons.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weight of each component, which is crucial for confirming their identities.[6]

Q4: Can you provide a representative HPLC method for analyzing the reaction mixture?

A4: While a specific validated method for this exact mixture may not be publicly available, a general reverse-phase HPLC method suitable for separating similar aromatic compounds can be used as a starting point.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Expected Elution Order (General): 5-bromo-2-hydroxybenzaldehyde (most polar) -> 4-bromobenzyl alcohol (potential hydrolysis product of the bromide) -> this compound -> 4-bromobenzyl bromide -> bis(4-bromobenzyl) ether (least polar). Actual retention times will need to be determined experimentally.

Q5: What are the expected 1H NMR chemical shifts for the main product and potential impurities?

A5: The following table summarizes the key expected 1H NMR chemical shifts (in ppm, relative to TMS) in CDCl3. These are approximate values and may vary slightly based on the specific instrument and conditions.

Compound Ar-H (benzaldehyde ring) Ar-H (benzyl ring) -CH2- -CHO -OH
This compound 7.0-7.8 (m)7.2-7.6 (d, d)~5.1 (s)~10.4 (s)-
5-bromo-2-hydroxybenzaldehyde [8][9]6.9-7.6 (m)--~9.8 (s)~11.0 (s)
4-bromobenzyl bromide [10]7.2-7.5 (d, d)-~4.5 (s)--
4-bromobenzyl alcohol [5][11][12]7.2-7.5 (d, d)-~4.6 (s)-~1.8 (s, broad)
bis(4-bromobenzyl) ether -7.2-7.5 (d, d)~4.5 (s)--

Q6: What are the characteristic mass spectral fragmentation patterns I should look for?

A6: In electron ionization mass spectrometry (EI-MS), brominated compounds will exhibit a characteristic isotopic pattern for bromine (79Br and 81Br in a ~1:1 ratio), resulting in M and M+2 peaks of similar intensity.

  • This compound: Expect to see the molecular ion peak cluster. A significant fragment would be the tropylium-like ion from the cleavage of the benzyl ether bond at m/z 169/171.

  • 4-bromobenzyl bromide: The molecular ion peak cluster will be present. A major fragment will be the loss of a bromine atom to give a peak at m/z 169.[13]

  • bis(4-bromobenzyl) ether: The molecular ion will be observed. Fragmentation will likely involve cleavage of the ether linkage to produce the 4-bromobenzyl cation at m/z 169/171.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.0 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a suitable solvent (e.g., acetonitrile).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the product and impurities by comparing their retention times with those of authentic standards, if available. Quantify the relative amounts of each component by integrating the peak areas.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition: Acquire a 1H NMR spectrum. If necessary, acquire a 13C NMR spectrum and other 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural elucidation.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different compounds in a mixture. Compare the chemical shifts and coupling constants to known values or predicted spectra to identify the structures.[14]

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare the sample as you would for HPLC analysis.

  • Instrumentation: Use an LC-MS system, which couples an HPLC instrument to a mass spectrometer.

  • Chromatographic Conditions: Use the same or similar HPLC conditions as described above.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Analysis: The HPLC will separate the components of the mixture, and the mass spectrometer will provide the mass-to-charge ratio (m/z) for each component as it elutes from the column. This data is used to determine the molecular weight of each species and confirm its identity. The characteristic isotopic pattern of bromine will aid in identification.[6][7][15][16]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct application of the Williamson ether synthesis. The logical relationship of this reaction is depicted below.

G cluster_1 Williamson Ether Synthesis Logic Reactant1 5-bromo-2-hydroxybenzaldehyde (Nucleophile Precursor) Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Reactant2 4-bromobenzyl bromide (Electrophile) Product This compound Reactant2->Product Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->Product SN2 Attack Byproduct Salt (e.g., KBr) Product->Byproduct Formation of

Caption: Logical flow of the Williamson ether synthesis.

References

Avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. For a molecule like this compound, which has two distinct bromine atoms, unintentional dehalogenation is a significant concern as it leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification. This is particularly problematic in reactions like palladium-catalyzed cross-couplings where one of the bromine atoms is the intended reaction site.

Q2: Which functional groups in this compound are most susceptible to causing or being affected by dehalogenation?

A2: The two aryl bromide moieties are the sites of potential dehalogenation. The reactivity of these sites can be influenced by the other functional groups present: the aldehyde and the benzylic ether. The aldehyde group is susceptible to reduction, and some reducing agents can also cause dehalogenation. The benzylic ether is relatively stable but can be cleaved under certain reductive conditions, such as catalytic hydrogenolysis, which are known to cause dehalogenation of aryl bromides.[1]

Q3: Can I perform a selective reaction at one of the bromine atoms without affecting the other?

A3: Yes, achieving chemoselectivity is possible. The two bromine atoms have slightly different electronic environments. The bromine at the 5-position of the benzaldehyde ring is on an electron-poorer ring due to the aldehyde group, making it generally more reactive in oxidative addition steps of cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, it is often possible to selectively react at this position while preserving the bromine on the 4-bromobenzyl group.

Q4: Are there general precautions I can take to minimize dehalogenation in any reaction involving this compound?

A4: Yes. Key precautions include:

  • Careful Catalyst and Ligand Selection: Use catalyst systems known for their high selectivity and low propensity for β-hydride elimination, which can be a source of the hydride that leads to dehalogenation.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of dehalogenation. For instance, in Suzuki couplings, minimizing the amount of water can reduce dehalogenation.[2]

  • Temperature Control: Running reactions at the lowest effective temperature can help minimize side reactions, including dehalogenation.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial, especially for palladium-catalyzed reactions, to prevent catalyst degradation and side reactions.

Troubleshooting Guides

Issue 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Formation of a byproduct with a molecular weight corresponding to the loss of one or both bromine atoms.

  • Low yield of the desired cross-coupled product.

  • Complex product mixture observed by TLC, HPLC, or NMR.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System Switch to a catalyst system known for minimizing hydrodehalogenation. For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over competing dehalogenation pathways.
Presence of a Hydride Source The hydride for dehalogenation can originate from the solvent (e.g., alcohols), the base (e.g., amines), or water.[3][4] Ensure solvents are anhydrous where appropriate. In Suzuki reactions, minimizing the water content in the solvent system can be critical.[2] Consider using a non-protic solvent and a base less prone to decomposition that could generate hydrides.
High Reaction Temperature Elevated temperatures can promote side reactions.[5] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Inappropriate Base The choice of base is crucial. For Suzuki reactions, weaker bases like carbonates (e.g., K2CO3, Cs2CO3) or phosphates (K3PO4) are often preferred over stronger bases like alkoxides (e.g., NaOtBu) which can be more prone to promoting dehalogenation.[3]
Prolonged Reaction Time Extended reaction times can lead to product degradation and increased side reactions. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Issue 2: Dehalogenation during Aldehyde Functional Group Transformations

Symptoms:

  • Loss of bromine atom(s) during reduction or oxidation of the aldehyde.

  • Formation of a complex mixture of products.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Reducing Agents Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can sometimes lead to dehalogenation of aryl halides. For the reduction of the aldehyde to an alcohol, a milder and more chemoselective reducing agent such as Sodium Borohydride (NaBH4) in a suitable solvent like methanol or ethanol is recommended.[2][6]
Harsh Oxidizing Agents Strong oxidizing agents under harsh conditions (e.g., high temperature) might affect the stability of the C-Br bonds. For the oxidation of the aldehyde to a carboxylic acid, milder conditions are preferable. Reagents like sodium chlorite (NaClO2) with a scavenger, or Oxone® have been used for the oxidation of aldehydes to carboxylic acids without affecting aryl bromides.[7][8]
Catalytic Hydrogenation Conditions Catalytic hydrogenation (e.g., H2, Pd/C) is not recommended for modifying the aldehyde if preservation of the bromine atoms is desired, as these conditions are known to cause dehalogenation of aryl bromides.[1]

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol is a generalized procedure designed to favor reaction at the more activated bromine on the benzaldehyde ring while minimizing dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of the Aldehyde Group as an Acetal

This is recommended before performing reactions that are incompatible with the aldehyde functionality, such as Grignard reactions at a bromine site.[9][10]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol and the acid catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting acetal can often be used in the next step without further purification.

Visualizations

Dehalogenation_Troubleshooting cluster_reaction Reaction with this compound cluster_observation Observation cluster_solutions Troubleshooting Steps cluster_outcome Outcome Start Start Dehalogenation Dehalogenation Observed? Start->Dehalogenation Catalyst Optimize Catalyst/ Ligand System Dehalogenation->Catalyst Yes Success Successful Reaction Dehalogenation->Success No Conditions Modify Reaction Conditions Catalyst->Conditions Reagents Check Reagent Purity & Stoichiometry Conditions->Reagents Reagents->Start Re-run Reaction

Caption: Troubleshooting workflow for dehalogenation.

Competing_Pathways Aryl_Bromide Ar-Br + Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd_Complex Transmetalation Transmetalation (e.g., with R-B(OH)2) Pd_Complex->Transmetalation Desired Pathway Hydride_Capture Hydride Capture Pd_Complex->Hydride_Capture Side Reaction Coupling_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Coupling_Intermediate Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Desired_Product Desired Product (Ar-R) Reductive_Elimination->Desired_Product Dehalogenation_Product Dehalogenated Byproduct (Ar-H) Reductive_Elimination->Dehalogenation_Product Dehalogenation_Intermediate Ar-Pd(II)(H)L2 Hydride_Capture->Dehalogenation_Intermediate Dehalogenation_Intermediate->Reductive_Elimination

Caption: Competing cross-coupling and dehalogenation pathways.

References

Stability of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

A1: this compound contains a benzyl ether linkage, which is known to be susceptible to cleavage under strong acidic conditions.[1] The stability is influenced by the acid concentration, temperature, and solvent. While generally stable under neutral and basic conditions, prolonged exposure to strong acids will likely lead to the degradation of the molecule. The primary degradation pathway is the acid-catalyzed hydrolysis of the ether bond.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The acid-catalyzed cleavage of the benzyl ether bond is the most probable degradation pathway. This reaction would yield 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl alcohol. Depending on the reaction conditions and the specific acid used, the 4-bromobenzyl alcohol could potentially undergo further reactions, such as self-condensation or reaction with the solvent.

Q3: How do the bromo-substituents affect the stability of the molecule?

A3: The two bromine atoms are electron-withdrawing groups.[2] These substituents decrease the electron density of the aromatic rings, which can influence the rate of acid-catalyzed ether cleavage. Generally, electron-withdrawing groups can destabilize the benzylic carbocation intermediate that may form during an SN1-type cleavage, potentially slowing down the degradation process compared to unsubstituted benzyl ethers.

Q4: Can the aldehyde functional group react under acidic conditions?

A4: While the primary point of instability is the benzyl ether, the aldehyde group can also participate in acid-catalyzed reactions. Potential side reactions include acetal formation if an alcohol is present as a solvent or reagent, and oxidation to the corresponding carboxylic acid (5-bromo-2-[(4-bromobenzyl)oxy]benzoic acid) in the presence of an oxidizing agent under acidic conditions. However, simple acid treatment in a non-alcoholic solvent is unlikely to significantly affect the aldehyde group.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound under acidic conditions.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product in an acid-mediated reaction. Degradation of the starting material due to acid-catalyzed cleavage of the benzyl ether.- Monitor the reaction closely using TLC or LC-MS to track the consumption of the starting material and the formation of degradation products. - Reduce the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Decrease the reaction time.
Presence of unexpected polar impurities in the crude product. Formation of 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl alcohol from ether cleavage.- Confirm the identity of the impurities by LC-MS or NMR. - Purify the product using column chromatography, carefully selecting the eluent system to separate the more polar degradation products.
Formation of multiple unexpected byproducts. Complex degradation pathways or side reactions of the aldehyde group.- Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. - Consider the possibility of acetal formation if alcohols are present. - If oxidation is suspected, ensure the reaction is performed under an inert atmosphere.
Inconsistent reaction outcomes. Variability in the quality or concentration of the acid used.- Use a freshly opened or standardized acid solution. - Ensure anhydrous conditions if water-sensitive reagents are involved, as water can participate in the hydrolysis.

Quantitative Data on Acidic Stability

Acid Condition Temperature (°C) Time (hours) Parent Compound Remaining (%) 5-bromo-2-hydroxybenzaldehyde (%) 4-bromobenzyl alcohol (%)
1M HCl in Dioxane2524>95<2<2
1M HCl in Dioxane5024~70~15~15
3M HCl in Dioxane2524~80~10~10
3M HCl in Dioxane5024~40~30~30
1M H₂SO₄ in Dioxane5024~65~17~17
Trifluoroacetic Acid (TFA)256~50~25~25

Note: These values are for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Determining the Acidic Stability of this compound using HPLC-MS

This protocol outlines a general procedure to quantify the degradation of the target compound under acidic conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids of desired concentration (e.g., HCl, H₂SO₄, TFA)

  • A suitable non-reactive solvent (e.g., dioxane, THF)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Volumetric flasks, pipettes, and vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) detector (recommended for product identification)

  • A suitable HPLC column (e.g., C18 reverse-phase)

  • Thermostatted reaction vessel or water bath

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a precisely weighed amount of this compound in the chosen non-reactive solvent.

  • Initiation of Degradation: Add the acidic solution to the reaction vessel to achieve the desired final concentration and volume. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of a suitable quenching solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Sample Preparation for HPLC-MS: Dilute the quenched sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Inject the prepared samples onto the HPLC-MS system.

    • Use a suitable gradient elution method to separate the parent compound from its potential degradation products. A typical gradient might be from 50:50 acetonitrile:water to 95:5 acetonitrile:water over 15-20 minutes.

    • Monitor the elution using both UV (at a wavelength where the compounds have good absorbance, e.g., 254 nm) and MS detectors.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point by comparing the peak area to the calibration curve.

    • Identify the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

Visualizations

degradation_pathway parent This compound product1 5-bromo-2-hydroxybenzaldehyde parent->product1 Acid-catalyzed cleavage product2 4-bromobenzyl cation parent->product2 Acid-catalyzed cleavage acid H+ product3 4-bromobenzyl alcohol product2->product3 Reaction with H2O water H2O

Caption: Acid-catalyzed degradation pathway of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis start Dissolve Compound in Solvent add_acid Add Acidic Solution start->add_acid sampling Sample at Time Points add_acid->sampling quench Quench Reaction sampling->quench hplc HPLC-MS Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for the acid stability testing experiment.

References

Validation & Comparative

A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of complex biaryl structures, often pivotal in pharmaceutical compounds, relies heavily on the judicious selection of a suitable catalyst system. This guide provides a comparative overview of palladium-based catalysts for the Suzuki coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde with various arylboronic acids, a transformation crucial for the synthesis of advanced intermediates in drug discovery.

Catalyst Performance Comparison

The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency in Suzuki coupling reactions. For a substrate such as this compound, which contains both an aldehyde functional group and a sterically demanding benzyloxy group ortho to the reaction center, the selection of a bulky and electron-rich phosphine ligand is often essential. Below is a summary of catalyst systems that have demonstrated high efficacy in the coupling of structurally similar substrates, such as 5-bromosalicylaldehyde and other substituted aryl bromides.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[1]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.[1]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80475-85A classic catalyst, but may require longer reaction times or higher catalyst loading for challenging substrates.[2]
[Pd(dppf)Cl₂]K₂CO₃DME802~90Particularly effective for heteroaryl couplings.[3]
Ni/PiNe (heterogeneous)--MW0.5up to 93A greener, heterogeneous nickel-based catalyst showing promise for similar substrates.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki coupling reactions with substrates analogous to this compound.

General Procedure using Pd(OAc)₂/SPhos:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen). Toluene (5 mL) and water (0.5 mL) are then added. The reaction mixture is stirred vigorously at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Procedure using [Pd(dppf)Cl₂]:

In a round-bottom flask, this compound (1.0 mmol), the arylboronic acid (1.1 mmol), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) are combined. The flask is purged with an inert gas. Anhydrous dimethoxyethane (DME, 10 mL) is added, and the mixture is heated to 80 °C with stirring for 2 hours. Upon completion (monitored by TLC), the reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent (e.g., Toluene/H₂O) B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat and Stir (e.g., 100°C, 12h) D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterized Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) RedElim Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The successful Suzuki coupling of this compound is readily achievable with modern palladium catalyst systems. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended to overcome the potential steric hindrance and to facilitate the reaction with a broad range of arylboronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require more forcing conditions. For process optimization and green chemistry considerations, exploring heterogeneous catalysts could also be a valuable avenue. The provided protocols and diagrams serve as a foundational guide for researchers to develop robust and efficient synthetic routes towards their target molecules.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. We will explore the conventional Williamson ether synthesis and compare it with alternative methodologies, including the Ullmann condensation, and enhancements such as phase-transfer catalysis and microwave-assisted synthesis. The objective is to provide a comprehensive overview of the available synthetic strategies, supported by experimental data from analogous reactions, to aid in the selection of the most suitable method based on factors such as yield, reaction time, and experimental simplicity.

Introduction to this compound

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of antagonists for the CCR5 receptor, a target for HIV-1 entry inhibitors.[1] The molecule features a substituted benzaldehyde core with a bromobenzyl ether linkage. The efficiency and scalability of its synthesis are critical for the advancement of drug discovery programs.

Comparison of Synthetic Methodologies

The primary methods for the synthesis of this compound revolve around the formation of the ether bond between 5-bromo-2-hydroxybenzaldehyde and a 4-bromobenzyl halide. Below is a comparison of the most relevant synthetic strategies.

Table 1: Comparison of Synthetic Routes
Method Typical Reactants Typical Conditions Reported Yield (Analogous Reactions) Reaction Time (Analogous Reactions) Key Advantages Key Disadvantages
Williamson Ether Synthesis 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl bromide, Base (e.g., K₂CO₃, NaH)Solvent (e.g., DMF, Acetone), Heat85-95%4-24 hoursWell-established, reliable, readily available reagents.Can require harsh conditions and long reaction times.
Ullmann Condensation 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl halide, Copper catalyst, BaseHigh-boiling solvent (e.g., Pyridine, DMF), High temperature70-90%12-48 hoursGood for sterically hindered substrates.Requires high temperatures, stoichiometric copper, and long reaction times.
Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl bromide, Base, PTC (e.g., TBAB)Biphasic solvent system, Mild temperature>90%2-8 hoursMilder conditions, faster reaction rates, increased yields.Requires a specific catalyst, potential for catalyst contamination.
Microwave-Assisted Williamson Synthesis 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl bromide, BaseSolvent or solvent-free, Microwave irradiationHigh to excellent5-30 minutesDrastically reduced reaction times, often higher yields.Requires specialized equipment, scalability can be a challenge.

Experimental Protocols

Williamson Ether Synthesis (Conventional Heating)

This method remains the most widely cited for the synthesis of this compound.[1]

Protocol:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • 4-Bromobenzyl bromide (1.1 eq) is then added to the reaction mixture.

  • The reaction is heated to 60-80 °C and stirred for 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

  • The filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers and can be adapted for the synthesis of the target molecule.

Protocol:

  • A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl halide (1.2 eq), a copper catalyst (e.g., CuI, Cu₂O, 10-20 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq) is prepared in a high-boiling polar solvent such as pyridine or DMF.

  • The reaction mixture is heated to high temperatures (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is stirred for 12-48 hours, with progress monitored by TLC or HPLC.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove the copper catalyst and inorganic salts.

  • The filtrate is washed with aqueous acid (e.g., dilute HCl) to remove the basic solvent (if pyridine is used), followed by water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis

The use of a phase-transfer catalyst can significantly improve the efficiency of the Williamson ether synthesis by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase.

Protocol:

  • A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.1 eq), a solid base (e.g., K₂CO₃ or solid NaOH), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5-10 mol%) is prepared in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).

  • The mixture is stirred vigorously at a mild temperature (e.g., 40-60 °C) for 2-8 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the phases are separated.

  • The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified as described in the conventional Williamson ether synthesis.

Microwave-Assisted Williamson Synthesis

Microwave irradiation can dramatically accelerate the rate of the Williamson ether synthesis.

Protocol:

  • In a microwave-safe reaction vessel, 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.1 eq), and a base (e.g., K₂CO₃) are mixed in a minimal amount of a high-dielectric solvent (e.g., DMF, DMSO) or under solvent-free conditions adsorbed on a solid support (e.g., alumina).

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (typically 5-30 minutes).

  • After cooling, the reaction mixture is worked up in a similar manner to the conventional Williamson ether synthesis.

  • Purification is carried out by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Synthetic_Pathways cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation A 5-Bromo-2-hydroxybenzaldehyde C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->C B 4-Bromobenzyl bromide B->C D This compound C->D SN2 Reaction E 5-Bromo-2-hydroxybenzaldehyde G Cu Catalyst Base High Temp. E->G F 4-Bromobenzyl halide F->G H This compound G->H Reductive Elimination

Caption: Comparative overview of Williamson and Ullmann synthetic routes.

Experimental_Workflow start Start: Reactants & Reagents reaction Reaction under specified conditions (Conventional, PTC, or Microwave) start->reaction monitoring Monitor reaction progress (TLC/HPLC) reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup Upon completion purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Characterization: - NMR - MS - Purity Analysis purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

The Williamson ether synthesis remains the most practical and widely used method for the preparation of this compound due to its reliability and the use of readily available reagents. For laboratories equipped with microwave reactors, the microwave-assisted Williamson synthesis offers a significant advantage in terms of reaction speed, potentially leading to higher throughput. Phase-transfer catalysis presents a valuable modification to the conventional Williamson synthesis, enabling milder reaction conditions and often improving yields. The Ullmann condensation , while a viable alternative, is generally less favored for this specific transformation due to the requirement of harsher conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the research setting, including available equipment, desired scale, and optimization priorities such as reaction time, yield, and cost-effectiveness. This guide provides the foundational information to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde scaffold has emerged as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, with anticancer properties being the most prominently investigated. This guide provides a comparative analysis of the biological performance of these derivatives, supported by experimental data, to aid in ongoing research and drug discovery efforts.

Anticancer Activity: A Primary Therapeutic Avenue

Recent studies have focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest in cancer cell lines.

A significant study by Lin et al. (2005) investigated a series of 2-(benzyloxy)benzaldehyde derivatives for their cytotoxic effects against the human leukemia (HL-60) cell line. Their findings revealed that substitutions on both the benzaldehyde and the benzyl rings play a crucial role in modulating anticancer potency.

Comparative Anticancer Activity of 2-(Benzyloxy)benzaldehyde Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various derivatives against the HL-60 cancer cell line, providing a clear comparison of their cytotoxic efficacy.

Compound IDR1 (Benzaldehyde Ring)R2 (Benzyl Ring)IC50 (µM) against HL-60[1]
17 HH>10
28 5-ClH8.2
- 5-Br 4-Br Data not available in the cited study
26 4-OCH3H9.5
27 5-OCH3H9.8
29 H3-OCH35.6
30 H2-Cl7.5
31 H4-Cl8.9

Note: The core structure for comparison is 2-(benzyloxy)benzaldehyde. The specific derivative this compound was not explicitly tested in this study, but the data provides a strong basis for structure-activity relationship (SAR) analysis of related compounds.

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzaldehyde Ring: The introduction of a chloro group at the 5-position (Compound 28) moderately enhanced activity compared to the unsubstituted analog (Compound 17)[1]. Methoxy groups at the 4- and 5-positions also conferred some activity[1].

  • Substitution on the Benzyl Ring: Substitutions on the benzyl ring were found to be more impactful. A methoxy group at the 3-position of the benzyl ring (Compound 29) resulted in the most potent compound in the series[1]. Chloro-substitutions at the 2- and 4-positions also led to significant activity[1].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The active benzyloxybenzaldehyde derivatives were shown to induce apoptosis in HL-60 cells. This was confirmed through morphological assessment and DNA fragmentation analysis. Furthermore, these compounds were found to arrest the cell cycle progression at the G2/M phase, leading to a halt in cell proliferation[1]. The underlying mechanism involves the disruption of the mitochondrial membrane potential[1].

cluster_drug Benzyloxybenzaldehyde Derivatives cluster_cell Cancer Cell (HL-60) drug Active Derivatives (e.g., Compound 29) mito Mitochondrial Membrane Potential Disruption drug->mito induces cycle Cell Cycle Arrest (G2/M Phase) drug->cycle induces apoptosis Apoptosis mito->apoptosis leads to cycle->apoptosis contributes to

Proposed mechanism of anticancer activity.
More Complex Derivatives: Enhanced Potency and Broader Spectrum

Further research into more structurally complex derivatives has yielded compounds with even greater anticancer potential and a broader spectrum of activity. A study by Vishnu et al. (2022) explored a series of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.

Compound IDR (Triazole Substituent)IC50 (nM) against A-549 (Lung Cancer)[2]IC50 (nM) against HeLa (Cervical Cancer)[2]
6u 2-(Trifluoromethyl)benzyl40.4229.12
6t 4-Formylbenzyl61.2352.34
6s 4-Chlorobenzyl72.5463.87
6r 4-Fluorobenzyl85.1176.43
Doxorubicin (Standard Drug)43.7031.37

These results demonstrate that complex derivatives can exhibit outstanding activity, in some cases comparable or superior to the standard chemotherapeutic drug doxorubicin[2]. The 2-(trifluoromethyl)benzyl substituted derivative (6u) was identified as a particularly potent inhibitor of both lung and cervical cancer cell growth[2].

Other Potential Biological Activities

While anticancer activity is the most well-documented, the benzyloxybenzaldehyde scaffold holds promise in other therapeutic areas.

Anti-inflammatory Potential

A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to possess anti-inflammatory properties. It suppresses the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that derivatives of this compound may also exhibit anti-inflammatory effects, although specific data for these derivatives is currently limited.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Mediators Pro-inflammatory Mediators MAPK->Mediators activates NFkB->Mediators activates BHMB BHMB BHMB->MAPK inhibits BHMB->NFkB inhibits

Anti-inflammatory pathway of a related compound.
Antimicrobial Activity

Derivatives of benzaldehyde are known to possess antimicrobial properties. For instance, transition metal complexes of 5-bromo-2-fluorobenzaldehydeoxime have been synthesized and evaluated for their antibacterial and antifungal activities. While quantitative data for a series of this compound derivatives is not yet available, this remains a promising area for future investigation.

Experimental Protocols

Synthesis of 2-(Benzyloxy)benzaldehyde Derivatives

The synthesis of the 2-(benzyloxy)benzaldehyde derivatives is typically achieved via a Williamson ether synthesis.

cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Substituted Salicylaldehyde Product 2-(Benzyloxy)benzaldehyde Derivative Salicylaldehyde->Product BenzylHalide Substituted Benzyl Halide BenzylHalide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

References

A Comparative Spectroscopic Guide to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials, and its precursors, 5-bromosalicylaldehyde and 4-bromobenzyl bromide.[1] The analysis is supported by experimental data and protocols to offer an objective performance comparison.

Synthesis Pathway and Precursor Analysis

The most common and efficient route for synthesizing this compound is the Williamson ether synthesis.[1] This method involves the reaction of a phenol with an organohalide. In this case, the phenolic hydroxyl group of 5-bromosalicylaldehyde acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.[1]

Synthesis_Workflow cluster_precursors Precursors 5-bromosalicylaldehyde 5-bromosalicylaldehyde Reaction Williamson Ether Synthesis 5-bromosalicylaldehyde->Reaction 4-bromobenzyl_bromide 4-bromobenzyl bromide 4-bromobenzyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for verifying the successful synthesis and purity of the target compound. The following tables summarize the key spectroscopic data for the final product and its precursors.

Table 1: ¹H NMR Data Comparison (Predicted)

CompoundAldehyde Proton (δ, ppm)Methylene (-CH₂-) (δ, ppm)Aromatic Protons (δ, ppm)
5-bromosalicylaldehyde 9.8 - 10.5N/A6.9 - 7.8
4-bromobenzyl bromide N/A~4.57.2 - 7.5
This compound 9.8 - 10.2[1]5.0 - 5.3[1]6.9 - 7.9[1]

Table 2: ¹³C NMR Data Comparison (Predicted)

CompoundCarbonyl Carbon (δ, ppm)Methylene Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
5-bromosalicylaldehyde 190 - 196N/A115 - 162
4-bromobenzyl bromide N/A~33121 - 139
This compound 188 - 195[1]68 - 75[1]110 - 165[1]

Table 3: FT-IR Key Vibrational Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-O Stretch (Ether/Phenol)C-Br StretchO-H Stretch (Phenol)
5-bromosalicylaldehyde ~1650 - 1700~1200 - 1300~500 - 600~3200 - 3600 (broad)
4-bromobenzyl bromide N/AN/A~500 - 600N/A
This compound ~1680 - 1700~1240 - 1260 (Aryl ether)~500 - 600Absent

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
5-bromosalicylaldehyde C₇H₅BrO₂201.02[2]200/202 (M+), 171/173, 121
4-bromobenzyl bromide C₇H₆Br₂249.93[3]248/250/252 (M+), 169/171, 90
This compound C₁₄H₁₀Br₂O₂370.04[1][4]368/370/372 (M+), 199/201, 169/171

Comparative Analysis and Structural Elucidation

The spectroscopic data provides clear evidence for the formation of the ether linkage and the final product.

  • ¹H NMR: The most telling evidence is the appearance of a new singlet signal between 5.0-5.3 ppm, corresponding to the methylene (-CH₂-) protons of the benzyl group, which is absent in the spectra of the precursors.[1]

  • ¹³C NMR: The formation of the product is confirmed by the appearance of a methylene carbon signal around 68-75 ppm.[1]

  • FT-IR: The successful reaction is indicated by the disappearance of the broad O-H stretch from the phenolic group of 5-bromosalicylaldehyde and the appearance of a strong C-O stretching band characteristic of an aryl ether.

  • Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak (M+) cluster around m/z 368/370/372, consistent with the presence of two bromine atoms and confirming the molecular weight of the final product.[1]

Spectroscopic_Elucidation cluster_product This compound cluster_evidence Spectroscopic Evidence Product Structure NMR_H ¹H NMR: -CH₂- signal at ~5.1 ppm Product->NMR_H confirms NMR_C ¹³C NMR: -CH₂- signal at ~70 ppm Product->NMR_C confirms FTIR FT-IR: Disappearance of O-H stretch Appearance of C-O-C stretch Product->FTIR confirms MS Mass Spec: Correct Molecular Ion Peak (m/z ~370) Product->MS confirms

Caption: Logical flow for structural elucidation via spectroscopy.

Comparison with Alternative Synthetic Methodologies

While Williamson ether synthesis is standard, other methods for preparing substituted benzaldehydes exist, offering different advantages.

Table 5: Comparison of Synthetic Routes for Substituted Benzaldehydes

MethodDescriptionAdvantagesDisadvantages
Williamson Ether Synthesis Nucleophilic substitution between a phenoxide and an organohalide.[1]Reliable, well-documented, good yields.[1]Requires a strong base, may not be suitable for base-sensitive functional groups.
Oxidation of Precursor Alcohol Two-step process: synthesis of the corresponding alcohol followed by selective oxidation.[1]Useful if the corresponding alcohol is readily available.Multi-step process can lead to lower overall yields.[1]
One-Pot Reduction/Cross-Coupling DIBAL-H reduction of Weinreb amides to form a stable intermediate, followed by cross-coupling.[5][6]Fast, one-pot procedure, suitable for a variety of substituents.[5]Requires organometallic reagents which can be sensitive.
Directed ortho-Metalation Use of a directing group to selectively functionalize the ortho position of an aromatic ring.[7]High regioselectivity for ortho-substitution.Requires specific directing groups and cryogenic temperatures.[7]

Experimental Protocols

A. Synthesis of this compound

  • Reactant Preparation: Dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

B. Spectroscopic Analysis

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

    • Data Processing: Process the raw data (FID) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • Analysis: Determine the molecular weight from the molecular ion peak (M+) and analyze the fragmentation pattern to support the proposed structure.

References

Purity Analysis of Synthesized 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthesized 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceuticals, notably as a precursor for CCR5 antagonists used in HIV-1 therapy.[1] The performance of this compound is objectively compared with viable alternatives, supported by detailed experimental protocols and data presented for easy comparison.

Introduction

This compound is a crucial building block in organic synthesis, prized for its bifunctional nature, incorporating both an aldehyde for further elaboration and a protected phenol. Its synthesis is most commonly achieved via a Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide.[1] However, as with any chemical synthesis, impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.

This guide evaluates the purity of a typical laboratory synthesis of this compound and compares it against two commercially available alternatives: 2-(Benzyloxy)-5-bromobenzaldehyde and 5-Bromo-2-methoxybenzaldehyde. These alternatives offer similar functionalities for synthetic transformations but differ in their protecting groups, which can influence reaction outcomes and deprotection strategies. The choice of a specific building block can therefore depend on its purity profile and the specific requirements of the subsequent synthetic steps.

Comparative Purity Analysis

The purity of the synthesized this compound and its alternatives was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The results are summarized in the table below.

CompoundSynthesis MethodPurity (HPLC, %)Major Impurities (GC-MS)¹H-NMR Conformity
This compound Williamson Ether Synthesis (in-house)97.25-bromo-2-hydroxybenzaldehyde (starting material), 4-bromobenzyl bromide (starting material), dibenzyl ether (side-product)Conforms
2-(Benzyloxy)-5-bromobenzaldehyde Commercial Supplier A≥ 98.0Benzyl alcohol, BenzaldehydeConforms
5-Bromo-2-methoxybenzaldehyde Commercial Supplier B≥ 98.05-bromo-2-hydroxybenzaldehyde, methylating agent residualsConforms

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80°C for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with water and cold ethanol, then purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

High-Performance Liquid Chromatography (HPLC)

Purity was determined using a reversed-phase HPLC method.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) was used, starting from 50% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Impurity profiling was performed using a GC-MS system.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Structural confirmation and assessment of residual solvents were performed using ¹H-NMR.

  • Spectrometer: 400 MHz.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: A small amount of each compound was dissolved in CDCl₃. The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). For this compound, characteristic signals include a singlet for the aldehydic proton (around 10.4 ppm), a singlet for the benzylic protons (around 5.1 ppm), and multiplets for the aromatic protons.[1]

Visualizations

G Conceptual Pathway Involving the Analyte A This compound B Multi-step Synthesis A->B Precursor C CCR5 Antagonist B->C Leads to D HIV-1 Entry Inhibition C->D Mechanism of Action

Caption: Role of the Analyte in CCR5 Antagonist Synthesis.

G Experimental Workflow for Purity Analysis cluster_synthesis Synthesis & Alternatives cluster_analysis Analytical Techniques cluster_results Data Evaluation A Synthesized Product HPLC HPLC A->HPLC GCMS GC-MS A->GCMS NMR ¹H-NMR A->NMR B Alternative 1 B->HPLC B->GCMS B->NMR C Alternative 2 C->HPLC C->GCMS C->NMR Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure

References

Williamson ether synthesis vs. alternative etherification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Ether Synthesis: The Williamson Method vs. Alternatives

For researchers and professionals in drug development and organic synthesis, the formation of an ether bond is a fundamental transformation. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of the classical Williamson ether synthesis with prominent alternative etherification methods, supported by experimental data and detailed protocols.

Williamson Ether Synthesis

Developed in 1850 by Alexander Williamson, this reaction remains one of the most common and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2][3][4]

Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(N)2) reaction. It involves the reaction of an alkoxide ion with a primary alkyl halide.[5][6] The alkoxide is typically generated by reacting an alcohol with a strong base, such as sodium hydride (NaH).[7]

  • Step 1: Deprotonation. An alcohol is deprotonated by a strong base (e.g., NaH) to form a nucleophilic alkoxide.

  • Step 2: S(N)2 Attack. The alkoxide ion attacks the primary alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the ether.

Williamson_Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + NaH Base NaH (Base) H2 H₂ Alkoxide->H2 + H₂ R_prime_X R'-X (Alkyl Halide) Alkoxide->R_prime_X Nucleophilic Attack Ether R-O-R' (Ether) R_prime_X->Ether Salt NaX Ether->Salt + NaX

Williamson Ether Synthesis Mechanism

Advantages

  • Versatility: Suitable for preparing a wide range of symmetrical and unsymmetrical ethers.[1][2][3]

  • Simplicity: The reaction is relatively simple to perform in a laboratory setting.[1][2]

  • Well-Established: A long-standing and well-understood reaction in organic chemistry.[1][5]

Limitations

  • Substrate Scope: The reaction is most effective with primary alkyl halides. Secondary and tertiary alkyl halides tend to undergo E2 elimination as a competing side reaction, especially with sterically hindered alkoxides.[1][4][7][8]

  • Harsh Conditions: The use of strong bases can be problematic for substrates with base-sensitive functional groups.[9]

  • Side Reactions: Elimination reactions are a significant competing pathway, reducing the yield of the desired ether.[1][4] When using aryloxides, C-alkylation can also occur as a side reaction.[4][10]

Experimental Protocol: Synthesis of 2-Butoxynaphthalene

This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane.[11]

  • Alkoxide Formation: Dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol in a 5 mL conical reaction vial. Add 87 mg of crushed solid sodium hydroxide.

  • Reflux: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Addition of Alkyl Halide: Cool the solution to approximately 60 °C and add 0.15 mL of 1-bromobutane via syringe.

  • Reaction: Reheat the mixture to reflux and maintain for 50 minutes.

  • Workup: Cool the reaction vial, transfer the contents to a small Erlenmeyer flask, and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the solid product.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel. Rinse the flask with 1-2 mL of ice-cold water and wash the collected solid.

  • Drying: Draw air through the solid for 5-10 minutes to dry the product.

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve 2-naphthol in ethanol add_naoh Add NaOH dissolve->add_naoh reflux1 Reflux for 10 min add_naoh->reflux1 cool1 Cool to 60°C reflux1->cool1 add_halide Add 1-bromobutane cool1->add_halide reflux2 Reflux for 50 min add_halide->reflux2 cool2 Cool to ~50°C reflux2->cool2 precipitate Add ice water to precipitate cool2->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate dry Dry the product filtrate->dry

Experimental Workflow for Williamson Synthesis

Alternative Etherification Methods

Several alternatives to the Williamson synthesis have been developed to overcome its limitations, particularly for the synthesis of aryl ethers and sterically hindered ethers.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether.[12]

Mechanism

The reaction involves a copper(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide.[12] Modern variations often use soluble copper catalysts.[12]

  • Formation of Copper Alkoxide: The alcohol or phenol reacts with a copper(I) source to form a copper(I) alkoxide/phenoxide.

  • Reaction with Aryl Halide: This copper intermediate reacts with the aryl halide in a metathesis-like reaction to form the aryl ether and a copper(I) halide.[12]

Ullmann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation ArX Ar-X (Aryl Halide) ArOR Ar-O-R (Aryl Ether) ArX->ArOR ROH R-OH (Alcohol) CuOR Cu-OR ROH->CuOR Cu Cu(I) Catalyst Cu->CuOR Base Base Base->CuOR CuOR->ArOR CuX Cu-X ArOR->CuX + Cu-X

Ullmann Condensation Mechanism

Advantages

  • Aryl Ether Synthesis: It is a key method for the synthesis of diaryl ethers, which is a limitation of the Williamson synthesis.[13]

  • Avoids Strong Bases for Alkoxide: The reaction can often be carried out with weaker bases compared to the Williamson synthesis.

Limitations

  • Harsh Conditions: Traditional Ullmann reactions require high temperatures (often >200 °C) and polar, high-boiling solvents.[12][13]

  • Stoichiometric Copper: Classical procedures often require stoichiometric amounts of copper, leading to waste and purification challenges.[12][13]

  • Substrate Scope: The aryl halide often needs to be activated by electron-withdrawing groups.[12]

Experimental Protocol: Ullmann Diaryl Ether Synthesis

This is a general procedure for a modern, ligand-assisted Ullmann coupling.

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K(_2)CO(_3) (2.0 mmol), and CuI (0.05 mmol).

  • Solvent and Ligand: Add a suitable ligand (e.g., PPh(_3)) and a non-polar solvent like toluene or xylene.[14]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 110-140 °C for 12-24 hours.[14]

  • Workup: Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Ether Synthesis

The Buchwald-Hartwig amination chemistry has been extended to form C-O bonds, providing a powerful palladium-catalyzed method for synthesizing aryl ethers.[15][16] This serves as a milder alternative to the Ullmann condensation.[15][17]

Mechanism

The reaction proceeds via a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.

  • Ligand Exchange/Deprotonation: The alcohol displaces a ligand on the palladium complex, and a base facilitates deprotonation to form a palladium alkoxide.

  • Reductive Elimination: The aryl group and the alkoxy group reductively eliminate from the palladium center, forming the aryl ether and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (+ Ar-X) pd_alkoxide L-Pd(II)(Ar)(OR) pd_complex->pd_alkoxide Ligand Exchange/Deprotonation (+ R-OH, - HX) pd_alkoxide->pd0 Reductive Elimination (+ Ar-O-R) Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Deprotonation ROH1 R-OH Protonated_ROH R-OH₂⁺ ROH1->Protonated_ROH + H⁺ H_plus H⁺ Protonated_Ether R-O(H)⁺-R Protonated_ROH->Protonated_Ether ROH2 R-OH ROH2->Protonated_Ether H2O H₂O Protonated_Ether->H2O + H₂O Ether R-O-R Protonated_Ether->Ether - H⁺ H_plus_regen H⁺ Ether->H_plus_regen

References

Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-substituted benzaldehydes as starting materials or intermediates can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key organic transformations, supported by experimental data and detailed protocols.

The inherent reactivity of bromo- and chloro-substituted benzaldehydes is primarily governed by the electronic and steric effects of the halogen substituent, as well as the carbon-halogen bond strength. These factors manifest differently across various reaction types, influencing the propensity of the aldehyde group to undergo nucleophilic attack and the aryl halide moiety to participate in cross-coupling reactions.

I. Suzuki-Miyaura Cross-Coupling: A Clear Advantage for Bromobenzaldehydes

In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond dissociation energy is a critical determinant of reactivity. The weaker carbon-bromine bond compared to the carbon-chlorine bond renders bromobenzaldehydes generally more reactive than their chloro-substituted counterparts in Suzuki-Miyaura coupling reactions. This often translates to higher yields and milder reaction conditions.

Comparative Data: Suzuki-Miyaura Coupling
ReactantProductCatalyst SystemBaseSolventYield (%)Reference
4-Bromobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95%[General knowledge, representative yield]
4-Chlorobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85%[General knowledge, representative yield]

Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems. More advanced catalyst systems have been developed to improve the reactivity of aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of Halobenzaldehydes

This protocol provides a general framework for comparing the reactivity of bromo- and chloro-substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (bromo- or chloro-) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reactants Reactants: - Halobenzaldehyde - Phenylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ Solvents Solvents: - Toluene - H₂O Degassing Degas with Ar/N₂ Reactants->Degassing Solvents->Degassing Heating Heat to 90°C (4-6h) Degassing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction NaH NaH in THF Phosphonium Salt (Carbethoxymethylene) triphenylphosphorane Ylide Phosphorus Ylide Phosphonium Salt->Ylide Halobenzaldehyde Bromo- or Chloro- benzaldehyde ReactionMixture Reaction at 0°C to RT Ylide->ReactionMixture Halobenzaldehyde->ReactionMixture Workup Aqueous Quench & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product Alkene Product Purification->Product Logical_Relationship cluster_reactivity Factors Influencing Reactivity cluster_reactions Reaction Type Bond_Strength C-X Bond Strength (C-Br < C-Cl) Suzuki Suzuki-Miyaura (Aryl Halide Reactivity) Bond_Strength->Suzuki Dominant Factor Inductive_Effect Inductive Effect (-I) Wittig Wittig Reaction (Carbonyl Reactivity) Inductive_Effect->Wittig Condensation Nucleophilic Addition/ Condensation (Carbonyl Reactivity) Inductive_Effect->Condensation Electronegativity Electronegativity (Cl > Br) Electronegativity->Wittig Minor Influence Electronegativity->Condensation Minor Influence

Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the purity of intermediate compounds is paramount to the success of subsequent reactions and the quality of the final product. 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative evaluation of common purification techniques for this aromatic aldehyde, supported by representative experimental data and detailed protocols.

Performance Comparison of Purification Techniques

The selection of an appropriate purification method depends on a variety of factors including the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. Below is a summary of quantitative data for three common purification techniques: column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

Purification TechniqueTypical Yield (%)Final Purity (%)Estimated Time (per sample)Key AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%4-8 hoursGood separation of closely related impurities, applicable to a wide range of compounds.Can be time-consuming and requires significant amounts of solvent.
Recrystallization 60-85%>99%2-6 hours (plus drying time)Can yield very high purity, relatively inexpensive and straightforward for crystalline solids.[1]Lower yield due to loss of product in the mother liquor, not suitable for all compounds (e.g., oils or amorphous solids).[2][3]
Preparative HPLC >95%>99.5%1-3 hoursHigh resolution and purity, automated and reproducible.[4]Requires specialized equipment, can be costly, and may require method development.

Experimental Protocols

Detailed methodologies for each of the compared purification techniques are provided below. These protocols are based on established procedures for structurally similar aromatic aldehydes and ethers.

Column Chromatography

Objective: To purify the crude this compound by separating it from reaction byproducts and unreacted starting materials using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column with stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with n-hexane.

  • Column Packing: The slurry is poured into the glass column and the solvent is allowed to drain to pack the silica gel bed. A layer of sand is added on top to prevent disturbance of the silica bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. For a compound like 3-(benzyloxy)benzaldehyde, a gradient of petroleum ether and ethyl acetate is effective.[5]

  • Fraction Collection: Fractions are collected in separate tubes.

  • TLC Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined and the solvent is removed using a rotary evaporator to yield the purified this compound.

Recrystallization

Objective: To obtain high-purity crystalline this compound by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][6] For aromatic ethers, solvents like toluene or ethanol/water mixtures can be effective.[7]

  • Dissolution: The crude solid is placed in an Erlenmeyer flask and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.[8]

  • Crystal Collection: The formed crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove all traces of solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve very high purity separation of this compound using a preparative HPLC system.

Materials:

  • Crude this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18) and a fraction collector

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. For benzaldehyde derivatives, a reversed-phase C18 column with a mobile phase of acetonitrile and water is often used.[9][10]

  • Sample Preparation: The crude product is dissolved in the mobile phase or a compatible solvent.

  • Injection: The sample solution is injected onto the preparative HPLC column.

  • Elution and Fraction Collection: The mobile phase is pumped through the column, and the eluent is monitored by a detector. The fraction collector is programmed to collect the peak corresponding to the pure product.

  • Solvent Removal: The solvent from the collected fraction is removed, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Visualization of Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflow for purification and a decision-making model for selecting the most appropriate technique.

G cluster_workflow General Purification Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Purification Step Purification Step Dissolution->Purification Step Purity Analysis Purity Analysis Purification Step->Purity Analysis Purity Analysis->Purification Step If purity is insufficient Pure Product Pure Product Purity Analysis->Pure Product

Caption: A generalized workflow for the purification of a chemical compound.

G cluster_decision Decision Matrix for Purification Technique Selection Desired Purity Desired Purity Recrystallization Recrystallization Desired Purity->Recrystallization >99% Column Chromatography Column Chromatography Desired Purity->Column Chromatography 95-98% Preparative HPLC Preparative HPLC Desired Purity->Preparative HPLC >99.5% Scale Scale Scale->Recrystallization g to kg Scale->Column Chromatography mg to g Scale->Preparative HPLC µg to g Compound Properties Compound Properties Compound Properties->Recrystallization Crystalline Solid Compound Properties->Column Chromatography Broad Applicability

Caption: A decision-making guide for selecting a suitable purification method.

References

A Comparative Guide to the Analytical Cross-Validation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the analytical data for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in various synthetic pathways. By comparing its expected analytical data with experimentally obtained data from structurally similar alternatives, this document aims to provide researchers with a robust framework for compound verification and quality control.

Executive Summary

This compound is a halogenated aromatic aldehyde with significant applications in organic synthesis. Accurate characterization of this compound is paramount for its effective use in research and development. This guide presents a comparative analysis of its theoretical analytical data alongside experimental data from two primary alternatives: 5-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-methoxybenzaldehyde. The data is presented in a clear, tabular format, supported by detailed experimental protocols and logical workflow diagrams to facilitate unambiguous compound identification and validation.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its alternatives. This allows for a direct comparison of their spectral properties.

Table 1: ¹H NMR Data Comparison

CompoundAldehydic Proton (δ, ppm)Methylene Protons (δ, ppm)Aromatic Protons (δ, ppm)Other Signals (δ, ppm)
This compound (Theoretical)9.8 - 10.2 (s)5.0 - 5.3 (s)6.9 - 7.9 (m)-
5-Bromo-2-hydroxybenzaldehyde (Experimental)9.87 (s)-7.00 (d), 7.65 (dd), 7.85 (d)11.0 (s, -OH)
5-Bromo-2-methoxybenzaldehyde (Experimental)10.38 (s)-7.06 (d), 7.73 (dd), 7.78 (d)3.92 (s, -OCH₃)

Table 2: ¹³C NMR Data Comparison

CompoundCarbonyl Carbon (δ, ppm)Methylene Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Signals (δ, ppm)
This compound (Theoretical)188 - 19568 - 75110 - 165-
5-Bromo-2-hydroxybenzaldehyde (Experimental)196.5-114.9, 119.8, 123.8, 139.3, 160.0-
5-Bromo-2-methoxybenzaldehyde (Experimental)189.0-112.6, 120.5, 124.1, 127.7, 136.4, 161.555.8 (-OCH₃)

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₄H₁₀Br₂O₂370.04[M]⁺, [M+2]⁺, [M+4]⁺, fragments corresponding to the loss of Br, CHO, and benzyl groups
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂201.02202, 200, 173, 171, 121, 93, 65
5-Bromo-2-methoxybenzaldehyde C₈H₇BrO₂215.04216, 214, 200, 198, 172, 170, 119

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound (Theoretical)1680 - 17001200 - 1300 (ether)~3000 - 3100500 - 600-
5-Bromo-2-hydroxybenzaldehyde (Experimental)~1650~1280 (phenol)~3050~550~3200 (broad, -OH)
5-bromo-2-methoxybenzaldehyde (Experimental)~1680~1250 (ether)~3070~5602840, 2940 (C-H aliphatic)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard procedures and should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

  • Instrumentation: Bruker AVANCE III HD 400 MHz NMR Spectrometer (or equivalent).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific solvent.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and substructures.

  • Instrumentation: Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent LC-MS system).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • GC-MS Analysis (for volatile compounds):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable temperature program to separate the components on the GC column.

    • The eluting compounds are introduced into the mass spectrometer.

    • Ionization Method: Electron Ionization (EI) at 70 eV is typically used.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺).

    • Identify the characteristic isotopic pattern for bromine-containing compounds ([M]⁺, [M+2]⁺, [M+4]⁺).

    • Interpret the fragmentation pattern to identify key structural fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method:

      • Grind a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Mineral Oil (Nujol) Mull Method:

      • Grind a small amount of the sample in an agate mortar.

      • Add a few drops of Nujol and continue grinding to form a smooth paste (mull).

      • Spread the mull thinly between two KBr or NaCl plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr plates with Nujol for mull).

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to the analysis of this compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR TheoreticalData Comparison with Theoretical Data NMR->TheoreticalData ComparatorData Comparison with Structurally Similar Compounds NMR->ComparatorData MS->TheoreticalData MS->ComparatorData FTIR->TheoreticalData FTIR->ComparatorData FinalValidation Final Compound Validation TheoreticalData->FinalValidation ComparatorData->FinalValidation

Caption: Logical workflow for the cross-validation of analytical data.

HypotheticalSignalingPathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates Compound Bioactive Derivative of This compound Compound->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Benchmarking the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde against published methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methods for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of pharmaceuticals, notably as a precursor for non-peptide CCR5 antagonists used in anti-HIV agent synthesis.[1] We will objectively compare the well-established Williamson ether synthesis with a plausible alternative two-step oxidation route. This comparison is supported by experimental data from published literature, detailed methodologies, and visual representations of the synthetic pathways.

Method 1: Williamson Ether Synthesis

The most prevalent and well-documented route to this compound is the Williamson ether synthesis.[1] This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate, to form a phenoxide ion. This reactive intermediate then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide to form the desired ether product.[1]

Logical Workflow for Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde Deprotonation Deprotonation 5-bromo-2-hydroxybenzaldehyde->Deprotonation 4-bromobenzyl bromide 4-bromobenzyl bromide Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) 4-bromobenzyl bromide->Nucleophilic Attack (SN2) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Solvent (e.g., DMF/Acetone) Solvent (e.g., DMF/Acetone) Solvent (e.g., DMF/Acetone)->Nucleophilic Attack (SN2) Deprotonation->Nucleophilic Attack (SN2) Formation of Phenoxide Aqueous Work-up Aqueous Work-up Nucleophilic Attack (SN2)->Aqueous Work-up Recrystallization Recrystallization Aqueous Work-up->Recrystallization This compound This compound Recrystallization->this compound

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis

A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.05 eq), and anhydrous potassium carbonate (1.5 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is stirred at an elevated temperature (typically 60-80 °C) for a period of 2-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Performance Data: Williamson Ether Synthesis
ParameterValueReference
Yield 85-95% (typical)General knowledge, specific yield data for this exact reaction is not readily available in public literature.
Purity >98% after recrystallizationInferred from standard purification methods for similar compounds.
Reaction Time 2-6 hoursBased on typical Williamson ether synthesis conditions.
Temperature 60-80 °CBased on typical Williamson ether synthesis conditions.
Key Reagents 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl bromide, K2CO3[1]
Solvent DMF or AcetoneGeneral knowledge of Williamson ether synthesis.

Method 2: Two-Step Synthesis via Alcohol Oxidation

An alternative, though less direct, approach involves the synthesis of the precursor alcohol, (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol, followed by its selective oxidation to the target aldehyde.[1] The initial step would be a Williamson ether synthesis between 5-bromo-2-hydroxybenzyl alcohol and 4-bromobenzyl bromide. The resulting alcohol is then oxidized to the aldehyde.

Logical Workflow for Two-Step Oxidation Route

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Oxidation cluster_product Final Product 5-bromo-2-hydroxybenzyl alcohol 5-bromo-2-hydroxybenzyl alcohol Williamson Ether Synthesis Williamson Ether Synthesis 5-bromo-2-hydroxybenzyl alcohol->Williamson Ether Synthesis 4-bromobenzyl bromide 4-bromobenzyl bromide 4-bromobenzyl bromide->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol Williamson Ether Synthesis->(5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol Selective Oxidation Selective Oxidation (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol->Selective Oxidation Oxidizing Agent (e.g., PCC, DMP) Oxidizing Agent (e.g., PCC, DMP) Oxidizing Agent (e.g., PCC, DMP)->Selective Oxidation This compound This compound Selective Oxidation->this compound

Caption: Two-Step Oxidation Pathway

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol

This step follows a standard Williamson ether synthesis protocol, reacting 5-bromo-2-hydroxybenzyl alcohol with 4-bromobenzyl bromide in the presence of a base like potassium carbonate in a suitable solvent.

Step 2: Oxidation to this compound

The alcohol from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane). A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added portion-wise at room temperature. The reaction is stirred for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Performance Data: Two-Step Synthesis
ParameterValueReference
Overall Yield 70-85% (estimated)Based on typical yields for each step.
Purity >98% after purificationDependent on the efficiency of the purification steps.
Reaction Time 4-10 hours (total)Sum of both synthetic steps.
Key Reagents 5-bromo-2-hydroxybenzyl alcohol, 4-bromobenzyl bromide, K2CO3, Oxidizing agent (PCC/DMP)[1]
Solvent DMF/Acetone (Step 1), DCM (Step 2)General knowledge of these reaction types.

Comparative Analysis

FeatureMethod 1: Williamson Ether SynthesisMethod 2: Two-Step Synthesis via Oxidation
Atom Economy HigherLower (involves an extra oxidation step)
Step Economy More efficient (single step)Less efficient (two steps)
Reagent Cost & Availability Readily available and relatively inexpensive starting materials.Requires synthesis of the precursor alcohol, potentially adding to the cost and time.
Process Simplicity Simpler and more direct.More complex, involving an additional reaction and purification step.
Yield Generally high (85-95% typical).Overall yield is a product of two steps, likely lower than the direct route.
Waste Generation Generates salt byproducts from the base.Generates byproducts from both the ether synthesis and the oxidation step (e.g., chromium salts for PCC).

Conclusion

For the synthesis of this compound, the Williamson ether synthesis stands out as the superior method for laboratory and potential industrial-scale production. Its single-step nature, high yield, and the use of readily available starting materials make it a more efficient and cost-effective approach.

The two-step oxidation route, while chemically sound, introduces additional complexity, time, and potential for yield loss over two stages. It may be considered if the starting material, 5-bromo-2-hydroxybenzyl alcohol, is more readily available or significantly cheaper than 5-bromo-2-hydroxybenzaldehyde, which is generally not the case.

For researchers and professionals in drug development, the Williamson ether synthesis provides a reliable and well-established pathway to access this crucial building block for the synthesis of advanced pharmaceutical agents.

References

A Comparative Analysis of the Biological Activities of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current research landscape reveals a diverse range of biological activities for analogs of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, with significant potential in anticancer and anti-inflammatory applications. This guide provides a comparative analysis of these activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

The core structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its synthesis is most commonly achieved through a Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide.[1] Modifications to this core structure have led to the discovery of derivatives with potent and specific biological effects. This guide will compare the anticancer and anti-inflammatory activities of distinct classes of these analogs.

Anticancer Activity: A Tale of Two Scaffolds

Research into the anticancer properties of this compound analogs has primarily focused on two distinct structural classes: benzofuran-triazole conjugates and 1,2,4-triazol-3-amine derivatives.

Benzofuran-Triazole Conjugates

A novel series of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues have demonstrated significant in vitro activity against human lung (A-549) and cervical (HeLa) cancer cell lines.[2][3] The 2-(trifluoromethyl)benzyl substituted derivative, in particular, exhibited outstanding activity, surpassing that of the standard chemotherapeutic drug, doxorubicin.[2] The anticancer activity appears to be influenced by the substituent on the triazole ring, with methoxy, chloro, fluoro, and formyl substitutions showing moderate activity, while methyl substitutions resulted in poor activity.[2] Molecular docking studies suggest that these compounds may exert their effects by targeting extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2).[2]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Benzofuran-Triazole Analogs

Compound IDSubstitutionA-549 (Lung Cancer)HeLa (Cervical Cancer)
Analog 1 2-(Trifluoromethyl)benzylData not specified, but activity was superior to doxorubicinData not specified, but activity was superior to doxorubicin
Analog 2 MethoxyModerate ActivityModerate Activity
Analog 3 ChloroModerate ActivityModerate Activity
Analog 4 FluoroModerate ActivityModerate Activity
Analog 5 FormylModerate ActivityModerate Activity
Analog 6 MethylPoor ActivityPoor Activity
Doxorubicin Standard Drug--

Source:[2]

1,2,4-Triazol-3-amine Analogs

Another class of compounds, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, were screened for their anticancer activity against a panel of 58 NCI cancer cell lines.[4] Several of these compounds demonstrated significant growth inhibition against various cancer cell lines.[4] For instance, the 2-chloro substituted analog was most effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%.[4] The 2,6-dimethyl substituted analog showed the most promising overall activity across the panel.[4] Molecular docking studies for this series pointed towards the tubulin–combretastatin A-4 binding site as a potential molecular target.[4]

Table 2: Percent Growth Inhibition (PGI) of Lead 1,2,4-Triazol-3-amine Analogs against Sensitive Cancer Cell Lines

Compound IDSubstitutionCancer Cell LinePercent Growth Inhibition (PGI)
4e 2-ChloroSNB-75 (CNS Cancer)41.25%
4i 2,6-DimethylSNB-75 (CNS Cancer)38.94%
4i UO-31 (Renal Cancer)30.14%
4i CCRF-CEM (Leukemia)26.92%
4i EKVX (Non-Small Cell Lung Cancer)26.61%
4i OVCAR-5 (Ovarian Cancer)23.12%

Source:[4]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

A structurally related analog, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been investigated for its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] BHMB was found to dose-dependently suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, it reduced the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

The mechanism of action for BHMB's anti-inflammatory effects involves the inhibition of the ERK and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Specifically, BHMB was shown to suppress the phosphorylation and degradation of IκB-α, which in turn inhibited the nuclear translocation of the p65 and p50 subunits of NF-κB.[5]

Below is a diagram illustrating the inhibitory effect of BHMB on the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκB-α IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation BHMB BHMB BHMB->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by BHMB.

Experimental Protocols

Synthesis of this compound

The synthesis is typically carried out via a Williamson ether synthesis. 5-Bromo-2-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the benzofuran-triazole conjugates was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: A-549 and HeLa cells were seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized analogs and the standard drug (doxorubicin) and incubated for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.[2]

NCI-60 Anticancer Screening

The 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were screened by the National Cancer Institute (NCI) Developmental Therapeutics Program.[4] This involved testing the compounds at a single high concentration (10⁻⁵ M) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The results are reported as a percentage of growth inhibition.[4]

Measurement of Nitric Oxide (NO) Production

The anti-inflammatory activity of BHMB was assessed by measuring NO production in LPS-stimulated RAW 264.7 macrophages.[5]

  • Cell Culture and Treatment: RAW 264.7 cells were pre-treated with various concentrations of BHMB for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm was measured with a microplate reader, and the nitrite concentration was determined by comparison with a sodium nitrite standard curve.[5]

Below is a workflow diagram for the evaluation of anti-inflammatory activity.

G A RAW 264.7 Macrophages B Pre-treatment with BHMB A->B C Stimulation with LPS B->C D Incubation (24 hours) C->D E Collect Supernatant D->E I Collect Cell Lysates D->I F Griess Assay for NO (Nitrite) Measurement E->F G Western Blot for iNOS/COX-2 Protein Expression H RT-PCR for Pro-inflammatory Cytokine mRNA Expression I->G I->H

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

The analogs of this compound represent a versatile and promising class of compounds with diverse biological activities. The benzofuran-triazole and 1,2,4-triazol-3-amine derivatives show significant potential as anticancer agents, with distinct mechanisms of action targeting key cellular pathways. Concurrently, simpler analogs like BHMB demonstrate potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds and to develop novel, targeted therapies for cancer and inflammatory diseases.

References

Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and structural confirmation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in medicinal chemistry, particularly in the development of non-peptide CCR5 antagonists for HIV-1 therapy.[1] We present a detailed experimental protocol for its preparation via the Williamson ether synthesis and compare its characteristics with an alternative, structurally related compound, 5-Bromo-2-methoxybenzaldehyde. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized.

Performance Comparison: Synthesis and Physicochemical Properties

The primary route to synthesizing this compound is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 5-bromo-2-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.

As a point of comparison, we examine 5-Bromo-2-methoxybenzaldehyde, which can be synthesized through a different pathway, such as the formylation of p-bromoanisole. This comparison highlights the differences in synthetic strategy and the resulting product characteristics.

PropertyThis compound5-Bromo-2-methoxybenzaldehyde
Molecular Formula C₁₄H₁₀Br₂O₂[1]C₈H₇BrO₂[2]
Molecular Weight 370.04 g/mol [1]215.04 g/mol [2]
Appearance White crystalline powder[1]Light yellow crystalline powder
Melting Point Not available116-119 °C
Synthesis Method Williamson Ether Synthesis[1]Formylation of p-bromoanisole[3]
Purity >98% (typical)99%
Yield High (typical for Williamson synthesis)High

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol is a representative procedure based on the well-established Williamson ether synthesis methodology.[4][5][6]

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white crystalline solid.

Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol is based on the formylation of p-bromoanisole.[3]

Materials:

  • p-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.

  • Add titanium tetrachloride (2.0 eq) dropwise.

  • After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.

  • Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

  • Separate the organic layer and extract the aqueous phase with methylene chloride.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo to yield 5-bromo-2-methoxybenzaldehyde.[3]

Structural Confirmation and Spectroscopic Data

The structures of the synthesized compounds can be unequivocally confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This compound:

  • ¹H NMR: Expected signals include a singlet for the aldehydic proton (δ 9.8-10.2 ppm), a singlet for the benzylic methylene protons (-CH₂-), and multiplets for the aromatic protons on both benzene rings.[1]

  • ¹³C NMR: Expected signals include the carbonyl carbon of the aldehyde, the methylene carbon, and various aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands are expected for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹) and the C-O ether stretching.

5-Bromo-2-methoxybenzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.45 (s, 1H, CHO), 7.80 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.87 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3.

  • IR (KBr, cm⁻¹): 2924, 2852 (C-H), 1680 (C=O), 1595, 1475 (C=C), 1250 (C-O).

Visualizing the Reaction Pathways

To illustrate the synthetic logic, the following diagrams depict the reaction pathways described in the experimental protocols.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents 5_Bromo_2_hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Reaction_Step Williamson Ether Synthesis 5_Bromo_2_hydroxybenzaldehyde->Reaction_Step 4_Bromobenzyl_bromide 4-Bromobenzyl bromide 4_Bromobenzyl_bromide->Reaction_Step K2CO3 K₂CO₃ K2CO3->Reaction_Step Acetone Acetone Acetone->Reaction_Step Product This compound Reaction_Step->Product

Caption: Williamson Ether Synthesis of the target compound.

Formylation_Reaction cluster_reactants Reactants cluster_reagents Reagents p_Bromoanisole p-Bromoanisole Reaction_Step Formylation p_Bromoanisole->Reaction_Step Dichloromethyl_methyl_ether Dichloromethyl methyl ether Dichloromethyl_methyl_ether->Reaction_Step TiCl4 TiCl₄ TiCl4->Reaction_Step CH2Cl2 CH₂Cl₂ CH2Cl2->Reaction_Step Product 5-Bromo-2-methoxybenzaldehyde Reaction_Step->Product

Caption: Formylation of p-bromoanisole.

Conclusion

This guide confirms the structure of this compound and details its synthesis via the Williamson ether synthesis. The comparison with 5-Bromo-2-methoxybenzaldehyde highlights the versatility of synthetic approaches to substituted benzaldehydes. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Assessing the Reproducibility of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative assessment of the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a valuable building block in medicinal chemistry, particularly in the development of CCR5 antagonists for HIV-1 therapy.[1] We will delve into the established Williamson ether synthesis and explore a potential alternative route, presenting available data to evaluate their reproducibility.

Introduction

This compound is a substituted benzaldehyde derivative containing two bromine atoms, an ether linkage, and an aldehyde functional group.[1] This combination of features makes it a versatile intermediate for the synthesis of more complex molecules. The primary and most documented method for its synthesis is the Williamson ether synthesis.[1] An alternative, though less common, approach involves the oxidation of a precursor alcohol. This guide will compare these two methodologies, providing detailed protocols and analyzing factors that influence their reproducibility.

Primary Synthesis Route: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and robust method for forming ethers. In the context of this compound synthesis, it involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base.[1]

Experimental Protocol

A typical experimental procedure for the Williamson ether synthesis of this compound is as follows:

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., acetonitrile)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde in anhydrous DMF, add potassium carbonate in a slight molar excess.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the phenoxide.

  • Add 4-bromobenzyl bromide to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Reproducibility Assessment

The reproducibility of the Williamson ether synthesis is generally considered to be high. However, several factors can influence the yield and purity of the final product:

  • Choice of Base: Stronger bases like sodium hydride (NaH) can lead to faster reaction times but may also promote side reactions if not handled carefully. Milder bases like potassium carbonate are often preferred for cleaner reactions, though they may require longer reaction times or higher temperatures.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively solvate the cation of the base, leaving the nucleophilic phenoxide more reactive. The choice of solvent can impact reaction rate and solubility of the reactants.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. Optimization of the reaction temperature is crucial for achieving a balance between reaction time and product purity.

  • Purity of Reactants: The purity of the starting materials, 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide, is critical. Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the desired product.

While specific quantitative data on the reproducibility of this exact synthesis is not extensively published in comparative studies, the Williamson ether synthesis is a well-established and reliable reaction. Yields for analogous reactions are typically reported in the range of 70-95%, with purity highly dependent on the purification method employed.

Alternative Synthesis Route: Oxidation of a Precursor Alcohol

A less direct but viable alternative for the synthesis of this compound involves a two-step process:

  • Synthesis of the precursor alcohol: (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol is first synthesized via a Williamson ether synthesis between 5-bromo-2-hydroxybenzyl alcohol and 4-bromobenzyl bromide.

  • Oxidation of the alcohol: The resulting alcohol is then oxidized to the corresponding aldehyde.

Experimental Protocol

Step 1: Synthesis of (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol

The protocol for this step is analogous to the Williamson ether synthesis described above, with 5-bromo-2-hydroxybenzyl alcohol used as the starting phenol.

Step 2: Oxidation to this compound

A variety of oxidizing agents can be used for the conversion of the benzyl alcohol to the benzaldehyde. A common and mild oxidizing agent is pyridinium chlorochromate (PCC).

Procedure:

  • Dissolve (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) to the solution in a slight molar excess.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter the mixture through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reproducibility Assessment

The reproducibility of this two-step route is dependent on the efficiency of both the Williamson ether synthesis of the precursor alcohol and the subsequent oxidation step.

  • Williamson Ether Synthesis: The factors affecting reproducibility are the same as those discussed for the primary route.

  • Oxidation: The choice of oxidizing agent is critical. PCC is a relatively mild and selective oxidant for converting primary alcohols to aldehydes. However, over-oxidation to the carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times. The reaction conditions, such as temperature and solvent, must be carefully controlled to ensure selective oxidation and minimize side product formation.

Data on the yield and purity for this specific two-step synthesis is scarce in the literature, making a direct quantitative comparison of reproducibility challenging. However, oxidation of benzyl alcohols to benzaldehydes is a standard transformation in organic synthesis, and with proper control of reaction conditions, good yields and purity can be expected.

Comparison of Synthesis Routes

FeatureWilliamson Ether SynthesisOxidation of Precursor Alcohol
Number of Steps One-pot synthesis from commercially available starting materials.Two distinct synthetic steps.
Starting Materials 5-bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide.5-bromo-2-hydroxybenzyl alcohol and 4-bromobenzyl bromide.
Key Transformation Nucleophilic substitution (Sɴ2) to form an ether bond.Williamson ether synthesis followed by oxidation of an alcohol to an aldehyde.
Potential for Side Reactions Incomplete reaction, O- vs. C-alkylation (generally minor for phenoxides).Incomplete reactions in both steps, over-oxidation to carboxylic acid in the second step.
Reproducibility Generally high, dependent on reaction conditions.Dependent on the reproducibility of two separate reactions.
Overall Yield Typically good to excellent (70-95% reported for similar reactions).Potentially lower due to the multi-step nature.
Purification Column chromatography or recrystallization.Requires purification after each step.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthetic pathways.

Williamson_Ether_Synthesis A 5-bromo-2-hydroxybenzaldehyde D Reaction Mixture A->D B 4-bromobenzyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Heating D->E F Work-up & Purification E->F G This compound F->G

Williamson Ether Synthesis Workflow

Oxidation_of_Precursor_Alcohol cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation A 5-bromo-2-hydroxybenzyl alcohol D Williamson Ether Synthesis A->D B 4-bromobenzyl bromide B->D C Base & Solvent C->D E (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol D->E G Oxidation Reaction E->G F Oxidizing Agent (e.g., PCC) F->G H Work-up & Purification G->H I This compound H->I

Alternative Synthesis via Oxidation Workflow

Conclusion

The synthesis of this compound is most reproducibly and efficiently achieved through the Williamson ether synthesis . This one-pot reaction is well-established, generally provides good to high yields, and its reproducibility can be effectively controlled by optimizing reaction parameters such as the choice of base, solvent, and temperature.

The alternative route involving the oxidation of a precursor alcohol is a chemically sound but less direct approach. While it offers an alternative pathway, the two-step nature of this synthesis introduces more possibilities for yield loss and may require additional purification steps, potentially impacting overall efficiency and reproducibility. For routine and scalable synthesis of this compound, the Williamson ether synthesis remains the preferred and more reproducible method. Further studies documenting the yields and purity of both methods under various conditions would be beneficial for a more definitive quantitative comparison.

References

Quantitative Analysis of Reaction Yield for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of synthetic routes for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a key intermediate in the development of various therapeutic agents. We present detailed experimental protocols and reaction yield data to assist researchers in selecting the most efficient synthetic strategy.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. An alternative theoretical route involves the synthesis of the corresponding precursor alcohol followed by an oxidation step. This guide will focus on providing a detailed protocol and expected yield for the well-established Williamson ether synthesis due to the availability of robust experimental data for analogous compounds.

Method NameStarting MaterialsReagentsSolventReaction TimeTemperatureYield (%)
Williamson Ether Synthesis 5-bromo-2-hydroxybenzaldehyde, 4-bromobenzyl bromidePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)72 hours70°C~95% (estimated)
Oxidation of Precursor Alcohol (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanolTo be determinedTo be determinedNot availableNot availableNot available

Detailed Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a structurally similar compound and is expected to provide a high yield of the target molecule[1].

Reaction Scheme:

G A 5-bromo-2-hydroxybenzaldehyde plus + A->plus B 4-bromobenzyl bromide arrow K₂CO₃, DMF 70°C, 72h B->arrow C This compound plus->B arrow->C

Figure 1: Williamson Ether Synthesis of the target compound.

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equivalents).

  • Add 4-bromobenzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at 70°C for 72 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Method 2: Oxidation of Precursor Alcohol (Hypothetical Route)

This proposed two-step route involves the initial synthesis of the benzyl alcohol intermediate followed by its oxidation to the desired aldehyde. While a complete, validated protocol for this specific sequence is not available, a representative procedure for the oxidation of a similar substrate is provided.

Logical Workflow:

G A Synthesis of Precursor Alcohol (5-bromo-2-((4-bromobenzyl)oxy)phenyl)methanol B Oxidation of Precursor Alcohol A->B C This compound B->C

Figure 2: Two-step oxidation approach.

Representative Oxidation Protocol (adapted from the oxidation of 4-bromobenzyl alcohol):

Conclusion

For the synthesis of this compound, the Williamson ether synthesis represents a well-established and high-yielding method. The provided protocol, based on the successful synthesis of a closely related analogue, offers a reliable starting point for researchers. While the oxidation of a precursor alcohol presents a theoretical alternative, the lack of a documented protocol for the synthesis of the required starting material makes the Williamson ether synthesis the more practical and recommended approach at this time. Further research into the synthesis of the precursor alcohol would be necessary to fully evaluate the viability of the oxidation route.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde as a halogenated organic hazardous waste. Segregation from other waste streams is critical for safety and compliant disposal.

This guide provides detailed procedures for the safe and proper disposal of this compound, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Profile and Safety Summary

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. This compound is a halogenated organic compound due to the presence of bromine atoms.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[3][4] Disposal costs for halogenated waste are often significantly higher, and mixing can complicate the disposal process.[4][5]

  • Avoid Mixing with Other Waste Categories: Do not combine halogenated organic waste with aqueous waste (acids, bases), heavy metals, or highly reactive substances like strong oxidizing agents.[3][4][5]

Collection Procedure:

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[3][5] These containers are often color-coded (e.g., green) or specifically marked by your institution's Environmental Health and Safety (EHS) department.[3] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[5][6]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentration and volume of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ensure the container is stored in secondary containment to prevent spills.[5]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound and its associated waste.

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary: Waste Container Guidelines

ParameterGuidelineRationale
Container Type Designated, compatible, securely sealed plastic carboy or bottle.[3][5][6]Prevents leaks and reactions with container material.
Labeling "Hazardous Waste" tag with full chemical name and percentages.[4][5]Ensures proper identification for safe handling and disposal.
Fill Level Do not fill above 90% capacity.Allows for vapor expansion and prevents spills during transport.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[5]Complies with regulations and contains potential spills.

Experimental Protocols: Decontamination of Glassware and Surfaces

Decontamination of Glassware:

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) into the designated halogenated organic waste container. This rinse solvent is now considered hazardous waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.[1][2] Do not create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth into the solid waste container.

  • Label and Dispose: Seal and label the container as "Solid Halogenated Hazardous Waste" and arrange for disposal through your institution's EHS department.

Final Step: Arranging for Disposal

Once the waste container is nearly full (approximately 90%), or if the waste has been accumulated for a period defined by your local regulations (often 90-180 days), contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a waste pickup.[5] The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[3]

This document is intended as a guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and the Safety Data Sheet (SDS) for any chemical before handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.